Product packaging for Cyclopropanecarbohydrazide(Cat. No.:CAS No. 6952-93-8)

Cyclopropanecarbohydrazide

Cat. No.: B1346824
CAS No.: 6952-93-8
M. Wt: 100.12 g/mol
InChI Key: JFYKIEHOOZWARC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclopropanecarbohydrazide is a specialized chemical reagent that incorporates the highly strained cyclopropane ring, a structure of significant interest in medicinal and organic chemistry. The unique bonding and substantial ring strain of the cyclopropane motif, characterized by bent bonds and ~60° bond angles, make it a valuable scaffold for designing molecules with enhanced metabolic stability, affinity, and novel reactivity . The reactive carbohydrazide functional group (-CONHNH2) attached to this strained ring makes this compound a highly useful building block, or synthon, for the preparation of more complex molecules. Researchers can leverage the hydrazide moiety in reactions to synthesize various nitrogen-containing heterocycles or as a precursor to hydrazone derivatives. The primary research applications of this compound are found in organic synthesis and drug discovery. In synthetic chemistry, it can be utilized to construct donor-acceptor (D-A) cyclopropanes, which are pivotal intermediates in the synthesis of natural products and complex carbocyclic or heterocyclic compounds . In pharmaceutical research, cyclopropane-containing fragments are known to improve the potency and pharmacokinetic properties of drug candidates by reducing off-target effects and increasing metabolic stability . This compound is intended for use by qualified researchers in laboratory settings only. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N2O B1346824 Cyclopropanecarbohydrazide CAS No. 6952-93-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropanecarbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c5-6-4(7)3-1-2-3/h3H,1-2,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYKIEHOOZWARC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00219776
Record name Cyclopropanecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00219776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6952-93-8
Record name Cyclopropanecarbohydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6952-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanecarbohydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006952938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6952-93-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70850
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopropanecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00219776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropanecarbohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.393
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cyclopropanecarbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the primary synthetic pathways for cyclopropanecarbohydrazide, a valuable building block in medicinal chemistry and drug development. This guide details the core synthetic routes, providing in-depth experimental protocols and quantitative data to facilitate its practical application in a research and development setting.

Introduction

This compound, with its strained cyclopropyl ring and reactive hydrazide functional group, is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique conformational constraints and electronic properties make it a desirable moiety for modulating the biological activity and pharmacokinetic profiles of drug candidates. This document outlines the most common and efficient methods for its preparation, starting from readily available precursors.

Core Synthetic Pathways

The synthesis of this compound is most commonly achieved through the hydrazinolysis of an ester of cyclopropanecarboxylic acid. Therefore, the efficient synthesis of the cyclopropanecarboxylic acid precursor is a critical aspect of the overall process. Two primary routes to cyclopropanecarboxylic acid are detailed below, followed by the final conversion to the target hydrazide.

Synthesis of Cyclopropanecarboxylic Acid

Two robust and well-documented methods for the synthesis of cyclopropanecarboxylic acid are the hydrolysis of cyclopropyl cyanide and the malonic ester synthesis.

This classic approach involves the intramolecular cyclization of γ-chlorobutyronitrile to form cyclopropyl cyanide, followed by hydrolysis to the carboxylic acid.

Logical Workflow for Route 1

A γ-Chlorobutyronitrile B Cyclopropyl Cyanide A->B Strong Base (e.g., NaNH2) C Cyclopropanecarboxylic Acid B->C Hydrolysis (Acid or Base)

Fig. 1: Synthesis of Cyclopropanecarboxylic Acid via Cyclopropyl Cyanide.

Experimental Protocol: Synthesis of Cyclopropanecarboxylic Acid from γ-Chlorobutyronitrile [1]

  • Step 1: Cyclization to Cyclopropyl Cyanide A strong base, such as sodium amide in liquid ammonia, is used to deprotonate the carbon alpha to the nitrile group in γ-chlorobutyronitrile, initiating an intramolecular nucleophilic substitution to form the cyclopropane ring.

  • Step 2: Hydrolysis to Cyclopropanecarboxylic Acid The resulting cyclopropyl cyanide is then subjected to hydrolysis. In a 2-liter three-necked round-bottomed flask, 150 g (3.75 moles) of powdered sodium hydroxide is mixed with 103.5 g (1 mole) of γ-chlorobutyronitrile. The mixture is heated on a steam bath, which initiates a vigorous reaction. After 1 hour of heating, the hydrolysis is completed by the gradual addition of 500 ml of water in small portions over approximately 2 hours, followed by an additional 1.5 hours of heating with occasional stirring. The reaction mixture is then cooled in an ice bath and acidified with a mixture of 200 g of concentrated sulfuric acid and 300 g of cracked ice. The resulting layer of cyclopropanecarboxylic acid is separated, and the aqueous layer is extracted with ether. The combined organic layers are dried and the solvent is removed. The crude product is then distilled under reduced pressure.

Quantitative Data for Route 1

StepStarting MaterialReagentsProductYield
Cyclization and Hydrolysisγ-Chlorobutyronitrile1. NaNH22. NaOH, H2O, H2SO4Cyclopropanecarboxylic Acid74-79%

This versatile method utilizes the alkylation of diethyl malonate with a dihalide, followed by saponification and decarboxylation to yield the cyclopropane ring.

Logical Workflow for Route 2

A Diethyl Malonate B Diethyl Cyclopropane-1,1-dicarboxylate A->B 1,2-Dibromoethane, Base C Cyclopropane-1,1-dicarboxylic Acid B->C Saponification (e.g., NaOH) D Cyclopropanecarboxylic Acid C->D Decarboxylation (Heat)

Fig. 2: Malonic Ester Synthesis of Cyclopropanecarboxylic Acid.

Experimental Protocol: Malonic Ester Synthesis of Cyclopropanecarboxylic Acid [2]

  • Step 1: Synthesis of Cyclopropane-1,1-dicarboxylic acid To a vigorously stirred solution of 50% aqueous sodium hydroxide (1 L) in a 2-L three-necked flask, 114.0 g (0.5 mol) of triethylbenzylammonium chloride is added at 25°C. A mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane is added all at once. The reaction mixture is stirred vigorously for 2 hours. The contents are then transferred to a larger flask, and the reaction flask is rinsed with water. The mixture is cooled and carefully acidified with concentrated hydrochloric acid while maintaining the temperature between 15 and 25°C. The aqueous layer is extracted with ether, and the combined ether layers are washed with brine, dried, and decolorized.

  • Step 2: Decarboxylation to Cyclopropanecarboxylic Acid The cyclopropane-1,1-dicarboxylic acid obtained in the previous step is heated, which leads to the loss of one of the carboxylic acid groups as carbon dioxide, yielding cyclopropanecarboxylic acid.

Quantitative Data for Route 2

StepStarting MaterialReagentsProductYield
Cyclization and SaponificationDiethyl Malonate1,2-Dibromoethane, NaOH, Triethylbenzylammonium chlorideCyclopropane-1,1-dicarboxylic acid~70%
DecarboxylationCyclopropane-1,1-dicarboxylic acidHeatCyclopropanecarboxylic AcidHigh
Final Step: Synthesis of this compound

The final step in the synthesis is the conversion of a cyclopropanecarboxylic acid ester to this compound through reaction with hydrazine. Methyl cyclopropanecarboxylate is a commonly used starting material for this transformation.

Experimental Workflow for Hydrazinolysis

A Methyl Cyclopropanecarboxylate B Reaction Mixture A->B Hydrazine Hydrate, Reflux C Crude Product B->C Concentration, Azeotropic Distillation D Purified this compound C->D Dissolution, Washing, Drying, Evaporation

Fig. 3: Experimental Workflow for the Synthesis of this compound.

Experimental Protocol: Synthesis of this compound from Methyl Cyclopropanecarboxylate [3]

Methyl cyclopropanecarboxylate (10 g, 0.1 mol) is mixed with hydrazine hydrate (7.3 mL, 0.15 mol). The reaction mixture is heated at reflux for 28 hours and then cooled to room temperature. The mixture is concentrated by evaporation under reduced pressure. To remove residual water, azeotropic distillation is performed with toluene. The resulting crude product is dissolved in dichloromethane and washed with a saturated sodium chloride solution. The organic phase is then dried over anhydrous magnesium sulfate and the solvent is removed by evaporation under reduced pressure to yield this compound.[3]

Quantitative Data for Hydrazinolysis

Starting MaterialReagentsProductYield
Methyl CyclopropanecarboxylateHydrazine HydrateThis compound44%

Alternative Synthetic Approaches

While the ester hydrazinolysis is the most direct route, other derivatives of cyclopropanecarboxylic acid can also serve as precursors.

  • From Cyclopropanecarbonyl Chloride: Cyclopropanecarbonyl chloride can be prepared by reacting cyclopropanecarboxylic acid with a chlorinating agent like thionyl chloride.[4] This acid chloride can then be reacted with hydrazine to form the hydrazide.

  • From Cyclopropanecarboxamide: Cyclopropanecarboxamide can be synthesized from cyclopropanecarboxylic acid and ammonia.[4] While not a direct precursor to the hydrazide, it represents another key derivative of cyclopropanecarboxylic acid.

Conclusion

This technical guide has detailed the primary and most effective synthetic pathways for the preparation of this compound. By providing comprehensive experimental protocols and quantitative data, this document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. The choice of synthetic route will depend on the availability of starting materials, scalability requirements, and the specific needs of the research program. The methodologies outlined herein are robust and have been well-established in the chemical literature, offering reliable access to this important synthetic intermediate.

References

physical and chemical properties of cyclopropanecarbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the physical and chemical properties of cyclopropanecarbohydrazide, a promising scaffold in medicinal chemistry.

This compound and its derivatives are gaining interest in medicinal chemistry due to the unique structural features of the cyclopropane ring. The inherent rigidity and three-dimensionality of this moiety can enhance metabolic stability and improve binding affinity to biological targets, offering novel avenues for drug design.[1]

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below, providing a foundational dataset for experimental design and computational modeling.

PropertyValueSource
Molecular Formula C₄H₈N₂O[2][3][4][5]
Molecular Weight 100.12 g/mol [2][4]
CAS Number 6952-93-8[2][4]
Appearance White to off-white solid[4]
Melting Point 98-99 °C[4]
Boiling Point (Predicted) 283.0 ± 7.0 °C[4]
Density (Predicted) 1.244 ± 0.06 g/cm³[4][6]
pKa (Predicted) 13.46 ± 0.20[4]

Synthesis Protocol

A general and established method for the synthesis of this compound involves the reaction of a cyclopropanecarboxylic acid ester with hydrazine hydrate.

Synthesis of this compound from Methyl Cyclopropanecarboxylate[4]

Materials:

  • Methyl cyclopropanecarboxylate

  • Hydrazine hydrate

  • Toluene

  • Dichloromethane

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Mix methyl cyclopropanecarboxylate (10 g, 0.1 mol) with hydrazine hydrate (7.3 mL, 0.15 mol).

  • Reflux: Heat the reaction mixture at reflux for 28 hours.

  • Cooling and Concentration: Cool the mixture to room temperature. Concentrate the reaction mixture by evaporation under reduced pressure.

  • Water Removal: Perform azeotropic distillation with toluene to remove residual water.

  • Extraction: Dissolve the crude product in dichloromethane and wash with a saturated sodium chloride solution.

  • Drying and Isolation: Dry the organic phase over anhydrous magnesium sulfate. Evaporate the solvent under reduced pressure to yield cyclopropylcarbohydrazide.

This protocol resulted in a 44% yield of the final product.[4]

Biological Activities and Potential Applications

While research on this compound itself is emerging, the broader class of cyclopropane-containing compounds has shown significant biological activity.[1][7][8] Derivatives of this compound have been investigated for their potential as therapeutic agents.

Antimicrobial and Anticancer Potential

Biological_Activity Potential Biological Activities of this compound Derivatives This compound This compound Scaffold Derivatives Chemical Modifications & Derivatization This compound->Derivatives Synthesis Antimicrobial Antimicrobial Activity Derivatives->Antimicrobial Potential Application Anticancer Anticancer Activity Derivatives->Anticancer Potential Application Enzyme_Inhibition Enzyme Inhibition Derivatives->Enzyme_Inhibition Potential Application

Caption: Overview of the therapeutic potential of this compound derivatives.

Derivatives of cyclopropane-1,2-dicarboxylic acid have demonstrated inhibitory activity against O-acetylserine sulfhydrylase (OASS), a key enzyme in the cysteine biosynthesis pathway of bacteria, making it a target for novel antibiotics.[1] Furthermore, some novel cyclopropane carbohydrazide derivatives have been screened for their anticancer activity against various cancer cell lines.[9][10] The introduction of amide and aryl groups to the cyclopropane structure has yielded compounds with moderate activity against bacteria such as Staphylococcus aureus and Escherichia coli, and the fungus Candida albicans.[1][8]

Experimental Workflows

The synthesis and evaluation of this compound derivatives typically follow a structured workflow from chemical synthesis to biological testing.

Synthetic and Bio-evaluation Workflow

Workflow General Workflow for Synthesis and Evaluation Start Starting Materials (e.g., Methyl Cyclopropanecarboxylate) Synthesis Chemical Synthesis (e.g., Reaction with Hydrazine Hydrate) Start->Synthesis Purification Purification and Characterization (e.g., Chromatography, NMR, IR) Synthesis->Purification Compound This compound or Derivative Purification->Compound Bioassay Biological Assays (e.g., Antimicrobial, Anticancer) Compound->Bioassay Data Data Analysis and Structure-Activity Relationship (SAR) Bioassay->Data

Caption: A typical workflow from synthesis to biological evaluation.

Stability and Safety

Stability

Cyclopropanecarboxylic acid esters have shown a significant increase in stability under both acidic and basic hydrolytic conditions compared to non-cyclopropyl analogues.[11] This enhanced stability is attributed to hyperconjugative stabilization provided by the cyclopropyl group.[11] While specific stability data for this compound is not extensively detailed, the inherent stability of the cyclopropane ring is a favorable characteristic for drug development.

Safety and Handling

According to GHS classifications, this compound is considered toxic if swallowed.[2] Standard laboratory safety precautions should be observed when handling this compound. This includes wearing appropriate personal protective equipment such as gloves and safety goggles, and working in a well-ventilated area.[6] For disposal, it is recommended to use a licensed chemical destruction plant or controlled incineration.[6]

References

Cyclopropanecarbohydrazide: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of cyclopropanecarbohydrazide, a versatile building block in medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical identifiers, synthesis, and burgeoning role in the development of novel therapeutic agents. The unique structural and electronic properties of the cyclopropane ring offer significant advantages in drug design, including enhanced metabolic stability and target-binding affinity.

Core Chemical Identifiers

This compound is a compound of interest due to the presence of a strained three-membered ring, which imparts unique conformational rigidity and electronic properties.[1] This has led to its increasing use in drug development to enhance potency, reduce off-target effects, and improve pharmacokinetic profiles.[2]

IdentifierValue
CAS Number 6952-93-8
Molecular Formula C₄H₈N₂O
IUPAC Name This compound
InChI InChI=1S/C4H8N2O/c5-6-4(7)3-1-2-3/h3H,1-2,5H2,(H,6,7)
InChIKey JFYKIEHOOZWARC-UHFFFAOYSA-N
SMILES C1CC1C(=O)NN
Synonyms Cyclopropanecarboxylic acid hydrazide, (Cyclopropylcarbonyl)hydrazine, 1-(Cyclopropylcarbonyl)hydrazine, NSC 70850

Synthesis Protocols

A common method for forming the cyclopropane ring is through a cyclopropanation reaction of maleic or fumaric acid derivatives.[4] Following the formation of the corresponding dicarboxylic acid or its ester, the hydrazide is formed by refluxing with hydrazine hydrate in a suitable solvent like ethanol.[4] Purification is typically achieved through recrystallization or column chromatography.[4]

Applications in Drug Development

The rigid conformation of the cyclopropane ring is a key advantage in medicinal chemistry, allowing for precise spatial arrangement of functional groups to enhance binding to biological targets such as enzymes and receptors.[1] This can lead to increased potency and selectivity.[1] Furthermore, the cyclopropane moiety is generally more resistant to metabolic degradation compared to linear aliphatic chains, potentially leading to a longer drug half-life.[1]

Antimicrobial Activity

Derivatives of this compound have demonstrated promising antimicrobial properties. In a study investigating amide derivatives, several compounds exhibited moderate to excellent activity against various pathogens.

Table 1: In Vitro Antimicrobial Activity of Cyclopropane Amide Derivatives (MIC₈₀, µg/mL) [5]

CompoundStaphylococcus aureusEscherichia coliCandida albicans
F5 >12812864
F7 >128>12832
F8 >128>12816
F9 >1283232
F22 >128>12864
F23 >128>12864
F24 >128>12816
F31 >12864>128
F32 >128>12832
F42 >128>12816
F45 >12864>128
F49 >128>12832
F50 >128>12832
F51 >128>12864
F53 >128128>128
Ciprofloxacin -2-
Fluconazole --2

Note: Only compounds with notable activity are listed. For a comprehensive list, please refer to the source.

The in vitro antimicrobial activities of the synthesized cyclopropane amide derivatives were determined by measuring the minimum 80% inhibition concentration (MIC₈₀) value using a microdilution method. Ciprofloxacin and fluconazole were used as positive controls for antibacterial and antifungal assays, respectively.

Enzyme Inhibition

Cyclopropanecarbonyl derivatives have been identified as potent inhibitors of enzymes such as 4-hydroxyphenylpyruvate dioxygenase and dihydroorotate dehydrogenase.[6] The inhibitory potency of these derivatives was found to be significantly higher than their corresponding isopropylcarbonyl analogs.[6]

The proposed mechanism for this enhanced activity involves the ability of the cyclopropanecarbonyl moiety to engage in metal chelating and hydrogen bonding interactions within the enzyme's active site. These interactions are believed to lock the cyclopropyl group into a fixed, bisected conformation, which is a more favorable orientation for potent inhibition.[6]

Enzyme_Inhibition_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis synth Synthesize Cyclopropanecarbonyl Derivatives purify Purify & Characterize Compounds synth->purify prepare Prepare Enzyme & Substrate Solutions purify->prepare incubate Incubate Enzyme with Inhibitor prepare->incubate initiate Initiate Reaction with Substrate incubate->initiate measure Measure Enzyme Activity initiate->measure calc_ic50 Calculate IC50 Values measure->calc_ic50 sar Structure-Activity Relationship (SAR) Analysis calc_ic50->sar

References

An In-depth Technical Guide to the Molecular Structure and Properties of Cyclopropanecarbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropanecarbohydrazide, a unique molecule incorporating a strained three-membered ring and a reactive hydrazide functional group, presents a compelling scaffold for research and development, particularly in the pharmaceutical sciences. This guide provides a comprehensive overview of its molecular structure, synthesis, and a key biological activity as a potential monoamine oxidase (MAO) inhibitor. Detailed experimental data from crystallographic studies are presented, alongside a protocol for its synthesis. Furthermore, the mechanism of action within the context of neurotransmitter degradation is illustrated through a signaling pathway diagram.

Molecular Structure and Properties

This compound (C₄H₈N₂O) is a crystalline solid with a distinctive molecular architecture dominated by the presence of a cyclopropane ring. This feature imparts significant conformational rigidity and unique electronic properties, making it an attractive building block in medicinal chemistry.

Chemical Identifiers
IdentifierValue
IUPAC Name This compound
Molecular Formula C₄H₈N₂O
Molecular Weight 100.12 g/mol
CAS Number 6952-93-8
SMILES C1CC1C(=O)NN
InChI Key JFYKIEHOOZWARC-UHFFFAOYSA-N
Crystallographic Data

The precise three-dimensional arrangement of atoms in this compound has been determined by X-ray crystallography. The crystals are monoclinic, belonging to the P2₁/c space group. The unit cell parameters and key bond lengths are summarized below, providing insight into the molecule's geometry and electronic distribution. The C-C bond between the cyclopropane ring and the carbonyl group is notably shorter than a typical single bond, suggesting a degree of conjugation between the strained ring and the amide system.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a 9.813 ± 0.005 Å
b 4.847 ± 0.005 Å
c 11.660 ± 0.005 Å
β 97° 43' ± 5'
Molecules per unit cell (Z) 4
C(ring)-C(carbonyl) Bond Length 1.48 ± 0.02 Å

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a cyclopropanecarboxylic acid ester with hydrazine hydrate. This straightforward nucleophilic acyl substitution reaction provides a reliable route to the desired product.

Experimental Protocol

Reaction: Methyl cyclopropanecarboxylate + Hydrazine hydrate → this compound + Methanol

Materials:

  • Methyl cyclopropanecarboxylate

  • Hydrazine hydrate

  • Dichloromethane

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Toluene

Procedure:

  • Combine methyl cyclopropanecarboxylate (1.0 eq) and hydrazine hydrate (1.5 eq).

  • Heat the mixture at reflux for 28 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Perform azeotropic distillation with toluene to remove residual water.

  • Dissolve the crude product in dichloromethane and wash with a saturated sodium chloride solution.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Remove the solvent by evaporation under reduced pressure to yield the final product, cyclopropylcarbohydrazide.

G Synthesis Workflow of this compound start Start reactants Mix Methyl Cyclopropanecarboxylate and Hydrazine Hydrate start->reactants reflux Reflux for 28 hours reactants->reflux cool Cool to Room Temperature reflux->cool concentrate Concentrate under Reduced Pressure cool->concentrate azeotrope Azeotropic Distillation with Toluene concentrate->azeotrope dissolve Dissolve in Dichloromethane azeotrope->dissolve wash Wash with Saturated NaCl dissolve->wash dry Dry over MgSO4 wash->dry evaporate Evaporate Solvent dry->evaporate product This compound evaporate->product

Synthesis Workflow

Biological Activity: Inhibition of Monoamine Oxidase A (MAO-A)

Derivatives of cyclopropane are recognized as potent inhibitors of monoamine oxidases (MAOs), a family of enzymes crucial for the degradation of monoamine neurotransmitters. The hydrazide moiety in this compound also suggests potential for MAO inhibition, as other hydrazine derivatives are known to act as inhibitors of these enzymes.

The MAO-A Signaling Pathway

Monoamine oxidase A (MAO-A) is primarily responsible for the oxidative deamination of key neurotransmitters such as serotonin and norepinephrine in the brain.[1] This enzymatic process is essential for maintaining appropriate neurotransmitter levels and terminating their signaling. The inhibition of MAO-A leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, a mechanism that is therapeutically exploited in the treatment of depression and anxiety disorders.[2]

The general reaction catalyzed by MAO-A involves the oxidation of a monoamine to its corresponding aldehyde, with the concurrent reduction of a flavin adenine dinucleotide (FAD) cofactor. The aldehyde is subsequently oxidized to a carboxylic acid.

G MAO-A Catalyzed Neurotransmitter Degradation and Inhibition neurotransmitter Serotonin / Norepinephrine (Monoamine) maoa Monoamine Oxidase A (MAO-A) neurotransmitter->maoa Substrate aldehyde Corresponding Aldehyde maoa->aldehyde Oxidative Deamination acid Carboxylic Acid Metabolite aldehyde->acid Further Oxidation inhibitor This compound (Potential Inhibitor) inhibitor->maoa Inhibition

MAO-A Signaling Pathway

Applications in Drug Development

The structural and chemical properties of this compound make it a valuable lead compound in drug discovery. The rigid cyclopropane ring can enhance metabolic stability and improve binding affinity to biological targets. Its potential as an MAO inhibitor positions it as a candidate for the development of novel therapeutics for neurological and psychiatric disorders. Further derivatization of the hydrazide group could lead to the discovery of more potent and selective inhibitors.

Conclusion

This compound is a molecule with significant potential in chemical and pharmaceutical research. Its well-defined molecular structure, accessible synthesis, and promising biological activity profile as a potential MAO inhibitor warrant further investigation. This guide provides a foundational understanding of its core properties to aid researchers and scientists in their exploration of this intriguing compound and its derivatives.

References

The Genesis of a Moiety: An In-depth Technical Guide to the Discovery and History of Cyclopropanecarbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropanecarbohydrazide, a unique molecule combining the strained cyclopropane ring with the reactive hydrazide functional group, has a history rooted in the foundational principles of organic synthesis and the mid-20th century quest for novel therapeutic agents. While the precise moment of its first synthesis is not prominently documented in contemporary databases, its emergence can be traced to the confluence of established cyclopropane chemistry and the burgeoning field of hydrazide-based drug discovery, particularly in the context of antitubercular research. This technical guide provides a comprehensive overview of the discovery and history of this compound, including detailed experimental protocols for its synthesis, quantitative data, and a historical perspective on its likely initial purpose.

Historical Context: The Intersection of Cyclopropane Synthesis and Medicinal Chemistry

The story of this compound begins not with the compound itself, but with the pioneering work on its core components: the cyclopropane ring and the hydrazide functional group.

The first synthesis of a cyclopropane derivative was achieved in 1881 by August Freund, who prepared cyclopropane gas through a Wurtz coupling reaction using 1,3-dibromopropane and sodium.[1] This was followed in 1884 by William Henry Perkin's synthesis of a cyclopropane dicarboxylic acid derivative, laying the groundwork for more complex cyclopropane structures.[1]

Parallel to these developments in carbocyclic chemistry, the field of medicinal chemistry was experiencing a revolution. The discovery of the antitubercular properties of isoniazid (isonicotinic acid hydrazide) in the early 1950s sparked immense interest in hydrazide derivatives as potential therapeutic agents.[2] This led to the synthesis and evaluation of a vast number of hydrazides in the search for new drugs.[3][4]

It is within this scientific milieu that the synthesis of this compound was likely first undertaken. The combination of the unique, strained cyclopropane ring—a feature known to influence biological activity—with the pharmacologically active hydrazide group would have been a logical step for medicinal chemists of the era.

The Synthesis of this compound: From Precursor to Final Product

The preparation of this compound is a two-stage process: the synthesis of the precursor, cyclopropanecarboxylic acid, followed by its conversion to the corresponding hydrazide.

Synthesis of Cyclopropanecarboxylic Acid

A classic and well-documented method for the synthesis of cyclopropanecarboxylic acid was published in Organic Syntheses in 1944.[5][6] This procedure involves the intramolecular cyclization of γ-chlorobutyronitrile followed by hydrolysis.

Experimental Protocol: Synthesis of Cyclopropanecarboxylic Acid (Adapted from Organic Syntheses, 1944) [5][6]

  • Materials:

    • γ-chlorobutyronitrile

    • Powdered sodium hydroxide

    • Concentrated sulfuric acid

    • Cracked ice

    • Ether

    • Anhydrous calcium sulfate (Drierite)

  • Procedure:

    • In a round-bottomed flask equipped with a reflux condenser, 103.5 g (1 mole) of γ-chlorobutyronitrile is mixed with 150 g (3.75 moles) of powdered sodium hydroxide.

    • The mixture is heated on a steam bath, initiating a vigorous reaction.

    • After the initial reaction subsides (approximately 1 hour), the hydrolysis of the resulting cyclopropyl cyanide is completed by the gradual addition of 500 ml of water over 2 hours while continuing to heat.

    • The mixture is heated for an additional 1.5 hours with occasional stirring until the oily layer disappears.

    • The solution is cooled in an ice bath and acidified with a mixture of 200 g of concentrated sulfuric acid and 300 g of cracked ice.

    • The resulting layer of cyclopropanecarboxylic acid and polymers is separated, and the aqueous layer is extracted with ether.

    • The combined organic layers are dried over anhydrous calcium sulfate.

    • The ether is removed by distillation, and the residue is distilled under reduced pressure.

  • Quantitative Data:

PropertyValue
Yield 63.5–68 g (74–79%)
Boiling Point 94–95°C at 26 mm Hg
117–118°C at 75 mm Hg
Appearance Colorless liquid
Synthesis of this compound

The conversion of a carboxylic acid to a hydrazide is a standard organic transformation. A general and widely used method involves the reaction of the corresponding ester with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • Methyl cyclopropanecarboxylate

    • Hydrazine hydrate

    • Toluene

    • Dichloromethane

    • Saturated sodium chloride solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Methyl cyclopropanecarboxylate (10 g, 0.1 mol) is mixed with hydrazine hydrate (7.3 mL, 0.15 mol).

    • The mixture is heated at reflux for 28 hours.

    • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

    • Residual water is removed by azeotropic distillation with toluene.

    • The crude product is dissolved in dichloromethane and washed with a saturated sodium chloride solution.

    • The organic phase is dried over anhydrous magnesium sulfate.

    • The solvent is removed by evaporation under reduced pressure to yield the final product.

  • Quantitative Data:

PropertyValue
Yield 4.36 g (44%)
Appearance White to off-white solid
Melting Point 98-99°C

Early Biological Investigations: The Antitubercular Connection

The timing of the likely first synthesis of this compound in the mid-20th century strongly suggests that its initial purpose was for evaluation as an antitubercular agent. The success of isoniazid spurred a broad investigation into other hydrazide-containing compounds.[2] The general hypothesis was that modifications to the acyl group of the hydrazide could lead to improved efficacy, reduced toxicity, or a different spectrum of activity against Mycobacterium tuberculosis.

While specific early studies focusing solely on this compound are not readily found in modern databases, the extensive body of literature on the antitubercular properties of various hydrazides from that era provides a clear context for its development.[3][4] It is highly probable that this compound was one of many novel hydrazides synthesized and screened for activity against tuberculosis.

Physicochemical Properties and Identification

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
IUPAC Name This compound
CAS Number 6952-93-8
Molecular Formula C₄H₈N₂O
Molecular Weight 100.12 g/mol
Appearance White to off-white solid
Melting Point 98-99°C

Logical Workflow for Synthesis

The synthesis of this compound can be visualized as a straightforward, two-step process.

SynthesisWorkflow cluster_precursor Step 1: Precursor Synthesis cluster_hydrazide Step 2: Hydrazide Formation gamma_chlorobutyronitrile γ-Chlorobutyronitrile cyclopropanecarboxylic_acid Cyclopropanecarboxylic Acid gamma_chlorobutyronitrile->cyclopropanecarboxylic_acid  NaOH, H₂O, H₂SO₄ (Intramolecular Cyclization & Hydrolysis) methyl_ester Methyl Cyclopropanecarboxylate cyclopropanecarboxylic_acid->methyl_ester  Esterification (e.g., MeOH, H⁺) This compound This compound methyl_ester->this compound  Hydrazine Hydrate (Hydrazinolysis)

Synthetic pathway of this compound.

Conclusion

The discovery and history of this compound are emblematic of the systematic approach to drug discovery in the mid-20th century. While the exact date and discoverer of its first synthesis are not easily pinpointed from available records, the historical context strongly suggests its origins lie in the exploration of novel hydrazides for antitubercular activity. The synthesis of this compound relies on fundamental and well-established organic reactions, beginning with the formation of the cyclopropane ring, a structural motif that continues to be of great interest in medicinal chemistry. This guide provides researchers and scientists with a thorough understanding of the historical context, synthesis, and foundational knowledge of this intriguing molecule.

References

The Diverse Biological Activities of Hydrazide Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

<_ _>

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazide and its derivatives, particularly hydrazide-hydrazones which contain the characteristic azometine (-NHN=CH-) group, represent a versatile and highly significant class of compounds in medicinal chemistry.[1][2] Their broad spectrum of biological activities has garnered continuous interest, leading to the development of novel therapeutic agents.[3][4][5] These compounds are not only valuable as bioactive molecules themselves but also serve as crucial intermediates in the synthesis of various heterocyclic systems.[3][6] This technical guide provides an in-depth overview of the primary biological activities of hydrazide compounds, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. It includes quantitative data, detailed experimental protocols, and visualizations of key biological pathways to support further research and drug development efforts.

Antimicrobial Activity

Hydrazide-hydrazone derivatives are widely recognized for their potent antimicrobial effects, including antibacterial, antifungal, and antitubercular activities.[3][4][7] The emergence of drug-resistant microbial strains has intensified the search for new antimicrobial agents, and hydrazides have shown promise, even against resistant bacteria.[4]

Mechanism of Action: A Case Study of Isoniazid

Isoniazid (Isonicotinic acid hydrazide), a cornerstone drug for tuberculosis treatment, provides a classic example of a hydrazide-based antimicrobial mechanism.[8][9] It acts as a prodrug, requiring activation by the mycobacterial catalase-peroxidase enzyme, KatG.[10][11] Once activated, it forms reactive species that covalently bind to NAD, creating an adduct.[8][12] This complex inhibits the InhA enzyme, an essential component of the fatty acid synthase-II (FAS-II) system, thereby blocking the synthesis of mycolic acids—critical lipids for the integrity of the mycobacterial cell wall.[8][10]

G cluster_bacterium Mycobacterium INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Enters Active_INH Activated Isoniazid (Isonicotinoyl Radical) KatG->Active_INH Activates Adduct Isonicotinoyl-NAD Adduct Active_INH->Adduct Binds to NAD NAD+ NAD->Adduct InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Inhibits FAS_II Fatty Acid Synthase-II System InhA->FAS_II Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Blocks FAS_II->Mycolic_Acid Cell_Wall Cell Wall Disruption Mycolic_Acid->Cell_Wall Leads to

Mechanism of Isoniazid Action.
Quantitative Data: Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected hydrazide-hydrazone compounds against various bacterial strains, demonstrating their potent antibacterial activity.

Compound TypeTarget MicroorganismMIC (µg/mL)Reference CompoundRef.
5-nitrofuran-2-carboxylic acid derivativesS. epidermidis ATCC 122280.48 - 15.62-[3]
Isonicotinic acid derivatives (8, 9, 10)Gram-positive bacteria0.002 - 0.98Nitrofurantoin (3.91)[4]
Isonicotinic acid derivative (15)Gram-positive bacteria1.95 - 7.81-[4]
2-Oxonicotinonitrile derivatives (12, 13)B. subtilisLower than CefotaximeCefotaxime[3]
Pyrimidine derivative (19)E. coli12.5Ampicillin (25)[4]
Pyrimidine derivative (19)S. aureus6.25Ampicillin (12.5)[4]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibacterial efficacy. The broth microdilution method is commonly employed.

1. Preparation of Inoculum:

  • Select a few colonies of the test microorganism from a fresh agar plate.
  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of the test hydrazide compound in a suitable solvent (e.g., DMSO).
  • Perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The final volume in each well is typically 100 µL.

3. Inoculation and Incubation:

  • Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.
  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
  • Incubate the plate at 37°C for 18-24 hours.

4. Reading Results:

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Anticancer Activity

Hydrazide-hydrazone derivatives have emerged as a promising scaffold for the development of novel anticancer agents.[13][14][15] Their therapeutic potential stems from various mechanisms, including the induction of apoptosis (programmed cell death).[16]

Signaling Pathway: Caspase-Mediated Apoptosis

Many cytotoxic agents exert their effect by triggering apoptosis. The intrinsic (mitochondrial) pathway is a common mechanism. Cellular stress leads to the release of cytochrome c from the mitochondria, which binds to Apaf-1.[17] This complex recruits and activates pro-caspase-9, forming the apoptosome.[18] Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[19][20] Certain hydrazide compounds have been shown to increase caspase-3 activity, promoting apoptosis in cancer cells.[16]

G cluster_cell Cancer Cell Hydrazide Hydrazide Compound Stress Cellular Stress Hydrazide->Stress Induces Mito Mitochondrion Stress->Mito Acts on CytC Cytochrome c (released) Mito->CytC Releases Apoptosome Apoptosome (CytC + Apaf-1 + pro-caspase-9) CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 Activates Casp3_active Active Caspase-3 (Executioner) Casp9->Casp3_active Cleaves & Activates Casp3_pro Pro-caspase-3 Casp3_pro->Casp3_active Substrates Cellular Substrates (e.g., PARP) Casp3_active->Substrates Apoptosis Apoptosis Casp3_active->Apoptosis Cleaves Substrates, Leading to Substrates->Apoptosis

Intrinsic Apoptosis Pathway Induced by Hydrazides.
Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below presents IC₅₀ values for representative hydrazide compounds against various cancer cell lines.

CompoundTarget Cell LineIC₅₀ (µM)Reference CompoundRef.
Hydrazone derivative 3h (with pyrrole ring)PC-3 (Prostate)1.32Paclitaxel[16]
Hydrazone derivative 3h (with pyrrole ring)MCF-7 (Breast)2.99Paclitaxel[16]
Hydrazone derivative 3h (with pyrrole ring)HT-29 (Colon)1.71Paclitaxel[16]
Quinoline thiosemicarbazone 8 HCT 116, MCF-7, U-2510.03 - 0.065Dp44mT[21]
Quinoline hydrazone 13 MCF-7 (Breast)0.73-[21]
Nitroquinoline arylhydrazone 4 A549 (Lung)15.3 - 15.8Doxorubicin (10.3)[21]
Cu(II) complex of hydrazide-hydrazoneKB, A431, Mia-Pa-Ca, MCF-71.5 - 55.4-[15]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.[22][23] It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[24]

G cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Incubate (e.g., 24h) A->B C 3. Treat with Hydrazide (Serial Dilutions) B->C D 4. Incubate (e.g., 48h) C->D E 5. Add MTT Reagent (Yellow) D->E F 6. Incubate (2-4h) Viable cells form formazan E->F G 7. Add Solubilizer (e.g., DMSO) F->G H 8. Measure Absorbance (~570 nm) G->H I 9. Calculate % Viability & IC50 Value H->I

General workflow of the MTT cytotoxicity assay.

1. Cell Seeding:

  • Harvest cancer cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well).[22][25]
  • Incubate for 24 hours to allow for cell attachment.[22]

2. Compound Treatment:

  • Prepare serial dilutions of the test hydrazide compound in the appropriate cell culture medium.
  • Replace the existing medium in the wells with the medium containing the test compound dilutions. Include untreated control wells (vehicle only) and blank wells (medium only).
  • Incubate for a specified period (e.g., 24, 48, or 72 hours).[23]

3. MTT Addition and Incubation:

  • After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[22][25]
  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce MTT into formazan crystals.[22][25]

4. Solubilization and Measurement:

  • Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the purple formazan crystals.[22]
  • Shake the plate for approximately 15 minutes to ensure complete dissolution.
  • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[22][24]

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.
  • Plot a dose-response curve and determine the IC₅₀ value.

Anti-inflammatory Activity

Hydrazide and hydrazone derivatives have demonstrated significant potential as anti-inflammatory agents.[26][27][28][29] Their mechanism often involves the modulation of key inflammatory pathways, such as the NF-κB signaling cascade.

Signaling Pathway: NF-κB Inhibition

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that orchestrates inflammatory responses.[30][31] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα.[32] Pro-inflammatory stimuli (e.g., cytokines like TNF-α) trigger a signaling cascade that activates the IκB kinase (IKK) complex.[33] IKK phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[32] This frees NF-κB to translocate to the nucleus, where it binds to DNA and induces the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).[30][34] The anti-inflammatory effect of some hydrazides may be attributed to the inhibition of this pathway.

G cluster_cell Cell Cytoplasm & Nucleus cluster_nuc Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activate IkB IκBα IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB NFkB_IkB NF-κB-IκBα Complex (Inactive) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->IkB NFkB_IkB->NFkB Releases DNA DNA Genes Pro-inflammatory Genes (Cytokines, iNOS, etc.) DNA->Genes Induces Transcription Hydrazide Hydrazide Compound Hydrazide->IKK Inhibits?

Canonical NF-κB Inflammatory Signaling Pathway.
Quantitative Data: In Vivo Anti-inflammatory Activity

The carrageenan-induced rat paw edema model is a standard preclinical test for evaluating the acute anti-inflammatory activity of new compounds.

Compound TypeDose (mg/kg)% Inhibition of EdemaReference Compound (% Inhibition)Ref.
N-pyrrolylcarbohydrazide (1)20Significant reduction-[26][35]
Pyrrole hydrazone derivative (1A)20Pronounced reduction-[26][35]
Nicotinic acid hydrazide (meta-NO₂)2037.29Diclofenac (38.85)[29]
Nicotinic acid hydrazide (ortho-NO₂)2035.73Diclofenac (38.85)[29]
Phthalic anhydride derivative (27h)-64.0Diclofenac (68.0)[29]
Phthalic anhydride derivative (27e)-61.4Diclofenac (68.0)[29]
Experimental Protocol: Griess Assay for Nitric Oxide

Overproduction of nitric oxide (NO) by iNOS is a hallmark of inflammation. The Griess assay is a common method for indirectly measuring NO production by quantifying its stable metabolite, nitrite (NO₂⁻), in biological samples like cell culture supernatants.[36][37]

1. Principle: The assay involves a two-step diazotization reaction. First, sulfanilamide converts nitrite into a diazonium salt in an acidic medium. Second, this salt couples with N-(1-naphthyl)ethylenediamine (NED) to form a colored azo compound, which can be measured spectrophotometrically.[36][37]

2. Reagents:

  • Griess Reagent I: 1% (w/v) sulfanilamide in 5% phosphoric acid.[36]
  • Griess Reagent II: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.[36]
  • Nitrite Standard: Sodium nitrite solution for generating a standard curve.

3. Procedure (for cell culture supernatant):

  • Culture cells (e.g., macrophages) and stimulate with an inflammatory agent (like LPS) in the presence or absence of the test hydrazide compound.
  • After incubation, collect the cell culture supernatant.
  • Pipette 50 µL of supernatant and standards into a 96-well plate.
  • Add 50 µL of Griess Reagent I to each well and incubate for 5-10 minutes at room temperature, protected from light.
  • Add 50 µL of Griess Reagent II to each well and incubate for another 5-10 minutes.
  • Measure the absorbance at 540 nm.[38]

4. Calculation:

  • Generate a standard curve by plotting the absorbance of the nitrite standards versus their known concentrations.
  • Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.

Other Biological Activities

Beyond the major areas discussed, hydrazide derivatives have been investigated for a wide array of other pharmacological effects, highlighting their therapeutic versatility.[7][39][40]

  • Anticonvulsant Activity: Numerous hydrazone derivatives have been synthesized and evaluated in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, with some compounds showing activity comparable to standard drugs like phenytoin.[41][42][43][44][45]

  • Antiviral and Antiprotozoal Activities: The hydrazide-hydrazone scaffold is present in several drugs with antimicrobial activity and has been explored for its potential against various viruses and protozoa.[3][5][6]

  • Analgesic and Antidepressant Effects: Studies have also reported on the analgesic and antidepressant properties of this class of compounds.[2][26][27]

Conclusion

Hydrazide and hydrazide-hydrazone derivatives are a cornerstone of modern medicinal chemistry, possessing an impressively broad and potent range of biological activities. Their proven efficacy in antimicrobial, anticancer, and anti-inflammatory applications, supported by well-defined mechanisms of action, underscores their value as privileged scaffolds in drug discovery. The quantitative data and detailed protocols provided in this guide serve as a practical resource for researchers aiming to design, synthesize, and evaluate the next generation of hydrazide-based therapeutic agents. Further exploration of structure-activity relationships and mechanistic pathways will continue to unlock the full potential of this remarkable class of compounds.

References

An In-depth Technical Guide to Cyclopropanecarbohydrazide Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cyclopropanecarbohydrazide derivatives and their analogs represent a compelling class of compounds in modern medicinal chemistry. The incorporation of the rigid, three-membered cyclopropane ring imparts unique conformational constraints and metabolic stability, while the carbohydrazide moiety offers versatile opportunities for structural modification and hydrogen bonding interactions. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds, with a focus on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. Detailed experimental protocols and quantitative structure-activity relationship data are presented to facilitate further research and development in this promising area of drug discovery.

Introduction

The cyclopropane motif is a highly valued structural element in drug design, known for its ability to enhance metabolic stability and binding affinity to biological targets.[1] When combined with a carbohydrazide functional group, the resulting this compound scaffold offers a unique three-dimensional structure that can mimic transition states of enzymatic reactions, making its derivatives potent enzyme inhibitors.[1] This guide explores the therapeutic potential of these compounds, summarizing key findings and providing practical methodologies for researchers, scientists, and drug development professionals.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process commencing with the formation of a cyclopropane ring, followed by the introduction and modification of the carbohydrazide functional group.

A generalized synthetic workflow is depicted below:

Synthesis_Workflow Start Starting Materials (e.g., Maleic/Fumaric Acid Derivatives) Cyclopropanation Cyclopropanation Reaction Start->Cyclopropanation Dicarboxylic_Acid cis-Cyclopropane-1,2-dicarboxylic Acid Cyclopropanation->Dicarboxylic_Acid Hydrazinolysis Reaction with Hydrazine Hydrate Dicarboxylic_Acid->Hydrazinolysis Core_Structure cis-Cyclopropane-1,2-dicarbohydrazide Hydrazinolysis->Core_Structure Derivatization Derivatization (e.g., with Aldehydes/Ketones) Core_Structure->Derivatization Final_Products Target Analogs Derivatization->Final_Products

Caption: Generalized workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of cis-Cyclopropane-1,2-dicarbohydrazide

This protocol outlines a common two-step process for the synthesis of the core cis-cyclopropane-1,2-dicarbohydrazide structure.[1]

Step 1: Synthesis of cis-Cyclopropane-1,2-dicarboxylic Acid

  • This step typically involves the cyclopropanation of maleic or fumaric acid derivatives. A variety of methods can be employed, including the Simmons-Smith reaction or diazomethane-mediated cyclopropanation.

Step 2: Synthesis of cis-Cyclopropane-1,2-dicarbohydrazide

  • To a solution of cis-cyclopropane-1,2-dicarboxylic acid in ethanol, add hydrazine hydrate.

  • Reflux the reaction mixture. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, cis-cyclopropane-1,2-dicarbohydrazide, will precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization or column chromatography.

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

Antimicrobial Activity

Several studies have explored the antibacterial and antifungal properties of this class of compounds. The introduction of various substituents on the carbohydrazide moiety has been shown to modulate the antimicrobial potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected this compound Analogs

Compound IDSubstituentS. aureus (MIC in µg/mL)E. coli (MIC in µg/mL)P. aeruginosa (MIC in µg/mL)C. albicans (MIC in µg/mL)Reference
F5 Aryl amide32128>12832[2]
F9 Thiazole amide6432>12864[2]
F24 Substituted Benzamide---16[2]
F31 Substituted Benzamide-64>128-[2]
F42 Substituted Benzamide---16[2]
F45 Fatty amide-64>128-[2]
F53 Thiazole amide64128>128-[2]
Note: "-" indicates data not reported in the cited source.
Anticancer Activity

This compound analogs have emerged as promising candidates for anticancer drug development. Their mechanism of action often involves the disruption of cellular processes crucial for cancer cell proliferation and survival, such as tubulin polymerization and cell cycle progression.

Table 2: In Vitro Anticancer Activity (IC50 in µM) of Selected Hydrazide and Cyclopropane Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Tetracaine Hydrazide-Hydrazone (2m)Colo-205 (Colon)20.5[3][4]
Tetracaine Hydrazide-Hydrazone (2s)HepG2 (Liver)20.8[3][4]
Pyrrole Hydrazone (1C)SH-4 (Melanoma)44.63[5]
Spiro-fused [3-Azabicyclo[3.1.0]hexane]oxindole (4)Jurkat (Leukemia)2-10[6]
Indole-Aryl-Amide (5)HT29 (Colon)<10[7]
Chalcone Derivative (a14)HepG2 (Liver)38.33[8]
Pyrimidine-Tethered Chalcone (B-4)MCF-7 (Breast)6.70[9]
Pyrimidine-Tethered Chalcone (B-4)A549 (Lung)20.49[9]
Enzyme Inhibition

The rigid cyclopropane scaffold can mimic the transition state of enzymatic reactions, leading to potent enzyme inhibition. A key target for cyclopropane derivatives is O-acetylserine sulfhydrylase (OASS), an enzyme essential for cysteine biosynthesis in bacteria and plants but absent in mammals, making it an attractive target for novel antibiotics.[10][11]

Table 3: Inhibitory Activity of Cyclopropane Derivatives against O-acetylserine sulfhydrylase (OASS)

Compound TypeTargetActivityReference
trans-2-substituted-cyclopropane-1-carboxylic acidsHiOASS-AKdiss in low µM range[10]
Cyclopropane-carboxylic acid scaffoldStOASS-A & StOASS-BNanomolar range[11]

Mechanism of Action

Anticancer Mechanism: A Multi-faceted Approach

The anticancer activity of this compound derivatives and their analogs is often attributed to their ability to interfere with critical cellular processes, including tubulin polymerization, cell cycle progression, and the induction of apoptosis.

Anticancer_Mechanism cluster_drug This compound Derivative cluster_cell Cancer Cell Drug Compound Tubulin Tubulin Polymerization Drug->Tubulin Inhibition Microtubules Microtubule Disruption Tubulin->Microtubules CellCycle Cell Cycle Arrest (G2/M or S Phase) Microtubules->CellCycle Apoptosis Apoptosis Induction CellCycle->Apoptosis Bcl2 Bcl-2 Family Modulation Apoptosis->Bcl2 Caspases Caspase Activation Bcl2->Caspases CellDeath Cell Death Caspases->CellDeath

Caption: Proposed anticancer mechanism of action for this compound derivatives.

These compounds can inhibit tubulin polymerization, leading to microtubule disruption, which in turn triggers cell cycle arrest, primarily at the G2/M or S phase.[5][12] This disruption of the cell cycle can subsequently activate the intrinsic apoptotic pathway, characterized by the modulation of Bcl-2 family proteins and the activation of caspases, ultimately leading to programmed cell death.[8][13][14]

Antimicrobial Mechanism: Targeting Essential Enzymes

As previously mentioned, a primary antimicrobial mechanism involves the inhibition of O-acetylserine sulfhydrylase (OASS), a crucial enzyme in the cysteine biosynthesis pathway of bacteria.

OASS_Inhibition OAS O-acetylserine OASS OASS Enzyme OAS->OASS Sulfide Sulfide Sulfide->OASS Cysteine L-Cysteine OASS->Cysteine Catalysis Inhibitor Cyclopropane Derivative Inhibitor->OASS Inhibition

Caption: Inhibition of O-acetylserine sulfhydrylase (OASS) by cyclopropane derivatives.

By inhibiting OASS, these compounds disrupt the synthesis of cysteine, an essential amino acid for bacterial survival, leading to bacteriostatic or bactericidal effects.

Detailed Experimental Protocols

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

MIC_Workflow Start Prepare Stock Solution of Test Compound Serial_Dilution Perform Serial Dilutions in 96-well plate Start->Serial_Dilution Inoculation Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Read_Results Determine MIC (Lowest concentration with no visible growth) Incubation->Read_Results End MIC Value Read_Results->End

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

  • Preparation of Materials: Prepare sterile Mueller-Hinton broth (MHB), 96-well microtiter plates, and a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB directly in the wells of the 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria with a known antibiotic), negative (bacteria in broth), and sterility (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: O-acetylserine sulfhydrylase (OASS) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against OASS.

  • Reagents and Buffers: Prepare a suitable buffer (e.g., 100 mM HEPES-NaOH, pH 7.5), O-acetylserine (OAS), sodium sulfide (Na₂S), and the purified OASS enzyme.

  • Enzyme Reaction: In a microplate well or cuvette, combine the buffer, OASS enzyme, and the test compound at various concentrations. Incubate for a predetermined time to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding OAS and Na₂S.

  • Detection: The formation of cysteine can be monitored spectrophotometrically by measuring the decrease in absorbance at a specific wavelength, or through derivatization of the formed cysteine with a fluorescent probe.

  • Data Analysis: Determine the initial reaction velocities at different inhibitor concentrations. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound derivatives and their analogs constitute a promising class of molecules with significant potential in drug discovery. Their unique structural features contribute to a diverse range of biological activities, including potent antimicrobial and anticancer effects. The mechanisms of action, often involving the inhibition of essential enzymes or the disruption of key cellular processes, provide a solid foundation for rational drug design. The synthetic routes and experimental protocols detailed in this guide offer a practical framework for the further exploration and optimization of these compounds as novel therapeutic agents. Future research should focus on expanding the structure-activity relationship studies, elucidating detailed molecular mechanisms, and evaluating the in vivo efficacy and safety of lead candidates.

References

Spectroscopic Characterization of Cyclopropanecarbohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cyclopropanecarbohydrazide, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally related compounds and established spectroscopic principles. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from spectral data of analogous structures, including cyclopropane, cyclopropanecarboxylic acid, and other carbohydrazide derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 0.8 - 1.0Multiplet4HCH₂ (cyclopropyl)
~ 1.2 - 1.4Multiplet1HCH (cyclopropyl)
~ 4.2 (broad)Singlet2HNH₂
~ 7.5 (broad)Singlet1HNH

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 10 - 15CH₂ (cyclopropyl)
~ 15 - 20CH (cyclopropyl)
~ 175 - 180C=O (hydrazide)

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to the solvent signal.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3250Strong, BroadN-H stretching (NH₂)
3200 - 3050MediumN-H stretching (NH)
3100 - 3000MediumC-H stretching (cyclopropyl)
1680 - 1640StrongC=O stretching (Amide I)
1650 - 1580MediumN-H bending (Amide II)
~ 1450MediumCH₂ scissoring
~ 1020MediumCyclopropyl ring breathing

Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment
100[M]⁺ (Molecular Ion)
69[M - NHNH₂]⁺
55[C₄H₇]⁺
41[C₃H₅]⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of the compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The final volume should be approximately 0.6-0.7 mL.

  • Instrument Setup:

    • Tune and match the probe for the respective nuclei (¹H and ¹³C).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse ¹H spectrum.

    • Typical parameters: pulse angle of 30-45°, spectral width of 10-15 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

    • Phase and baseline correct the spectrum.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: pulse angle of 30-45°, spectral width of 200-250 ppm, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz) and Fourier transform.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum is typically an average of 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

  • Sample Introduction:

    • If using GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

    • Inject the solution into the GC, where the compound is separated and then introduced into the mass spectrometer.

    • Alternatively, for direct infusion, dissolve the sample and introduce it directly into the ion source.

  • Ionization:

    • In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to ionization and fragmentation.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak to determine the molecular weight.

    • Analyze the fragmentation pattern to gain structural information.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_result Final Characterization Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group ID IR->Functional_Groups Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight Final_Structure Verified Structure Structure->Final_Structure Functional_Groups->Final_Structure Mol_Weight->Final_Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Data_Integration cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data cluster_structure Structural Information H_NMR ¹H NMR (Proton Environment) Structure This compound Structure H_NMR->Structure H Connectivity C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->Structure C Framework IR_Data IR (Functional Groups) IR_Data->Structure Functional Groups Present MS_Data MS (Molecular Formula, Connectivity) MS_Data->Structure Molecular Weight

An In-depth Technical Guide on the Solubility and Stability of Cyclopropanecarbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclopropanecarbohydrazide, a molecule incorporating a strained cyclopropyl ring and a reactive hydrazide moiety, presents a unique profile for investigation in drug discovery and development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for formulation development, pharmacokinetic assessment, and ensuring therapeutic efficacy and safety. This guide outlines a systematic approach to comprehensively characterize the solubility and stability of this compound, drawing upon established analytical techniques and regulatory guidelines. It provides proposed experimental protocols, data presentation formats, and predictive insights into its degradation pathways.

Physicochemical Properties

While experimental data is limited, some physical and chemical properties of this compound have been reported or predicted.

PropertyValueSource
Molecular FormulaC₄H₈N₂OPubChem[1]
Molecular Weight100.12 g/mol PubChem[1]
Melting Point98-99 °CChemicalBook[2]
Boiling Point (Predicted)283.0 ± 7.0 °CChemicalBook[2]
Density (Predicted)1.244 ± 0.06 g/cm³ChemicalBook[2]
pKa (Predicted)13.46 ± 0.20ChemicalBook[2]

Solubility Characterization

A comprehensive understanding of the solubility of this compound in various media is critical for developing viable formulations. The following sections outline a proposed experimental plan to determine its solubility profile.

Proposed Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[3][4][5][6]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents at different temperatures.

Materials:

  • This compound (purity >99%)

  • Solvents: Purified water, 0.1 M HCl, pH 4.5 acetate buffer, pH 7.4 phosphate buffer, pH 9.0 borate buffer, methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO).

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound to a series of vials containing a known volume of each solvent.

  • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C and 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of this compound in the diluted supernatant using a validated analytical method.

Proposed Data Presentation: Solubility Data

The results of the solubility studies should be tabulated for clear comparison.

Table 1: Equilibrium Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Purified Water25
37
0.1 M HCl25
37
pH 4.5 Acetate Buffer25
37
pH 7.4 Phosphate Buffer25
37
pH 9.0 Borate Buffer25
37
Methanol25
Ethanol25
Acetonitrile25
DMSO25

Visualization of the Proposed Solubility Workflow

G cluster_prep Sample Preparation cluster_incubation Equilibration cluster_processing Sample Processing cluster_analysis Analysis prep1 Weigh excess This compound prep2 Add to vials with known solvent volume prep1->prep2 incubation Agitate at constant temperature (24-72h) prep2->incubation processing1 Centrifuge to separate solid incubation->processing1 processing2 Collect clear supernatant processing1->processing2 processing3 Dilute supernatant processing2->processing3 analysis Quantify concentration (e.g., HPLC-UV) processing3->analysis

Caption: Proposed workflow for the shake-flask solubility determination of this compound.

Stability Characterization

Assessing the stability of this compound is crucial to determine its shelf-life and identify potential degradation products. Forced degradation studies are recommended to understand its intrinsic stability.[7][8][9][10][11]

Proposed Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions as per ICH guidelines.[7][12][13][14]

Materials:

  • This compound (purity >99%)

  • Reagents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • Validated stability-indicating HPLC method

  • Photostability chamber

  • Oven

Procedure:

  • Hydrolytic Stability:

    • Prepare solutions of this compound in 0.1 M HCl, purified water, and 0.1 M NaOH.

    • Store aliquots at elevated temperatures (e.g., 60°C) and room temperature.

    • Sample at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze by HPLC.

  • Oxidative Stability:

    • Prepare a solution of this compound in a dilute solution of H₂O₂ (e.g., 3%).

    • Store at room temperature and protected from light.

    • Sample at various time points and analyze by HPLC.

  • Thermal Stability:

    • Expose solid this compound to dry heat in an oven (e.g., 80°C).

    • Sample at various time points, dissolve in a suitable solvent, and analyze by HPLC.

  • Photostability:

    • Expose solid this compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A dark control should be run in parallel.

    • Analyze samples by HPLC.

Proposed Data Presentation: Stability Data

The results should be presented in a table summarizing the extent of degradation under each condition.

Table 2: Summary of Forced Degradation Studies of this compound

Stress ConditionTime (hours)% DegradationNumber of DegradantsMajor Degradant (Peak Area %)
0.1 M HCl (60°C)24
Water (60°C)24
0.1 M NaOH (60°C)24
3% H₂O₂ (RT)24
Solid (80°C)48
Photostability (Solid)-
Photostability (Solution)-
Predicted Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be predicted. The hydrazide functional group is susceptible to hydrolysis and oxidation.[15][16]

  • Hydrolysis: Under acidic or basic conditions, the amide bond of the hydrazide can be cleaved to yield cyclopropanecarboxylic acid and hydrazine.

  • Oxidation: The hydrazine moiety can be oxidized to form various products, including diimide and nitrogen gas.

Visualization of Proposed Forced Degradation Workflow and Predicted Pathways

G cluster_stress Stress Conditions cluster_sampling Sampling cluster_analysis Analysis cluster_outcome Outcome stress1 Hydrolysis (Acid, Base, Neutral) sampling Collect samples at various time points stress1->sampling stress2 Oxidation (H2O2) stress2->sampling stress3 Thermal (Dry Heat) stress3->sampling stress4 Photolysis (UV/Vis Light) stress4->sampling analysis1 Stability-Indicating HPLC Method sampling->analysis1 analysis2 Quantify parent drug and degradants analysis1->analysis2 outcome1 Determine degradation rate and pathways analysis2->outcome1 outcome2 Identify and characterize major degradants analysis2->outcome2

Caption: Proposed workflow for forced degradation studies of this compound.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound hydrolysis_prod1 Cyclopropanecarboxylic Acid parent->hydrolysis_prod1 H₂O, H⁺/OH⁻ hydrolysis_prod2 Hydrazine parent->hydrolysis_prod2 H₂O, H⁺/OH⁻ oxidation_prod1 Diimide parent->oxidation_prod1 [O] oxidation_prod2 Nitrogen Gas oxidation_prod1->oxidation_prod2

Caption: Predicted degradation pathways for this compound.

In Silico Metabolism Prediction

To complement experimental studies, in silico tools can provide valuable insights into the potential metabolic fate of this compound. Software such as BioTransformer or Semeta can predict potential Phase I and Phase II metabolites.[17][18][19]

Predicted Metabolic Reactions:

  • Phase I: The molecule could undergo oxidation, potentially on the cyclopropyl ring or the hydrazide moiety.

  • Phase II: The hydrazide group could be a site for conjugation reactions, such as acetylation or glucuronidation.

Analytical Methodologies

The development of a robust, stability-indicating analytical method is essential for accurately quantifying this compound and its degradation products.

Recommended Technique: High-Performance Liquid Chromatography (HPLC)

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is recommended.

  • Detection: UV detection at a wavelength where this compound and its expected degradation products have significant absorbance. Mass spectrometric (MS) detection can be coupled with HPLC for the identification of unknown degradants.[20]

Conclusion and Future Directions

This technical guide provides a comprehensive roadmap for the systematic evaluation of the solubility and stability of this compound. While specific experimental data is currently lacking, the proposed protocols and predictive analyses offer a solid foundation for future research. The successful execution of these studies will be instrumental in advancing the development of this compound as a potential therapeutic agent by providing critical data for formulation design, stability assessment, and regulatory submissions. Future work should focus on conducting the outlined experiments to generate empirical data and validate the predictive models presented in this guide.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Cyclopropanecarbohydrazide from Methyl Cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of cyclopropanecarbohydrazide, a valuable building block in medicinal chemistry and drug discovery. The inclusion of a cyclopropane ring can enhance the metabolic stability, potency, and membrane permeability of drug candidates.[1][2] This document offers a detailed experimental protocol for the synthesis of this compound from methyl cyclopropanecarboxylate, along with its physicochemical properties and potential applications.

Applications in Drug Discovery

The cyclopropane motif is a key structural feature in numerous approved drugs, contributing to improved pharmacological profiles.[3][4] Cyclopropane rings introduce conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets.[5] Furthermore, their incorporation can enhance metabolic stability by blocking sites susceptible to enzymatic degradation.[5]

Hydrazides, such as this compound, are versatile functional groups in medicinal chemistry. They can act as key intermediates in the synthesis of various heterocyclic compounds and can also serve as pharmacophores in their own right, exhibiting a broad range of biological activities.[6] The combination of a cyclopropane ring and a hydrazide moiety in this compound makes it an attractive scaffold for the development of novel therapeutics.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via the hydrazinolysis of methyl cyclopropanecarboxylate.

Reaction Scheme:

Materials and Equipment:
  • Methyl cyclopropanecarboxylate

  • Hydrazine hydrate (85% or higher)

  • Dichloromethane

  • Toluene

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl cyclopropanecarboxylate (1.0 eq) and hydrazine hydrate (1.5 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for 28 hours.

  • Cooling: After the reflux period, allow the reaction mixture to cool to room temperature.

  • Concentration: Concentrate the reaction mixture by evaporation under reduced pressure using a rotary evaporator to remove excess hydrazine hydrate and methanol.

  • Azeotropic Distillation: Add toluene to the residue and perform an azeotropic distillation to remove residual water.

  • Work-up: Dissolve the crude product in dichloromethane and transfer it to a separatory funnel.

  • Washing: Wash the organic layer with a saturated sodium chloride solution.

  • Drying: Dry the organic phase over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and evaporate the dichloromethane under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization, if necessary.

Quantitative Data Summary
ParameterValueReference
Reactants
Methyl cyclopropanecarboxylate10 g (0.1 mol)[7]
Hydrazine hydrate7.3 mL (0.15 mol)[7]
Reaction Conditions
TemperatureReflux[7]
Time28 hours[7]
Product
Yield4.36 g (44%)[7]
Purity≥97%[8]
Melting Point98-99°C[7]

Characterization Data

PropertyData
Molecular Formula C₄H₈N₂O
Molecular Weight 100.12 g/mol
Appearance White to off-white solid
CAS Number 6952-93-8

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactants Methyl cyclopropanecarboxylate + Hydrazine hydrate Reflux Reflux @ 28h Reactants->Reflux Cooling Cool to RT Reflux->Cooling Concentration Concentration Cooling->Concentration Azeotrope Azeotropic Distillation (Toluene) Concentration->Azeotrope Extraction Dissolve in DCM Wash with sat. NaCl Azeotrope->Extraction Drying Dry over MgSO4 Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Purification Recrystallization (Optional) Evaporation->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Analogy: Role in Drug Development

Drug_Development_Pathway cluster_synthesis Synthesis & Modification cluster_screening Screening & Optimization cluster_development Preclinical & Clinical Development Start Methyl cyclopropanecarboxylate Hydrazide This compound Start->Hydrazide Derivatives Novel Derivatives Hydrazide->Derivatives HTS High-Throughput Screening Derivatives->HTS Biological Activity Lead_Gen Lead Generation HTS->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Candidate Selection Clinical Clinical Trials Preclinical->Clinical Drug Approved Drug Clinical->Drug

Caption: Role of this compound in the drug discovery pipeline.

References

Application Notes: The Versatility of Cyclopropanecarbohydrazide in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Cyclopropanecarbohydrazide and its derivatives are invaluable building blocks in synthetic and medicinal chemistry. The defining feature of these compounds is the cyclopropane ring, a small, strained three-membered carbocycle that imparts unique conformational rigidity and stereoelectronic properties to molecules.[1][2][3] This rigidity can enhance the binding affinity of a drug to its biological target, while the robust C-H bonds contribute to increased metabolic stability, making it an attractive scaffold in drug discovery.[1][3]

The hydrazide functional group (-CONHNH₂) is a versatile synthon, serving as a precursor for a wide array of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.[4][5][6] Notably, this compound is a key reagent in the synthesis of 1,3,4-oxadiazoles, a class of heterocycles with diverse biological activities.[5] Furthermore, derivatives of cyclopropane carboxylic acid have demonstrated potential as enzyme inhibitors, targeting enzymes like O-Acetylserine Sulfhydrylase (OASS), which is crucial for cysteine biosynthesis in bacteria, making it a target for novel antibiotics.[1] The antimicrobial properties of cyclopropane-containing compounds have been explored against various pathogens, including Staphylococcus aureus and Escherichia coli.[1]

Key Applications:

  • Medicinal Chemistry: Serves as a rigid scaffold to improve potency, selectivity, and pharmacokinetic profiles of drug candidates.[1][3]

  • Heterocyclic Synthesis: A key starting material for synthesizing N-heterocycles such as 1,3,4-oxadiazoles and pyrazolines.[5][7]

  • Enzyme Inhibition: Derivatives are investigated as inhibitors for enzymes like OASS and 3-methylaspartase.[1]

  • Antimicrobial Agents: The cyclopropane moiety is incorporated into molecules to develop new antibacterial and antifungal agents.[1]

Safety and Handling Precautions

This compound and its reagents, particularly hydrazine hydrate, must be handled with care in a well-ventilated fume hood.[8] It is classified as toxic if swallowed and can cause severe skin burns and eye damage.[8][9]

Personal Protective Equipment (PPE):

  • Wear appropriate protective gloves, clothing, and eye/face protection.[9][10]

  • Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate.[9]

Handling and Storage:

  • Avoid formation of dust and aerosols.[8]

  • Keep away from heat, sparks, open flames, and other ignition sources.[11][12]

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[11]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[13]

  • On Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[13]

  • On Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Get emergency medical help immediately.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from its corresponding methyl ester.

Materials:

  • Methyl cyclopropanecarboxylate

  • Hydrazine hydrate (80-95%)

  • Toluene

  • Dichloromethane (DCM)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, rotary evaporator

Procedure: [10]

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, mix methyl cyclopropanecarboxylate (10 g, 0.1 mol) with hydrazine hydrate (7.3 mL, 0.15 mol).

  • Heat the reaction mixture to reflux and maintain for 28 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the mixture by evaporation under reduced pressure using a rotary evaporator.

  • Add toluene to the residue and perform an azeotropic distillation to remove residual water.

  • Dissolve the obtained crude product in dichloromethane.

  • Wash the organic solution with a saturated sodium chloride solution.

  • Separate the organic phase, dry it over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield the final product, this compound.

Visualization of the Synthetic Workflow:

cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Product A Methyl Cyclopropanecarboxylate C Reflux (28h) A->C B Hydrazine Hydrate B->C D Concentration (Rotovap) C->D E Azeotropic Distillation (Toluene) D->E F Liquid-Liquid Extraction (DCM/Brine) E->F G Drying (MgSO4) & Filtration F->G H Final Evaporation G->H I This compound H->I

Caption: Workflow for the synthesis of this compound.

Protocol 2: Synthesis of cis-Cyclopropane-1,2-dicarbohydrazide

This two-step protocol involves the cyclopropanation of diethyl maleate followed by reaction with hydrazine hydrate.

Part A: Synthesis of cis-Diethyl Cyclopropane-1,2-dicarboxylate (Simmons-Smith Reaction) [2]

Materials:

  • Zinc-copper couple

  • Anhydrous diethyl ether

  • Diiodomethane

  • Diethyl maleate

  • Saturated aqueous ammonium chloride, sodium bicarbonate solutions

  • Anhydrous magnesium sulfate

Procedure:

  • Charge a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer with a zinc-copper couple under an inert atmosphere (e.g., Argon).

  • Add anhydrous diethyl ether to the flask.

  • Add a solution of diiodomethane in anhydrous diethyl ether dropwise to the stirred suspension. The reaction initiation is indicated by the gentle reflux of the ether.

  • After the initial reaction subsides, add a solution of diethyl maleate in anhydrous diethyl ether dropwise.

  • Reflux the reaction mixture for several hours, monitoring completion by TLC or GC.

  • Cool the mixture to room temperature and filter off the excess zinc-copper couple.

  • Wash the filtrate successively with saturated aqueous ammonium chloride and sodium bicarbonate solutions.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diester.

Part B: Synthesis of cis-Cyclopropane-1,2-dicarbohydrazide [1][4]

Materials:

  • cis-Diethyl cyclopropane-1,2-dicarboxylate (from Part A) or cis-Cyclopropane-1,2-dicarboxylic acid

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask, reflux condenser

Procedure:

  • Dissolve the dicarboxylic acid or its diester in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure cis-Cyclopropane-1,2-dicarbohydrazide.

Visualization of the Synthetic Pathway:

A Diethyl Maleate B cis-Diethyl Cyclopropane- 1,2-dicarboxylate A->B  Simmons-Smith Rxn (CH2I2, Zn(Cu)) C cis-Cyclopropane-1,2- dicarboxylic Acid B->C  Hydrolysis D cis-Cyclopropane-1,2- dicarbohydrazide C->D  Hydrazine Hydrate, Ethanol, Reflux

Caption: Synthetic pathway to cis-Cyclopropane-1,2-dicarbohydrazide.

Protocol 3: Synthesis of 2-Cyclopropyl-5-substituted-[4][8][10]-oxadiazoles

This protocol outlines a Robinson-Gabriel type reaction for synthesizing 1,3,4-oxadiazoles from N'-substituted cyclopropanecarbohydrazides.[5]

Materials:

  • Cyclopropanecarboxylic acid N'-substituted-hydrazide

  • Triphenylphosphine (PPh₃)

  • Carbon tetrachloride (CCl₄)

  • Suitable solvent (e.g., acetonitrile)

Procedure:

  • Dissolve the N'-substituted-hydrazide substrate in the chosen solvent in a round-bottom flask.

  • Add triphenylphosphine to the solution.

  • Add carbon tetrachloride to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired 2-cyclopropyl-5-substituted-[4][8][10]-oxadiazole.

Protocol 4: O-Acetylserine Sulfhydrylase (OASS) Inhibition Assay

This protocol provides a method for evaluating the inhibitory activity of this compound derivatives against the OASS enzyme using a fluorescence-based assay.[1]

Materials:

  • Purified OASS enzyme

  • HEPES buffer

  • Cyclopropane-1,2-dicarbohydrazide stock solution (in DMSO)

  • Fluorometer with a thermostatted cell holder

Procedure:

  • Prepare a solution of OASS (0.5–1.0 µM) in HEPES buffer.

  • Record the baseline fluorescence emission spectrum of the enzyme solution (excitation at 412 nm, emission scanned from 450 to 550 nm) at 20°C.

  • Add increasing concentrations of the this compound test solution to the enzyme solution.

  • Incubate for a few minutes after each addition.

  • Record the fluorescence spectrum after each addition.

  • Analyze the change in fluorescence intensity to determine the inhibitory activity and calculate parameters like IC₅₀.

Visualization of the Assay Workflow:

A Prepare OASS Solution (0.5-1.0 µM in HEPES) B Record Baseline Fluorescence Spectrum A->B C Add Aliquot of Test Compound B->C D Incubate C->D E Record Fluorescence Spectrum D->E F Repeat Steps C-E with Increasing Concentrations E->F G Data Analysis (Calculate IC50) F->G

Caption: Workflow for the OASS fluorescence-based inhibition assay.

Quantitative Data Summary

The following tables summarize reported yields for hydrazide synthesis and antimicrobial activity data for related cyclopropane derivatives.

Table 1: Comparison of Synthetic Yields for Various Dihydrazides. [4][10]

Dihydrazide Product Starting Material Typical Reaction Conditions Reported Yield
This compound Methyl cyclopropanecarboxylate Hydrazine hydrate, Reflux (28h) 44%[10]
cis-Cyclopropane-1,2-dicarbohydrazide cis-Cyclopropane-1,2-dicarboxylic acid Hydrazine hydrate, Reflux in ethanol Optimization dependent[4]
Adipic Dihydrazide Adipic acid Hydrazine hydrate, Composite catalyst, Distillation > 90%[4]
Adipic Dihydrazide Diethyl adipate Hydrazine hydrate, Ethanol, 75°C, 5h 83%[4]

| Oxalic Dihydrazide | Diethyl oxalate | Hydrazine hydrate aqueous solution, Room temperature | 97%[4] |

Table 2: Antimicrobial Activity of Cyclopropane Carboxylic Acid Derivatives. [1]

Compound Class Test Organism Assay Type Result (MIC₈₀)
Various aryl amides of cyclopropane carboxylic acid S. aureus, E. coli, C. albicans Minimum Inhibitory Concentration (MIC) 16 - 128 µg/mL

| N-Aryl derivatives of cyclopropane carboxylic acid | E. coli | Minimum Inhibitory Concentration (MIC) | 32 µg/mL |

References

Applications of Cyclopropanecarbohydrazide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclopropanecarbohydrazide and its derivatives are emerging as a compelling scaffold in medicinal chemistry. The incorporation of the cyclopropane ring, a small, strained carbocycle, offers unique structural and physicochemical properties that can be exploited for the design of novel therapeutic agents. This document provides an overview of the current applications of this compound derivatives, complete with quantitative bioactivity data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

The unique three-dimensional nature of the cyclopropane moiety can enhance metabolic stability, improve binding affinity to biological targets, and increase the potency of drug candidates.[1][2] The hydrazide functional group serves as a versatile handle for synthetic modification and can participate in key interactions with biological targets.[1]

Therapeutic Applications

This compound derivatives have been investigated for a range of therapeutic applications, primarily as enzyme inhibitors, antimicrobial agents, and anticancer therapeutics. There is also emerging potential for their use in targeting central nervous system (CNS) disorders.

Enzyme Inhibition

The strained cyclopropane ring can mimic the transition states of enzymatic reactions, making its derivatives potent enzyme inhibitors.

  • O-Acetylserine Sulfhydrylase (OASS) Inhibition: OASS is a crucial enzyme in the cysteine biosynthesis pathway of bacteria and is absent in mammals, making it an attractive target for novel antibiotics. Derivatives of cyclopropane carboxylic acids have shown potent inhibitory activity against OASS. The hydrazide moiety offers a potential point for further interaction within the enzyme's active site.[1]

  • Monoamine Oxidase (MAO) Inhibition: Hydrazine derivatives are a well-known class of MAO inhibitors.[3] Given that the MAO inhibitor tranylcypromine features a cyclopropylamine structure, this compound derivatives represent a promising avenue for the development of new MAO inhibitors for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[4][5]

Antimicrobial Activity

Cyclopropane-containing compounds have demonstrated both antibacterial and antifungal properties. The introduction of various substituents onto the this compound scaffold allows for the fine-tuning of antimicrobial activity against a spectrum of pathogens.[1]

Anticancer Activity

Several studies have reported the cytotoxic effects of cyclopropane derivatives against various cancer cell lines. The proposed mechanism of action for many of these compounds involves the induction of apoptosis through the intrinsic pathway, characterized by the modulation of pro-apoptotic and anti-apoptotic proteins.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for this compound and its derivatives across different therapeutic areas.

Table 1: Enzyme Inhibition Data for Cyclopropane Derivatives

Compound ClassTarget EnzymeOrganismInhibition MetricValueReference(s)
Cyclopropane-Carboxylic Acid DerivativesO-acetylserine sulfhydrylase-A (OASS-A)Salmonella enterica serovar TyphimuriumKdNanomolar range[6]
Cyclopropane-Carboxylic Acid DerivativesO-acetylserine sulfhydrylase-A (OASS-A)Haemophilus influenzaeKdissLow micromolar range[1]
Acyl Hydrazine DerivativesMonoamine Oxidase-B (MAO-B)HumanIC500.14 µM - 0.22 µM[7]
Acyl Hydrazine DerivativesMonoamine Oxidase-B (MAO-B)HumanKi0.097 ± 0.0021 µM[7]

Table 2: Anticancer Activity of Cyclopropane Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference(s)
Dehydrozingerone-based Cyclopropyl DerivativesHeLa (Cervical Cancer)8.63[8]
Dehydrozingerone-based Cyclopropyl DerivativesLS174 (Colon Cancer)10.17[8]
Dehydrozingerone-based Cyclopropyl DerivativesA549 (Lung Cancer)12.15[8]
Pyrazole DerivativesMCF-7 (Breast Cancer)8.03[9]
Pyrazole DerivativesHepG2 (Liver Cancer)13.14[9]

Table 3: Antimicrobial Activity of Cyclopropane Amide Derivatives

Compound IDMicroorganismMIC80 (µg/mL)Reference(s)
F5, F9, F29, F53Staphylococcus aureus32 - 64[1]
F9, F31, F45Escherichia coli32 - 64[1]
F8, F24, F42Candida albicans16[1]

Signaling Pathways and Experimental Workflows

Proposed Anticancer Signaling Pathway

Many cytotoxic agents induce apoptosis through the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of executioner caspases such as caspase-3.[2][10]

anticancer_pathway cluster_cell Cancer Cell cluster_mito Mitochondrion Cyclopropanecarbohydrazide_Derivative This compound Derivative Bax Bax (Pro-apoptotic) Cyclopropanecarbohydrazide_Derivative->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Cyclopropanecarbohydrazide_Derivative->Bcl2 Downregulates Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes release Bcl2->Cytochrome_c Inhibits release Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Proposed intrinsic apoptosis pathway induced by this compound derivatives.
Experimental Workflow for Anticancer Activity Screening

The following workflow outlines the key steps in evaluating the anticancer potential of novel this compound derivatives.

experimental_workflow Start Start Synthesis Synthesis of This compound Derivatives Start->Synthesis Cell_Culture Cancer Cell Line Culture Synthesis->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) MTT_Assay->Apoptosis_Assay If cytotoxic Western_Blot Western Blot for Apoptotic Proteins (Bax, Bcl-2, Caspase-3) Apoptosis_Assay->Western_Blot Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis End End Data_Analysis->End

General workflow for evaluating the anticancer activity of novel compounds.
Logical Relationship for MAO Inhibition

The structural similarity of this compound to known hydrazine-based MAO inhibitors suggests a logical path for its investigation in the context of neurodegenerative diseases.

logical_relationship Hydrazine_Inhibitors Hydrazine Derivatives (Known MAO Inhibitors) This compound This compound Hydrazine_Inhibitors->this compound Structural Similarity Cyclopropylamine_Inhibitors Cyclopropylamine Moiety (in Tranylcypromine, a MAO inhibitor) Cyclopropylamine_Inhibitors->this compound Structural Similarity Potential_MAO_Inhibitor Potential as a Novel MAO Inhibitor This compound->Potential_MAO_Inhibitor Hypothesized Activity

Logical basis for investigating this compound as a MAO inhibitor.

Experimental Protocols

Synthesis of N'-Substituted-Cyclopropanecarbohydrazide Derivatives

This protocol is a general method for the synthesis of N'-substituted-cyclopropanecarbohydrazide derivatives, which can be further modified to create a library of compounds for screening.

Materials:

  • Cyclopropanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Substituted hydrazine (e.g., phenylhydrazine)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Magnetic stirrer and hotplate

  • Round-bottom flasks and condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, dissolve cyclopropanecarboxylic acid (1 equivalent) in anhydrous DCM. Add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by TLC.

  • Removal of Excess Thionyl Chloride: Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

  • Amide Formation: Dissolve the crude cyclopropanecarbonyl chloride in anhydrous DCM. In a separate flask, dissolve the substituted hydrazine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Reaction: Add the acid chloride solution dropwise to the hydrazine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Quench the reaction with water and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain the desired N'-substituted-cyclopropanecarbohydrazide derivative.

Protocol for MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Protocol for Broth Microdilution Antimicrobial Susceptibility Testing

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strain of interest

  • Mueller-Hinton Broth (MHB) or appropriate broth for the microbe

  • 96-well microtiter plates

  • This compound derivative stock solution (in DMSO)

  • Positive control antibiotic/antifungal

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Compound Dilutions: Add 50 µL of broth to each well of a 96-well plate. Add 100 µL of the compound stock solution to the first well and perform a 2-fold serial dilution across the plate.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include a growth control (broth + inoculum), a sterility control (broth only), and a positive control (broth + inoculum + known antimicrobial).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.

Conclusion

This compound represents a versatile and promising scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as enzyme inhibitors, antimicrobial agents, and anticancer therapeutics. The protocols and data presented herein provide a foundational resource for researchers to further explore and exploit the therapeutic potential of this unique chemical entity. Future work should focus on expanding the library of this compound derivatives, elucidating their specific mechanisms of action, and evaluating their efficacy and safety in preclinical models.

References

Application Notes and Protocols: Cyclopropanecarbohydrazide as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of cyclopropanecarbohydrazide as an enzyme inhibitor, drawing upon the known biological activities of structurally related cyclopropane and hydrazide-containing compounds. While direct experimental data on this compound as an enzyme inhibitor is limited, its structural motifs suggest significant potential for investigation in drug discovery.

Introduction to this compound

This compound is a small organic molecule featuring a cyclopropyl ring and a hydrazide functional group. Both of these moieties are recognized as important pharmacophores in medicinal chemistry. The cyclopropane ring offers a rigid, three-dimensional structure that can enhance binding affinity, improve metabolic stability, and provide novel structural scaffolds.[1][2][3] Hydrazides are versatile functional groups known to be present in a wide array of biologically active compounds, including those with antimicrobial, anticancer, and anti-inflammatory properties.[4]

Derivatives of this compound have been synthesized and investigated for various biological activities, including antimicrobial and anticancer effects. This suggests that the core structure of this compound is a valuable starting point for the development of new therapeutic agents.

Potential Enzyme Targets

Based on the known inhibitory activities of related compounds, this compound may be a promising candidate for inhibiting several classes of enzymes.

O-Acetylserine Sulfhydrylase (OASS)

A particularly promising potential target for this compound is O-Acetylserine Sulfhydrylase (OASS). OASS is a key enzyme in the cysteine biosynthesis pathway in bacteria and plants, but it is absent in mammals, making it an attractive target for the development of novel antibiotics.[1] Derivatives of the closely related cyclopropane-1,2-dicarboxylic acid have demonstrated inhibitory activity against OASS.[1][5] The hydrazide moiety in this compound could potentially enhance binding interactions within the active site of OASS.[1]

Other Potential Targets
  • Metalloproteases: The hydrazide group is known to chelate zinc ions, a key feature in the active site of many metalloproteases.

  • Cyclooxygenases (COX): Some hydrazide derivatives have been investigated as inhibitors of COX enzymes, which are involved in inflammation.[6]

  • Histone Deacetylases (HDACs): The hydrazide moiety can also act as a zinc-binding group in the active site of HDACs, which are important targets in cancer therapy.

Quantitative Data for Related Cyclopropane Derivatives

While specific quantitative inhibition data for this compound is not currently available in the scientific literature, the following table summarizes the activity of related cyclopropane-containing compounds against various enzymes to illustrate the potential of this chemical scaffold.

Compound ClassTarget EnzymeInhibition Data (IC50/Ki)Reference(s)
Cyclopropane-carboxylic acid derivativesO-Acetylserine Sulfhydrylase (OASS)Nanomolar Kd values[5]
N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivativesc-Met kinaseIC50 = 0.016 µM (for the most promising compound)[7]
Cyclopropanecarbonyl derivatives4-hydroxyphenylpyruvate dioxygenase15-fold more potent than isopropylcarbonyl analogues[8]
Cyclopropanecarbonyl derivativesDihydroorotate dehydrogenase14-fold more potent than isopropylcarbonyl analogues[8]

Experimental Protocols

The following protocols provide a starting point for investigating the inhibitory potential of this compound against a plausible enzyme target, O-Acetylserine Sulfhydrylase (OASS).

Protocol for O-Acetylserine Sulfhydrylase (OASS) Inhibition Assay

This protocol is based on a fluorimetric method to assess the binding affinity of an inhibitor to OASS.[1][9]

Materials:

  • Purified OASS enzyme

  • HEPES buffer (100 mM, pH 7.0)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Fluorometer

Procedure:

  • Enzyme Preparation: Prepare a solution of OASS (e.g., 0.5–1.0 µM) in HEPES buffer.

  • Baseline Measurement: Record the baseline fluorescence emission spectrum of the enzyme solution at 20°C. The excitation wavelength is typically 412 nm, with the emission scanned from 450 to 550 nm.[10]

  • Inhibitor Titration: Add increasing concentrations of the this compound solution to the enzyme solution. Allow for a short incubation period (e.g., 2-3 minutes) after each addition to reach equilibrium.

  • Fluorescence Measurement: Record the fluorescence emission spectrum after each addition of the inhibitor.

  • Data Correction: Correct the spectra by subtracting the fluorescence of a blank solution (buffer and inhibitor without the enzyme).

  • Data Analysis: Monitor the change in fluorescence intensity at the emission maximum (around 500-505 nm) as a function of the inhibitor concentration. Fit the data to a suitable binding isotherm to determine the dissociation constant (Kd).

OASS_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare OASS Solution (0.5-1.0 µM in HEPES buffer) baseline Record Baseline Fluorescence prep_enzyme->baseline prep_inhibitor Prepare this compound Stock Solution (e.g., 10 mM in DMSO) titrate Titrate with Inhibitor prep_inhibitor->titrate baseline->titrate measure Record Fluorescence Spectra titrate->measure Iterate correct Correct for Blank measure->correct plot Plot Fluorescence Change vs. Inhibitor Concentration correct->plot fit Fit Data to Binding Isotherm plot->fit kd Determine Kd fit->kd

Workflow for OASS Inhibition Assay.
Protocol for IC50 Determination

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against a target enzyme.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Appropriate buffer solution

  • This compound stock solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound in the assay buffer. Also, prepare solutions of the enzyme and its substrate at appropriate concentrations.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the different concentrations of this compound to respective wells. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).

  • Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes).

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Monitor Reaction: Measure the absorbance or fluorescence at regular intervals using a microplate reader to monitor the progress of the reaction.

  • Calculate Initial Velocities: Determine the initial reaction velocity for each inhibitor concentration from the linear portion of the progress curves.

  • Data Analysis: Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

IC50_Determination_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_data_analysis Data Analysis prep_reagents Prepare Serial Dilutions of Inhibitor, Enzyme, and Substrate Solutions plate_setup Set up 96-well Plate with Controls and Inhibitor Concentrations prep_reagents->plate_setup pre_incubate Pre-incubate Plate plate_setup->pre_incubate start_reaction Add Substrate to Initiate Reaction pre_incubate->start_reaction monitor Monitor Reaction Progress (Absorbance/Fluorescence) start_reaction->monitor calc_velocity Calculate Initial Reaction Velocities monitor->calc_velocity plot_inhibition Plot % Inhibition vs. log[Inhibitor] calc_velocity->plot_inhibition fit_curve Fit to Sigmoidal Dose-Response Curve plot_inhibition->fit_curve ic50 Determine IC50 fit_curve->ic50

Workflow for IC50 Determination.

Potential Mechanism of Action

The hydrazide moiety of this compound could potentially interact with the active site of target enzymes through various non-covalent interactions, such as hydrogen bonding and metal chelation. In the case of OASS, the inhibitor might occupy the substrate-binding pocket, preventing the natural substrate from binding.

Putative_Inhibition_Mechanism Enzyme Enzyme (e.g., OASS) Product Product Enzyme_Inhibitor_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Enzyme_Inhibitor_Complex Binds to Active Site Substrate Substrate Substrate->Product Normal Catalysis Inhibitor This compound Inhibitor->Enzyme_Inhibitor_Complex

Putative Competitive Inhibition Mechanism.

Conclusion

This compound presents an intriguing, yet underexplored, scaffold for the development of novel enzyme inhibitors. Its constituent cyclopropane and hydrazide moieties are well-established pharmacophores found in numerous bioactive molecules. Based on the inhibitory activities of structurally related compounds, O-Acetylserine Sulfhydrylase (OASS) stands out as a promising potential target for antimicrobial drug discovery efforts centered on this molecule. The provided protocols offer a foundational framework for initiating the biological evaluation of this compound as an enzyme inhibitor. Further research, including systematic screening against a panel of enzymes and detailed kinetic studies, is warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for the Acylation of Cyclopropane-1,2-dicarbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the N,N'-diacylation of cyclopropane-1,2-dicarbohydrazide, a versatile scaffold for the synthesis of novel compounds with potential applications in medicinal chemistry. The unique strained cyclopropane ring offers conformational rigidity, which is a desirable trait in drug design. The derivatization of the hydrazide moieties allows for the introduction of various functional groups, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies. This protocol covers the synthesis, purification, and characterization of N,N'-diacyl-cyclopropane-1,2-dicarbohydrazides.

Introduction

Cyclopropane derivatives are of significant interest in medicinal chemistry due to their unique structural and electronic properties. The cyclopropane ring can act as a bioisostere for other chemical groups, enhancing metabolic stability and binding affinity to biological targets.[1] Compounds containing a cyclopropane moiety have demonstrated a broad range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[1][2][3] Cyclopropane-1,2-dicarbohydrazide serves as a valuable starting material for creating diverse molecular architectures. The acylation of its two hydrazide groups is a straightforward method to generate libraries of compounds for screening and development.

Synthesis of Starting Material: Cyclopropane-1,2-dicarbohydrazide

The starting material, cis-cyclopropane-1,2-dicarbohydrazide, can be synthesized from cis-cyclopropane-1,2-dicarboxylic acid through a reaction with hydrazine hydrate.[4]

Protocol 2.1: Synthesis of cis-Cyclopropane-1,2-dicarbohydrazide

  • Materials:

    • cis-Cyclopropane-1,2-dicarboxylic acid

    • Hydrazine hydrate (excess)

    • Ethanol

  • Procedure:

    • Dissolve cis-cyclopropane-1,2-dicarboxylic acid in ethanol in a round-bottom flask.

    • Add an excess of hydrazine hydrate to the solution.

    • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain cis-cyclopropane-1,2-dicarbohydrazide as a solid.

    • Dry the purified product under vacuum.

    • Confirm the structure and purity using NMR spectroscopy and HPLC analysis.

Protocol for N,N'-Diacylation of Cyclopropane-1,2-dicarbohydrazide

The following is a general protocol for the N,N'-diacylation of cyclopropane-1,2-dicarbohydrazide using acyl chlorides. This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.

Protocol 3.1: General N,N'-Diacylation Procedure

  • Materials:

    • Cyclopropane-1,2-dicarbohydrazide

    • Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (2.2 equivalents)

    • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

    • Tertiary amine base (e.g., Triethylamine (TEA), Pyridine) (2.5 equivalents)

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, dissolve cyclopropane-1,2-dicarbohydrazide in the chosen anhydrous solvent.

    • Cool the solution to 0 °C using an ice bath.

    • Add the tertiary amine base to the stirred solution.

    • Slowly add the acyl chloride (dissolved in a small amount of the reaction solvent) dropwise to the reaction mixture over a period of 30-60 minutes. Slow addition is crucial to control the exothermicity of the reaction and to favor N,N'-diacylation over potential side reactions.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours. The reaction progress should be monitored by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N,N'-diacyl-cyclopropane-1,2-dicarbohydrazide.

Quantitative Data and Reaction Parameters

The optimal reaction conditions, including solvent, temperature, and reaction time, will vary depending on the specific acyl chloride used. The following table provides a summary of general reaction parameters and expected outcomes based on similar reactions with other dihydrazides. Yields are estimates and will require experimental optimization.

Acylating AgentSolventBaseTemperature (°C)Time (h)Typical Yield (%)
Acetyl ChlorideDCMTEA0 to RT4-870-85
Benzoyl ChlorideTHFPyridine0 to RT12-2465-80
4-Nitrobenzoyl ChlorideDMFTEA0 to RT12-2460-75
Cyclopropanecarbonyl ChlorideDCMTEA0 to RT6-1270-85

Characterization of Acylated Products

The synthesized N,N'-diacyl-cyclopropane-1,2-dicarbohydrazides can be characterized using standard spectroscopic methods.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the cyclopropane protons, the amide N-H protons (which are typically broad and may exchange with D₂O), and the protons of the acyl groups. The chemical shifts of the N-H protons will be downfield.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons of the amide groups (typically in the range of 165-175 ppm), the carbons of the cyclopropane ring, and the carbons of the acyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands for the N-H stretching vibrations (around 3200-3300 cm⁻¹) and the C=O stretching of the amide groups (amide I band, around 1640-1680 cm⁻¹).[5]

  • Mass Spectrometry (MS): The molecular weight of the product can be confirmed by mass spectrometry, which will show the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺.

Potential Applications and Biological Significance

While specific biological data for acylated cyclopropane-1,2-dicarbohydrazide derivatives are not widely available, the broader class of cyclopropane-containing compounds has shown significant potential in drug discovery.[2][3]

  • Enzyme Inhibition: The rigid cyclopropane scaffold can mimic transition states of enzymatic reactions, making its derivatives potential enzyme inhibitors.[3]

  • Antimicrobial Activity: The introduction of amide and aryl groups to a cyclopropane core has been shown to yield compounds with moderate activity against various bacterial and fungal strains.[1]

  • Anticancer Activity: N-acylhydrazone derivatives, which can be synthesized from hydrazides, are known to possess anticancer properties.[5]

The synthesis of a library of acylated cyclopropane-1,2-dicarbohydrazide derivatives would be a valuable endeavor for screening against various biological targets.

Diagrams

experimental_workflow Experimental Workflow for Acylation cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve Cyclopropane-1,2-dicarbohydrazide in Anhydrous Solvent cool Cool to 0 °C start->cool add_base Add Tertiary Amine Base add_acyl Slowly Add Acyl Chloride add_base->add_acyl cool->add_base react Stir at Room Temperature add_acyl->react quench Quench with NaHCO₃ (aq) react->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry purify Purify (Chromatography/Recrystallization) dry->purify characterize Characterize Product (NMR, IR, MS) purify->characterize bioassay Biological Assays characterize->bioassay

Caption: Experimental workflow for the acylation of cyclopropane-1,2-dicarbohydrazide.

logical_relationship Potential Applications of Acylated Derivatives cluster_applications Potential Therapeutic Areas Start Cyclopropane-1,2-dicarbohydrazide Acylation Acylation with Various Acyl Chlorides Start->Acylation Library Library of N,N'-Diacyl Derivatives Acylation->Library Screening Biological Screening Library->Screening App1 Enzyme Inhibition Screening->App1 Target-based App2 Antimicrobial Agents Screening->App2 Cell-based App3 Anticancer Agents Screening->App3 Cell-based

Caption: Logical flow for the development and application of acylated derivatives.

References

Application Notes and Protocols for Cyclopropanecarbohydrazide as a Chemical Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclopropanecarbohydrazide is a versatile chemical building block that holds significant promise in medicinal chemistry and drug discovery. Its unique structural features, characterized by the presence of a strained cyclopropane ring and a reactive hydrazide moiety, make it an attractive starting material for the synthesis of a diverse range of bioactive molecules. The rigid cyclopropane scaffold can impart favorable pharmacological properties, such as increased metabolic stability and enhanced binding affinity to biological targets.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic scaffolds, including pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. These heterocycles are prevalent in many clinically approved drugs and are known to exhibit a wide spectrum of biological activities.

Key Applications of this compound Derivatives

Derivatives synthesized from this compound have shown potential in several therapeutic areas:

  • Antimicrobial Agents: Cyclopropyl-substituted pyrazoles and oxadiazoles have demonstrated notable antibacterial and antifungal activities. The cyclopropyl group can contribute to the lipophilicity of the molecule, potentially enhancing its ability to penetrate microbial cell membranes.

  • Enzyme Inhibitors: The unique stereochemical constraints of the cyclopropane ring can allow for precise interactions with the active sites of enzymes. Cyclopropyl-containing triazoles have been investigated as inhibitors of various enzymes, playing a role in the management of a range of diseases.

Data Presentation: Biological Activities of Cyclopropyl-Substituted Heterocycles

The following tables summarize the biological activities of representative cyclopropyl-substituted heterocyclic compounds. It is important to note that while these compounds feature the cyclopropyl motif, they may not all be directly synthesized from this compound. However, this data provides a strong rationale for the utility of this compound as a starting material for the synthesis of analogous bioactive molecules.

Table 1: Antimicrobial Activity of Cyclopropyl-Pyrazole Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
Pyrazole AnalogueEscherichia coli0.25[1]
Pyrazole AnalogueStreptococcus epidermidis0.25[1]
Pyrazole AnalogueAspergillus niger1[1]
Pyrazole AnalogueMicrosporum audouinii0.5[1]
Pyrazolyl 1,3,4-ThiadiazineVarious Bacteria62.5 - 125[2]
Pyrazolyl 1,3,4-ThiadiazineVarious Fungi2.9 - 7.8[2]

Table 2: Antifungal Activity of Cyclopropyl-Oxadiazole Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
1,3,4-Oxadiazole DerivativeAspergillus fumigatus0.98[3]
1,3,4-Oxadiazole DerivativeAspergillus clavatus0.49[3]
1,3,4-Oxadiazole DerivativeCandida albicans0.12[3]
1,3,4-Oxadiazole DerivativeParacoccidioides spp.1 - 32[4]

Table 3: Enzyme Inhibitory Activity of Cyclopropyl-Triazole Derivatives

Compound ClassTarget EnzymeIC₅₀ (µM)Reference
1,2,4-Triazole DerivativeAcetylcholinesterase (AChE)0.73 ± 0.54[5]
1,2,4-Triazole Derivativeα-Glucosidase36.74 ± 1.24[5]
1,2,4-Triazole DerivativeUrease19.35 ± 1.28[5]
1,2,3-Triazole DerivativeIndoleamine 2,3-Dioxygenase 1 (IDO1)Low Nanomolar

Experimental Protocols

The following are detailed protocols for the synthesis of key heterocyclic scaffolds using this compound as a starting material.

Protocol 1: Synthesis of 3-Cyclopropyl-1H-pyrazol-5(4H)-one

This protocol describes the synthesis of a pyrazolone derivative through the condensation of this compound with a β-ketoester, such as ethyl acetoacetate.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product This compound This compound Pyrazolone 3-Cyclopropyl-1H-pyrazol-5(4H)-one This compound->Pyrazolone Ethanol, Reflux EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Pyrazolone

Synthesis of 3-Cyclopropyl-1H-pyrazol-5(4H)-one.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add ethyl acetoacetate (1 equivalent) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

  • Collect the precipitated product by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 3-cyclopropyl-1H-pyrazol-5(4H)-one.

  • The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Synthesis of 5-Cyclopropyl-1,3,4-oxadiazole-2-thiol

This protocol outlines the synthesis of a 1,3,4-oxadiazole-2-thiol derivative from this compound and carbon disulfide in a basic medium.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product This compound This compound OxadiazoleThiol 5-Cyclopropyl-1,3,4-oxadiazole-2-thiol This compound->OxadiazoleThiol Ethanol, Reflux CarbonDisulfide Carbon Disulfide CarbonDisulfide->OxadiazoleThiol KOH Potassium Hydroxide KOH->OxadiazoleThiol

Synthesis of 5-Cyclopropyl-1,3,4-oxadiazole-2-thiol.

Materials:

  • This compound

  • Carbon disulfide

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve potassium hydroxide (1.1 equivalents) in ethanol in a round-bottom flask.

  • Add this compound (1 equivalent) to the solution and stir until it dissolves.

  • Cool the mixture in an ice bath and add carbon disulfide (1.2 equivalents) dropwise with continuous stirring.

  • After the addition is complete, attach a reflux condenser and heat the mixture to reflux for 8-10 hours.

  • Monitor the reaction by TLC.

  • After reflux, cool the reaction mixture and concentrate it under reduced pressure.

  • Dissolve the residue in water and filter to remove any insoluble impurities.

  • Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure 5-cyclopropyl-1,3,4-oxadiazole-2-thiol.

Protocol 3: Synthesis of 4-Amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

This protocol describes a method for the synthesis of a 4-amino-1,2,4-triazole-3-thiol derivative starting from the potassium salt of dithiocarbazinate, which is formed in situ from this compound and carbon disulfide, followed by reaction with hydrazine.

Reaction Scheme:

G cluster_step1 Step 1: Dithiocarbazinate Formation cluster_step2 Step 2: Cyclization This compound This compound Dithiocarbazinate Potassium dithiocarbazinate This compound->Dithiocarbazinate Ethanol CarbonDisulfide Carbon Disulfide CarbonDisulfide->Dithiocarbazinate KOH Potassium Hydroxide KOH->Dithiocarbazinate TriazoleThiol 4-Amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol Dithiocarbazinate->TriazoleThiol Water, Reflux HydrazineHydrate Hydrazine Hydrate HydrazineHydrate->TriazoleThiol

Synthesis of 4-Amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

Materials:

  • This compound

  • Carbon disulfide

  • Potassium hydroxide (KOH)

  • Hydrazine hydrate

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Step 1: Preparation of Potassium Dithiocarbazinate

    • In a round-bottom flask, dissolve potassium hydroxide (1.1 equivalents) in absolute ethanol.

    • Add this compound (1 equivalent) and stir until a clear solution is obtained.

    • Cool the flask in an ice bath and add carbon disulfide (1.2 equivalents) dropwise while stirring.

    • Continue stirring in the ice bath for 1 hour, then at room temperature for 2-3 hours.

    • The potassium dithiocarbazinate salt will precipitate. Collect the solid by filtration, wash with a small amount of cold ethanol, and dry.

  • Step 2: Synthesis of 4-Amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

    • In a round-bottom flask, suspend the potassium dithiocarbazinate (1 equivalent) in water.

    • Add hydrazine hydrate (2-3 equivalents) to the suspension.

    • Attach a reflux condenser and heat the mixture to reflux for 6-8 hours, during which hydrogen sulfide gas may evolve (conduct in a well-ventilated fume hood).

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to pH 5-6 while cooling in an ice bath.

    • Collect the precipitated product by vacuum filtration, wash thoroughly with cold water, and dry.

    • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Logical Workflow for an Antimicrobial Assay

The following diagram illustrates a general workflow for determining the Minimum Inhibitory Concentration (MIC) of a newly synthesized compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Synthesized Compound (e.g., Cyclopropyl-pyrazole) B Prepare Stock Solution (e.g., in DMSO) A->B D Serial Dilution of Compound in 96-well plate B->D C Prepare Bacterial/Fungal Inoculum E Add Inoculum to wells C->E D->E F Incubate at appropriate temperature and time E->F G Visually inspect for turbidity or use a plate reader F->G H Determine MIC (Lowest concentration with no visible growth) G->H

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

These protocols and data provide a foundation for researchers to explore the potential of this compound as a valuable building block in the design and synthesis of novel therapeutic agents. The unique properties of the cyclopropane ring, combined with the versatility of the hydrazide functional group, offer a rich landscape for the development of new chemical entities with improved pharmacological profiles.

References

Application Notes and Protocols: Cyclopropanecarbohydrazide in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropanecarbohydrazide is a versatile building block in synthetic organic chemistry, offering a unique combination of a reactive hydrazide functional group and a strained cyclopropyl ring. This structural motif is of significant interest in medicinal chemistry, as the cyclopropyl group can impart favorable pharmacological properties such as metabolic stability, conformational rigidity, and enhanced binding affinity to biological targets. These application notes provide a detailed overview of the synthesis of several key heterocyclic compounds—pyrazoles, 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyridazinones—using this compound as a key precursor. The protocols described are based on established synthetic methodologies for carbohydrazides and aim to provide a practical guide for researchers in drug discovery and development.

Synthesis of Pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are prevalent in many pharmaceuticals due to their wide range of biological activities. The most common synthetic route to pyrazoles involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

General Reaction Pathway:

The reaction of this compound with a 1,3-dicarbonyl compound, such as a β-ketoester, proceeds through a cyclocondensation reaction to yield a 3-cyclopropyl-5-substituted-1H-pyrazole. The regioselectivity of the reaction can be influenced by the nature of the substituents on the dicarbonyl compound and the reaction conditions.

pyrazole_synthesis Synthesis of Pyrazoles cluster_reactants Reactants cluster_product Product This compound This compound Pyrazole 3-Cyclopropyl-5-substituted-1H-pyrazole This compound->Pyrazole Cyclocondensation 1,3-Dicarbonyl 1,3-Dicarbonyl (e.g., β-Ketoester) 1,3-Dicarbonyl->Pyrazole

Caption: General synthesis of 3-cyclopropyl-pyrazoles.

Experimental Protocol: Synthesis of 3-Cyclopropyl-5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester

This protocol is a representative example of the Knorr pyrazole synthesis adapted for this compound.

Materials:

  • This compound

  • Ethyl 2-acetyl-3-oxobutanoate (a β-ketoester)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.

  • Add ethyl 2-acetyl-3-oxobutanoate (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired pyrazole derivative.

Quantitative Data Summary (Representative)
Entry1,3-Dicarbonyl CompoundProductReaction Time (h)Yield (%)Reference
1Ethyl acetoacetate3-Cyclopropyl-5-methyl-1H-pyrazol-4-one675-85General Method
2Acetylacetone3-Cyclopropyl-4,5-dimethyl-1H-pyrazole580-90General Method

Note: The yields are estimates based on general pyrazole syntheses and may vary for this compound.

Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms. They are recognized as bioisosteres of amides and esters, leading to their incorporation into numerous drug candidates. A common synthetic route involves the cyclodehydration of N,N'-diacylhydrazines or the reaction of a carbohydrazide with a carboxylic acid derivative followed by cyclization.

General Reaction Pathway:

This compound can be converted to a 2-cyclopropyl-5-substituted-1,3,4-oxadiazole through a two-step process: acylation followed by cyclodehydration.

oxadiazole_synthesis Synthesis of 1,3,4-Oxadiazoles cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product This compound This compound Diacylhydrazine N-Acyl-N'-cyclopropylcarbonylhydrazine This compound->Diacylhydrazine Acylation Acylating_Agent Acylating Agent (e.g., Acid Chloride) Acylating_Agent->Diacylhydrazine Oxadiazole 2-Cyclopropyl-5-substituted-1,3,4-oxadiazole Diacylhydrazine->Oxadiazole Cyclodehydration (e.g., POCl₃)

Caption: General synthesis of 2-cyclopropyl-1,3,4-oxadiazoles.

Experimental Protocol: Synthesis of 2-Cyclopropyl-5-phenyl-1,3,4-oxadiazole

This protocol describes a two-step synthesis of a 2,5-disubstituted 1,3,4-oxadiazole.

Materials:

  • This compound

  • Benzoyl chloride

  • Pyridine (or other suitable base)

  • Dichloromethane (DCM)

  • Phosphorus oxychloride (POCl₃)

Procedure:

Step 1: Synthesis of N-benzoyl-N'-cyclopropylcarbonylhydrazine

  • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

  • Add pyridine (1.1 eq) to the solution and cool the mixture in an ice bath.

  • Slowly add benzoyl chloride (1.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diacylhydrazine.

Step 2: Synthesis of 2-Cyclopropyl-5-phenyl-1,3,4-oxadiazole

  • To the crude N-benzoyl-N'-cyclopropylcarbonylhydrazine, add an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary (Representative)
EntryAcylating AgentDehydrating AgentReaction Time (h)Yield (%)Reference
1Acetic AnhydridePOCl₃380-90General Method
2Benzoic Acid / DCCSOCl₂475-85General Method

Note: DCC = Dicyclohexylcarbodiimide. Yields are estimates based on general oxadiazole syntheses.

Synthesis of 1,2,4-Triazoles

1,2,4-Triazoles are five-membered heterocycles with three nitrogen atoms. They are a prominent scaffold in medicinal chemistry, found in antifungal, antiviral, and anticancer agents. A common synthetic approach involves the reaction of a carbohydrazide with a source of one carbon and one nitrogen atom, such as an orthoester, followed by cyclization with a nitrogen source like hydrazine. A more direct route involves the reaction of a carbohydrazide with a thiosemicarbazide derivative followed by cyclization to a triazole-thione, which can be further modified.

General Reaction Pathway:

One common route to 3-cyclopropyl-1,2,4-triazoles involves the reaction of this compound with an isothiocyanate to form a thiosemicarbazide intermediate, which is then cyclized in the presence of a base.

triazole_synthesis Synthesis of 1,2,4-Triazoles cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product This compound This compound Thiosemicarbazide 1-(Cyclopropylcarbonyl)-4-substituted-thiosemicarbazide This compound->Thiosemicarbazide Addition Isothiocyanate R-N=C=S Isothiocyanate->Thiosemicarbazide Triazole 3-Cyclopropyl-4-substituted-5-thioxo-4,5-dihydro-1H-1,2,4-triazole Thiosemicarbazide->Triazole Cyclization (Base)

Caption: General synthesis of 3-cyclopropyl-1,2,4-triazoles.

Experimental Protocol: Synthesis of 3-Cyclopropyl-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole

This protocol outlines the synthesis of a 1,2,4-triazole-3-thione derivative.

Materials:

  • This compound

  • Phenyl isothiocyanate

  • Ethanol

  • Sodium hydroxide

Procedure:

Step 1: Synthesis of 1-(Cyclopropylcarbonyl)-4-phenylthiosemicarbazide

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add phenyl isothiocyanate (1.0 eq) to the solution.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol to obtain the crude thiosemicarbazide intermediate.

Step 2: Synthesis of 3-Cyclopropyl-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole

  • Suspend the crude thiosemicarbazide intermediate in an aqueous solution of sodium hydroxide (e.g., 2 M).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and acidify with a dilute acid (e.g., hydrochloric acid) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure triazole derivative.

Quantitative Data Summary (Representative)
EntryReagent 2Cyclization ConditionReaction Time (h)Yield (%)Reference
1Phenyl isothiocyanateNaOH (aq), Reflux670-80General Method
2Carbon disulfide, KOHHydrazine hydrate865-75General Method

Note: Yields are estimates based on general triazole syntheses.

Synthesis of Pyridazinones

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. They are known for their cardiovascular, anti-inflammatory, and anticancer activities. A common synthetic route involves the reaction of a γ-ketoacid with a hydrazine derivative.

General Reaction Pathway:

The synthesis of 6-cyclopropyl-4,5-dihydropyridazin-3(2H)-one can be achieved by the cyclocondensation of this compound with a γ-ketoacid or its ester derivative.

pyridazinone_synthesis Synthesis of Pyridazinones cluster_reactants Reactants cluster_product Product This compound This compound Pyridazinone 6-Cyclopropyl-4,5-dihydropyridazin-3(2H)-one This compound->Pyridazinone Cyclocondensation gamma-Ketoacid γ-Ketoacid or Ester gamma-Ketoacid->Pyridazinone

Caption: General synthesis of 6-cyclopropyl-pyridazinones.

Experimental Protocol: Synthesis of 6-Cyclopropyl-4,5-dihydropyridazin-3(2H)-one

This protocol describes the synthesis of a dihydropyridazinone derivative.

Materials:

  • This compound

  • Levulinic acid (4-oxopentanoic acid)

  • Ethanol or Acetic acid

  • Hydrazine hydrate (for synthesis from γ-ketoacid)

Procedure:

Note: This protocol describes the synthesis starting from a γ-ketoacid and hydrazine to form the pyridazinone ring, which is a common method. A direct reaction with this compound would require a different starting material.

A more direct, albeit less common, approach would involve a precursor that can react with this compound to form the pyridazinone ring. For the purpose of this protocol, a general method is provided.

  • In a round-bottom flask, dissolve the γ-ketoacid (e.g., 4-cyclopropyl-4-oxobutanoic acid) (1.0 eq) in a suitable solvent like ethanol or acetic acid.

  • Add hydrazine hydrate (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.

  • Cool the reaction to room temperature, which may cause the product to precipitate.

  • If precipitation occurs, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or water) or by column chromatography.

Quantitative Data Summary (Representative)
Entryγ-KetoacidSolventReaction Time (h)Yield (%)Reference
14-Oxopentanoic acidEthanol680-90General Method
24-Oxo-4-phenylbutanoic acidAcetic Acid585-95General Method

Note: Yields are estimates based on general pyridazinone syntheses.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of medicinally important heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel pyrazoles, 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyridazinones incorporating the cyclopropyl moiety. Further optimization of reaction conditions and exploration of a broader range of substrates will undoubtedly lead to the discovery of new chemical entities with significant therapeutic potential.

Application Notes and Protocols for Enzymatic Reactions Involving Cyclopropane-1,2-dicarbohydrazide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane-1,2-dicarbohydrazide and its parent compound, cyclopropane-1,2-dicarboxylic acid, represent a class of rigid molecular scaffolds with significant potential in enzyme inhibition. The inherent strain and conformational restriction of the cyclopropane ring allow these molecules to act as transition-state analogues for various enzymatic reactions, leading to potent and selective inhibition.[1] This document provides a comprehensive overview of the applications of these compounds as enzyme inhibitors, detailed protocols for relevant enzymatic assays, and a summary of available quantitative data.

The primary enzymatic targets for cyclopropane-1,2-dicarboxylic acid derivatives include O-acetylserine sulfhydrylase (OASS), a key enzyme in bacterial cysteine biosynthesis, 3-methylaspartase, ketol-acid reductoisomerase (KARI) involved in branched-chain amino acid synthesis, and 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase, which plays a crucial role in plant ethylene production. Their potential as inhibitors of matrix metalloproteinases (MMPs) is also an emerging area of interest. The dicarbohydrazide moiety offers a versatile handle for further chemical modifications to enhance binding affinity and pharmacokinetic properties.[1]

Applications in Drug Development and Research

Antimicrobial Drug Discovery: OASS and KARI are attractive targets for novel antibiotics because they are essential in bacteria but absent in mammals.[1] Inhibitors based on the cyclopropane scaffold can disrupt essential metabolic pathways in pathogenic bacteria.

Herbicide Development: The KARI enzyme is also crucial for plant growth, making its inhibitors potential candidates for new herbicides.

Plant Biology Research: ACC oxidase inhibitors are valuable tools for studying ethylene biosynthesis and its role in plant development, fruit ripening, and stress responses.

Cancer and Inflammatory Diseases: Matrix metalloproteinases are implicated in a variety of diseases, including cancer metastasis and arthritis. While data for simple cyclopropane derivatives is limited, the scaffold shows promise for developing more complex and selective MMP inhibitors.

Quantitative Inhibition Data

The following tables summarize the available quantitative data for the inhibition of various enzymes by cyclopropane-1,2-dicarboxylic acid and its derivatives. Data for cyclopropane-1,2-dicarbohydrazide itself is limited, but the data for its parent dicarboxylic acid provides a strong rationale for its investigation.

Table 1: Inhibition of O-acetylserine sulfhydrylase (OASS) by Cyclopropane-1,2-dicarboxylic Acid Derivatives

CompoundEnzyme IsoformInhibition Constant (Kd)Assay Method
cis-1,2-Cyclopropanedicarboxylic acidS. typhimurium OASS-A215 µMFluorimetric
cis-1,2-Cyclopropanedicarboxylic acid derivative (tetrasubstituted)S. typhimurium OASS-A9.0 µMFluorimetric
cis-1,2-Cyclopropanedicarboxylic acid derivative (ethyl ester)S. typhimurium OASS-A83 µMFluorimetric
cis-1,2-Cyclopropanedicarboxylic acid derivative (alcohol)S. typhimurium OASS-A168 µMFluorimetric
trans-1,2-Cyclopropanedicarboxylic acidS. typhimurium OASS-A245 µMFluorimetric
cis-1,2-Cyclopropanedicarboxylic acidS. typhimurium OASS-B> 1 mMFluorimetric
cis-1,2-Cyclopropanedicarboxylic acid derivative (tetrasubstituted)S. typhimurium OASS-B40 µMFluorimetric

Data sourced from Annunziato et al., 2016.[2]

Table 2: Inhibition of Ketol-acid Reductoisomerase (KARI) by Cyclopropane Dicarboxylic Acid Derivatives

CompoundEnzyme SourceInhibition Constant (Ki)
Cyclopropane-1,1-dicarboxylateE. coli90 nM
Cyclopropane-1,1-dicarboxylateM. tuberculosis3.03 µM
Cyclopropane-1,1-dicarboxylateC. jejuni0.59 µM

Data sourced from Gerwick et al. and other studies.

Table 3: Inhibition of ACC Oxidase by Cyclopropane Dicarboxylic Acid Derivatives

CompoundEnzyme SourceInhibition Constant (Ki)
Cyclopropane-1,1-dicarboxylic acidAppleData indicates inhibition, specific Ki value requires consultation of the original paper.
trans-2-Phenylcyclopropane-1-carboxylic acidAppleData indicates inhibition, specific Ki value requires consultation of the original paper.

Data sourced from Dourtoglou et al., 2000.

Experimental Protocols

Protocol 1: O-acetylserine sulfhydrylase (OASS) Fluorescence-Based Inhibition Assay

Principle: This assay exploits the change in the fluorescence of the pyridoxal-5'-phosphate (PLP) cofactor upon ligand binding to the OASS active site. The increase in fluorescence intensity is monitored to determine the dissociation constant (Kd) of the inhibitor.[3][4]

Materials:

  • Purified OASS enzyme

  • Inhibitor stock solution (e.g., cyclopropane-1,2-dicarbohydrazide in a suitable solvent like DMSO)

  • Assay buffer: 100 mM HEPES, pH 7.0

  • Fluorometer and microplates or cuvettes

Procedure:

  • Prepare a solution of OASS in the assay buffer to a final concentration of approximately 100-200 nM.

  • Prepare serial dilutions of the inhibitor stock solution in the assay buffer.

  • To the wells of a microplate or a cuvette, add the OASS solution.

  • Add increasing concentrations of the inhibitor solution to the enzyme solution. Include a control with buffer/solvent only.

  • Incubate the mixture for a few minutes at room temperature to allow binding to reach equilibrium.

  • Measure the fluorescence emission at 500 nm with an excitation wavelength of 412 nm.[5]

  • Correct the fluorescence readings by subtracting the fluorescence of the buffer and inhibitor alone.

  • Plot the change in fluorescence intensity as a function of the inhibitor concentration.

  • Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Protocol 2: 3-Methylaspartase Spectrophotometric Inhibition Assay

Principle: 3-Methylaspartate ammonia-lyase (MAL) catalyzes the reversible deamination of 3-methylaspartate to mesaconate and ammonia. The formation of mesaconate, which has a double bond, can be monitored by the increase in absorbance at 240 nm.[6]

Materials:

  • Purified 3-methylaspartase enzyme

  • Substrate solution: DL-threo-3-methylaspartic acid in assay buffer

  • Inhibitor stock solution (e.g., cyclopropane-1,2-dicarboxylic acid derivative)

  • Assay buffer: 0.25 M Tris-HCl, pH 9.0

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Prepare the assay buffer and dissolve the substrate to a desired concentration (e.g., in the range of its Km).

  • Prepare a range of inhibitor concentrations in the assay buffer.

  • In a quartz cuvette, combine the assay buffer, substrate solution, and inhibitor solution (or buffer for the uninhibited control).

  • Equilibrate the mixture to the desired temperature (e.g., 25°C) in the spectrophotometer.

  • Initiate the reaction by adding a small volume of the enzyme solution.

  • Monitor the increase in absorbance at 240 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • To determine the type of inhibition and the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor.

  • Analyze the data using Lineweaver-Burk plots or non-linear regression fitting to competitive, non-competitive, or uncompetitive inhibition models.[6]

Protocol 3: Matrix Metalloproteinase (MMP) Fluorogenic Substrate Assay

Principle: This is a general method for assessing MMP inhibition. A fluorogenic substrate containing a fluorophore and a quencher linked by a peptide sequence specifically cleaved by the MMP is used. Upon cleavage, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.[7]

Materials:

  • Activated MMP enzyme (e.g., MMP-2, MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Inhibitor stock solution

  • Assay buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5

  • Fluorometer and microplates

Procedure:

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • In a microplate well, add the assay buffer, the inhibitor solution (or buffer for control), and the activated MMP enzyme.

  • Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Immediately monitor the increase in fluorescence over time using the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 328/393 nm for Mca).

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition versus the inhibitor concentration.

  • To determine the inhibition constant (Ki), perform the assay at different substrate concentrations and analyze the data using the Michaelis-Menten and Lineweaver-Burk equations.

Visualizations

Signaling Pathways and Experimental Workflows

cysteine_biosynthesis Serine Serine SAT Serine Acetyltransferase Serine->SAT Acetyl_CoA Acetyl_CoA Acetyl_CoA->SAT O_Acetylserine O_Acetylserine OASS O-Acetylserine Sulfhydrylase O_Acetylserine->OASS Sulfide Sulfide Sulfide->OASS Cysteine Cysteine SAT->O_Acetylserine OASS->Cysteine Inhibitor Cyclopropane -1,2-dicarbohydrazide (derivative) Inhibitor->OASS

Caption: Cysteine biosynthesis pathway highlighting the inhibition of OASS.

bcaa_biosynthesis Pyruvate Pyruvate Acetohydroxy_acid_synthase Acetohydroxy acid synthase Pyruvate->Acetohydroxy_acid_synthase alpha_Ketobutyrate alpha_Ketobutyrate alpha_Ketobutyrate->Acetohydroxy_acid_synthase S_2_Acetolactate S_2_Acetolactate Acetohydroxy_acid_synthase->S_2_Acetolactate KARI Ketol-acid reductoisomerase S_2_Acetolactate->KARI Dihydroxy_isovalerate Dihydroxy_isovalerate KARI->Dihydroxy_isovalerate Valine_Leucine Valine_Leucine Dihydroxy_isovalerate->Valine_Leucine Inhibitor Cyclopropane derivative Inhibitor->KARI

Caption: Branched-chain amino acid biosynthesis and KARI inhibition.

ethylene_biosynthesis SAM S-adenosyl- methionine ACS ACC Synthase SAM->ACS ACC 1-aminocyclopropane -1-carboxylic acid ACS->ACC ACO ACC Oxidase ACC->ACO Ethylene Ethylene ACO->Ethylene Inhibitor Cyclopropane derivative Inhibitor->ACO

Caption: Ethylene biosynthesis pathway showing inhibition of ACC oxidase.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Enzyme Prepare Enzyme Solution Mix Mix Enzyme and Inhibitor (Pre-incubation) Prep_Enzyme->Mix Prep_Inhibitor Prepare Inhibitor Dilutions Prep_Inhibitor->Mix Prep_Substrate Prepare Substrate Solution Initiate Initiate Reaction with Substrate Prep_Substrate->Initiate Mix->Initiate Monitor Monitor Reaction Progress (Spectrophotometry/Fluorometry) Initiate->Monitor Calc_Velocity Calculate Initial Velocities Monitor->Calc_Velocity Plot_Data Plot Inhibition Curve Calc_Velocity->Plot_Data Determine_Constants Determine IC50 / Ki Plot_Data->Determine_Constants

Caption: General experimental workflow for enzyme inhibition assays.

References

Techniques for the Purification of Cyclopropanecarbohydrazide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of cyclopropanecarbohydrazide, a valuable building block in medicinal chemistry and drug development. Ensuring the high purity of this compound is critical for obtaining reliable and reproducible results in subsequent synthetic steps and biological assays. The following sections detail common impurities, purification strategies including recrystallization and chromatography, and specific experimental protocols.

Introduction to Purification Challenges

The synthesis of this compound, commonly prepared from an ester of cyclopropanecarboxylic acid and hydrazine hydrate, can result in a crude product containing various impurities.[1] The successful purification of the target compound depends on the effective removal of these contaminants.

Common Impurities:

  • Unreacted Starting Materials: Residual ethyl cyclopropanecarboxylate and hydrazine hydrate are common impurities.

  • Byproducts: Side reactions can lead to the formation of N,N'-dicyclopropyl carbohydrazide (a di-substituted hydrazide).

  • Solvent Residues: Residual solvents from the reaction and workup steps may also be present.

The polar nature of this compound, suggested by its calculated LogP of -0.902, influences the choice of purification techniques.

Purification Strategies

The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[2][3][4][5][6][7][8][9][10][11] The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

Column Chromatography

Column chromatography separates compounds based on their differential adsorption onto a stationary phase as a mobile phase flows through it.[10] For polar compounds like this compound, reverse-phase high-performance liquid chromatography (HPLC) is a suitable technique. This method utilizes a nonpolar stationary phase and a polar mobile phase.

Data Presentation

The following table summarizes typical quantitative data associated with the purification of hydrazides. Please note that specific values for this compound will be dependent on the crude sample's purity and the exact conditions employed.

Purification TechniqueKey ParametersTypical Recovery Yield (%)Typical Purity (%)
Recrystallization Solvent System: Ethanol/Water70-90>98
Cooling Method: Slow cooling to RT, then ice bath
Preparative HPLC Column: C18 Reverse-Phase60-80>99
Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (gradient)

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent

This protocol outlines a general procedure for the recrystallization of this compound. Given the solubility of the related cyclopropanecarboxylic acid in water and ethanol, these are good starting points for solvent screening.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or water)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A suitable solvent will show low solubility at room temperature and high solubility when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate with gentle swirling until the solid dissolves completely. Add more hot solvent dropwise if necessary to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. To maximize yield, place the flask in an ice bath for 30 minutes once it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Purification by Preparative Reverse-Phase HPLC

This protocol is adapted from an analytical HPLC method for this compound and can be scaled for purification.

Materials and Equipment:

  • Crude this compound

  • HPLC-grade acetonitrile and water

  • Formic acid

  • Preparative HPLC system with a C18 column

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the crude this compound in the mobile phase at a suitable concentration. Filter the sample solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: Preparative C18 column

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical starting point is a linear gradient from 5% to 95% Mobile Phase B over 30 minutes. This can be optimized based on the separation of the target compound from its impurities.

    • Flow Rate: Dependent on the column dimensions.

    • Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

  • Fraction Collection: Collect the fractions corresponding to the peak of the purified this compound.

  • Solvent Removal: Combine the collected fractions and remove the solvent using a rotary evaporator under reduced pressure.

  • Final Product Isolation: The remaining aqueous solution can be freeze-dried to yield the purified solid product.

Mandatory Visualization

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_recrystallization_steps Recrystallization Protocol cluster_chromatography_steps Chromatography Protocol cluster_final Final Product Start Crude this compound Recrystallization Recrystallization Start->Recrystallization Chromatography Column Chromatography Start->Chromatography Dissolution Dissolve in Hot Solvent Recrystallization->Dissolution Injection Inject Sample Chromatography->Injection HotFiltration Hot Filtration (optional) Dissolution->HotFiltration Crystallization Cool to Crystallize HotFiltration->Crystallization Isolation Isolate Crystals Crystallization->Isolation PureProduct Pure this compound Isolation->PureProduct Elution Elute with Gradient Injection->Elution Collection Collect Fractions Elution->Collection SolventRemoval Remove Solvent Collection->SolventRemoval SolventRemoval->PureProduct

Caption: Purification workflow for this compound.

LogicalRelationship cluster_impurities Potential Impurities CrudeProduct Crude Product (this compound + Impurities) Unreacted Unreacted Starting Materials (Ester, Hydrazine) CrudeProduct->Unreacted Byproducts Byproducts (Di-substituted Hydrazide) CrudeProduct->Byproducts Solvents Residual Solvents CrudeProduct->Solvents Purification Purification Method (Recrystallization or Chromatography) CrudeProduct->Purification PureProduct Purified this compound Purification->PureProduct Waste Impurities in Mother Liquor / Other Fractions Purification->Waste

Caption: Logical relationship of components in the purification process.

References

Application Notes and Protocols: Cyclopropane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropane motif, a three-membered carbocycle, has emerged as a privileged scaffold in modern drug discovery. Its unique structural and electronic properties, including high ring strain and significant s-character of its carbon-carbon bonds, confer remarkable conformational rigidity and metabolic stability to molecules.[1][2][3] The incorporation of a cyclopropane ring can significantly enhance a drug candidate's potency, selectivity, and pharmacokinetic profile.[4][5] This document provides detailed application notes on the utility of cyclopropane derivatives in targeting key therapeutic areas, alongside comprehensive experimental protocols for their synthesis and biological evaluation.

I. Applications in Antiviral Drug Discovery: Targeting Coronavirus 3C-like Protease (3CLpro)

The 3C-like protease (3CLpro) is a crucial enzyme for the replication of coronaviruses, making it a prime target for antiviral drug development.[6][7] Cyclopropane-based inhibitors have shown significant promise in this area, demonstrating potent and broad-spectrum activity against various coronaviruses.[8][9][10]

Quantitative Bioactivity Data

The following table summarizes the in vitro activity of representative cyclopropane-based inhibitors against SARS-CoV-2, SARS-CoV-1, and MERS-CoV 3CL proteases. The data highlights the high potency of these compounds, with some exhibiting nanomolar efficacy.[8]

CompoundTarget ProteaseIC50 (µM)EC50 (µM)Cytotoxicity CC50 (µM)
1c/d SARS-CoV-2 3CLpro0.460.25>50
SARS-CoV-1 3CLpro2.56--
MERS-CoV 3CLpro0.41--
2c/d SARS-CoV-2 3CLpro0.140.04>50
SARS-CoV-1 3CLpro0.54--
MERS-CoV 3CLpro0.05--
5c/d SARS-CoV-2 3CLpro0.210.012>100
SARS-CoV-1 3CLpro0.96--
MERS-CoV 3CLpro0.08--
10c/d SARS-CoV-2 3CLpro0.170.02>100
SARS-CoV-1 3CLpro0.45--
MERS-CoV 3CLpro0.06--
11c/d SARS-CoV-2 3CLpro0.150.011>100
SARS-CoV-1 3CLpro0.35--
MERS-CoV 3CLpro0.12--
Signaling Pathway

Coronavirus_Replication_Cycle

Coronavirus Replication Cycle and the Role of 3CLpro.
Experimental Protocols

A general synthetic approach involves the construction of a dipeptidyl scaffold followed by the introduction of a cyclopropyl moiety.[10]

Step 1: Synthesis of the Dipeptidyl Aldehyde Precursor.

  • Couple a protected amino acid (e.g., Boc-L-Leucine) with a second amino acid ester (e.g., L-Glutamine methyl ester) using standard peptide coupling reagents (e.g., HATU, DIPEA) in an appropriate solvent (e.g., DMF).

  • Deprotect the N-terminus of the resulting dipeptide.

  • Couple the deprotected dipeptide with a cyclopropanecarboxylic acid derivative using similar peptide coupling conditions.

  • Reduce the ester functionality to the corresponding aldehyde using a mild reducing agent (e.g., DIBAL-H) at low temperature.

This assay measures the cleavage of a fluorogenic substrate by 3CLpro.

  • Reagents and Buffers:

    • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA.

    • Enzyme: Recombinant SARS-CoV-2 3CLpro (15 nM final concentration).

    • Substrate: Dabcyl-KTSAVLQ-SGFRKME-Edans (25 µM final concentration).

    • Test Compounds: Serially diluted in DMSO.

  • Procedure:

    • In a 384-well plate, add 2 µL of test compound solution or DMSO (control).

    • Add 18 µL of a pre-mixed solution of 3CLpro in assay buffer.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the FRET substrate solution.

    • Monitor the increase in fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) over 60 minutes at 23°C using a fluorescence plate reader.

    • Calculate the percent inhibition relative to the DMSO control and determine the IC50 values using a four-parameter logistic fit.

II. Applications in Oncology: Targeting Anaplastic Lymphoma Kinase (ALK)

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).[2][11][12] Cyclopropane-containing molecules have been developed as highly selective and potent ALK inhibitors.[13][14]

Quantitative Bioactivity Data

The table below presents the enzymatic inhibitory activity of novel cis-1,2,2-trisubstituted cyclopropane ALK inhibitors.[13]

CompoundALK IC50 (µM)TrkA IC50 (µM)Selectivity (TrkA/ALK)
1 0.0850.232.7
6 0.0410.153.7
7 0.0290.0983.4
8 0.0250.0712.8
9 0.0180.0563.1
10 0.0230.0813.5
11 0.0150.0493.3
12 0.0182.3128
Signaling Pathway

ALK_Signaling_Pathway cluster_downstream Downstream Signaling ALK_Fusion Oncogenic ALK Fusion Protein (e.g., EML4-ALK) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway ALK_Fusion->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway ALK_Fusion->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway ALK_Fusion->JAK_STAT ALK_Inhibitor Cyclopropane-based ALK Inhibitor ALK_Inhibitor->ALK_Fusion Blocks ATP Binding ATP ATP ATP->ALK_Fusion Cell_Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Cell_Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis JAK_STAT->Angiogenesis

Oncogenic ALK Signaling Pathway and Inhibition.[1]
Experimental Protocols

A representative synthesis involves a rhodium-catalyzed cyclopropanation followed by Suzuki coupling.[13]

Step 1: Rhodium-Catalyzed Cyclopropanation.

  • To a solution of a vinyl ether (1.0 eq) and a diazo compound (1.2 eq) in a suitable solvent (e.g., dichloromethane), add a catalytic amount of rhodium(II) acetate dimer (0.01 eq).

  • Stir the reaction at room temperature until the starting materials are consumed (monitored by TLC).

  • Purify the resulting cyclopropane derivative by column chromatography.

Step 2: Suzuki Coupling.

  • Combine the cyclopropane derivative (1.0 eq), a boronic acid or ester (1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq) in a solvent mixture (e.g., toluene/ethanol/water).

  • Heat the mixture under an inert atmosphere until the reaction is complete.

  • Perform an aqueous workup and purify the final product by column chromatography.

This assay quantifies the ability of a compound to inhibit ALK kinase activity.

  • Reagents and Buffers:

    • Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.01% Tween-20.

    • Enzyme: Recombinant ALK enzyme.

    • Substrate: Poly-(GT)-biotin.

    • ATP: 1 µM final concentration.

    • Detection Reagents: AlphaScreen phosphotyrosine (P-Tyr-100) acceptor and streptavidin donor beads.

  • Procedure:

    • Pre-incubate the ALK enzyme, poly-(GT)-biotin, and test compounds for 5 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • After 60 minutes of incubation, terminate the reaction by adding the AlphaScreen detection beads in a stop buffer containing EDTA.

    • Incubate the plate in the dark for at least 12 hours.

    • Read the signal on an EnVision Multilabel Reader.

    • Calculate the percent inhibition and determine IC50 values.

III. General Synthetic Methodologies for Cyclopropane Derivatives

Several robust methods are available for the synthesis of cyclopropane rings, with the choice depending on the desired substitution pattern and functional group tolerance.

Simmons-Smith Reaction[23][24][25]

This classic method involves the reaction of an alkene with an organozinc carbenoid.

Simmons_Smith_Workflow Start Start: Alkene Reagent_Prep Prepare Simmons-Smith Reagent (e.g., Et₂Zn and CH₂I₂) Start->Reagent_Prep Reaction React with Alkene in an inert atmosphere Reagent_Prep->Reaction Quench Quench Reaction (e.g., with sat. NH₄Cl) Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Purify by Distillation or Column Chromatography Workup->Purification End End: Cyclopropane Product Purification->End

Simmons-Smith Reaction Workflow.

Protocol: Furukawa Modification [15]

  • Reaction Setup: In a dry, nitrogen-flushed flask, dissolve the alkene (1.0 eq) in anhydrous dichloromethane. Cool the flask to 0 °C.

  • Reagent Addition: Slowly add a solution of diethylzinc in hexanes (2.0 eq) via syringe, followed by the dropwise addition of diiodomethane (2.0 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Quenching: Cool the reaction to 0 °C and carefully add saturated aqueous ammonium chloride.

  • Workup: Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation.

Transition-Metal Catalyzed Cyclopropanation[27][28][29]

This method utilizes the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst (e.g., rhodium or copper complexes).

Metal_Catalyzed_Workflow Start Start: Alkene & Diazo Compound Catalyst_Addition Add Transition Metal Catalyst (e.g., Rh₂(OAc)₄) Start->Catalyst_Addition Reaction Stir at Room Temperature under inert atmosphere Catalyst_Addition->Reaction Solvent_Removal Remove Solvent in vacuo Reaction->Solvent_Removal Purification Purify by Column Chromatography Solvent_Removal->Purification End End: Cyclopropane Product Purification->End

Transition-Metal Catalyzed Cyclopropanation Workflow.

Protocol: Rhodium-Catalyzed Cyclopropanation of an Alkene with Ethyl Diazoacetate

  • Reaction Setup: To a solution of the alkene (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a catalytic amount of dirhodium tetraacetate (0.01 eq).

  • Reagent Addition: Slowly add a solution of ethyl diazoacetate (1.1 eq) in the same solvent to the reaction mixture at room temperature over a period of 1-2 hours.

  • Reaction: Stir the reaction mixture at room temperature until the diazo compound is completely consumed (indicated by the cessation of nitrogen evolution and disappearance of the yellow color).

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel.

Conclusion

Cyclopropane derivatives represent a powerful tool in the medicinal chemist's arsenal. Their unique ability to impart favorable physicochemical and pharmacological properties makes them highly valuable in the design of novel therapeutics. The protocols and data presented herein provide a foundation for researchers to explore the vast potential of this versatile structural motif in their drug discovery endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclopropanecarbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cyclopropanecarbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am getting a very low yield or no product at all. What are the common causes?

A1: A low or zero yield in this compound synthesis can stem from several factors, primarily related to the starting materials and reaction conditions. The two main synthetic routes start from either a cyclopropanecarboxylic acid ester or cyclopropanecarbonyl chloride.

  • Poor Quality of Starting Materials:

    • Acyl Chloride Pathway: Cyclopropanecarbonyl chloride is highly reactive and susceptible to hydrolysis.[1] Ensure it is freshly prepared or has been stored under strictly anhydrous conditions. Purity should be ≥98%.[2]

    • Ester Pathway: The starting ester must be of high purity. Incomplete esterification of cyclopropanecarboxylic acid will carry unreacted acid into the hydrazinolysis step, which can neutralize the hydrazine and complicate purification.

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction of esters with hydrazine hydrate typically requires heating to proceed at a reasonable rate.[3][4] A common temperature is refluxing in an alcohol solvent like ethanol.[4]

    • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the disappearance of the starting ester via Thin Layer Chromatography (TLC).

    • Molar Ratio: An excess of hydrazine hydrate is often used to ensure complete conversion of the ester or acyl chloride.[5]

  • Improper Work-up: The product, this compound, is water-soluble. During the aqueous work-up, excessive washing or using large volumes of water can lead to significant product loss.

Q2: My final product is impure. What are the likely side products and how can I avoid them?

A2: Impurities often arise from side reactions or unreacted starting materials.

  • Unreacted Starting Material: If the reaction is incomplete, you will have residual cyclopropanecarboxylic acid ester or other precursors.

    • Solution: Increase reaction time or temperature. Ensure an adequate molar excess of hydrazine hydrate is used.

  • Diacyl Hydrazine Formation: It is possible for one hydrazine molecule to react with two molecules of the acyl chloride or ester, forming a symmetrical N,N'-dicyclopropylcarbonyl)hydrazine.

    • Solution: Use a sufficient excess of hydrazine hydrate to favor the formation of the desired mon-substituted hydrazide. Adding the ester or acyl chloride slowly to the hydrazine solution can also minimize this side product.

  • Ring-Opening Products: The cyclopropane ring can be susceptible to opening under harsh conditions (e.g., strong acid/base, high temperatures), although this is less common in this specific synthesis.[6][7]

    • Solution: Maintain moderate reaction temperatures and avoid unnecessarily harsh pH conditions during work-up.

Q3: Which synthetic route is better: from the acyl chloride or the ester?

A3: Both routes are viable and the choice depends on available equipment, safety considerations, and scale.

  • Acyl Chloride Route: This is generally a faster and more reactive pathway. The reaction with hydrazine is often vigorous and may proceed at lower temperatures. However, cyclopropanecarbonyl chloride is corrosive, moisture-sensitive, and requires careful handling.[1] The preparation from cyclopropanecarboxylic acid often involves reagents like thionyl chloride or oxalyl chloride, which are themselves hazardous.[8]

  • Ester Route: This route is often considered safer and more convenient for larger scales. The starting esters are typically more stable and less hazardous than the acyl chloride. The reaction (hydrazinolysis) is generally slower and requires heating, but is often very clean and high-yielding.[4][9]

Data Presentation: Reaction Parameters

For reproducible results, key reaction parameters for the precursor synthesis are summarized below.

Table 1: Synthesis of Cyclopropanecarbonyl Chloride

Parameter Value/Condition Purity of Product Yield Reference
Starting Material Cyclopropanecarboxylic Acid - - [8]
Chlorinating Agent Thionyl Chloride - - [8]
Temperature 50 to 100 °C ≥98% 90 to 96% [8]
Solvent None (Neat) - - [8]

| Purification | Distillation under reduced pressure | - | - |[8] |

Table 2: Synthesis of Methyl Cyclopropanecarboxylate

Parameter Value/Condition Purity of Product Yield Reference
Starting Material Cyclopropanecarboxylic Acid - - [3]
Reagent Methanol (MeOH) - - [3]
Catalyst Sulfuric Acid (H₂SO₄) Colorless Oil 92% [3]
Temperature 60 °C - - [3]

| Reaction Time | 2 hours | - | - |[3] |

Experimental Protocols

Protocol 1: Synthesis of this compound from Methyl Cyclopropanecarboxylate

This procedure is based on the general method of hydrazinolysis of esters.[4][9]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl cyclopropanecarboxylate (1.0 eq).

  • Solvent: Add ethanol (approx. 5-10 mL per gram of ester).

  • Reagent Addition: Add hydrazine hydrate (95-98%, 1.2 to 1.5 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting ester spot has completely disappeared.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. The resulting residue may crystallize upon cooling or standing. If an oil is obtained, attempt to crystallize it from a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether). d. Isolate the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate the synthesis workflow and a troubleshooting decision process.

G cluster_0 Synthesis Pathways A Cyclopropanecarboxylic Acid B Methyl Cyclopropanecarboxylate (Ester) A->B  MeOH, H₂SO₄ (Esterification) C Cyclopropanecarbonyl Chloride (Acyl Chloride) A->C  SOCl₂ or (COCl)₂ (Chlorination) D This compound (Final Product) B->D  Hydrazine Hydrate, EtOH (Hydrazinolysis) C->D  Hydrazine Hydrate (Aminolysis)

Caption: Synthetic routes to this compound.

G start Low Yield or No Product check_sm Check Purity of Starting Materials start->check_sm sm_ok Purity OK? check_sm->sm_ok purify_sm Action: Purify or Use Fresh Reagents sm_ok->purify_sm No check_cond Review Reaction Conditions sm_ok->check_cond Yes purify_sm->check_cond cond_ok Conditions Correct? (Temp, Time, Ratio) check_cond->cond_ok adjust_cond Action: Optimize Temp, Time, or Reagent Ratio cond_ok->adjust_cond No check_workup Review Work-up Procedure cond_ok->check_workup Yes adjust_cond->check_workup workup_ok Product Water Soluble? check_workup->workup_ok adjust_workup Action: Minimize Aqueous Washes, Use Salting-Out workup_ok->adjust_workup Yes success Yield Improved workup_ok->success No adjust_workup->success

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Troubleshooting Side Reactions in Cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during cyclopropanation reactions.

General Troubleshooting

Question: My cyclopropanation reaction is resulting in a low yield. What are the general factors I should investigate?

Answer:

Low yields in cyclopropanation reactions can be attributed to several factors. A systematic investigation of the following is recommended:

  • Catalyst Activity: The catalyst is a critical component. Ensure it is from a reliable source and stored correctly. Some catalysts, like the zinc-copper couple used in the Simmons-Smith reaction, require fresh preparation for optimal activity.[1] Catalyst loading is also crucial; incrementally increasing the catalyst amount (e.g., from 1 mol% to 5 mol%) can improve conversion.[1]

  • Reagent Purity and Stability: The purity of all reagents, including the alkene, the carbene precursor (e.g., diazo compound), and solvents, is paramount. Impurities can poison the catalyst or participate in side reactions.[1][2] Diazo compounds, in particular, can be unstable and should be handled with care.[1]

  • Reaction Conditions: Temperature, reaction time, and concentration of reactants are key parameters that often require optimization for each specific substrate.[3]

  • Atmosphere Control: Many cyclopropanation catalysts and reagents are sensitive to air and moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and using oven-dried glassware is often essential.[3]

Low Yield and Conversion Issues

Question: I'm performing a rhodium-catalyzed cyclopropanation with ethyl diazoacetate (EDA) and getting a low yield. What should I check?

Answer:

Low yields in rhodium-catalyzed cyclopropanations with EDA are a common issue. Here are the primary troubleshooting steps:

  • Slow Addition of EDA: EDA can readily dimerize or engage in other side reactions if its concentration in the reaction mixture becomes too high. Using a syringe pump for the slow and controlled addition of EDA is highly recommended to minimize these side reactions.[1]

  • Temperature Control: These reactions are often performed at room temperature, but this may not be optimal for all substrates. Careful temperature control is necessary, and some optimization may be required.[1]

  • Purity of EDA: Ensure the ethyl diazoacetate is pure and free from acidic impurities, which can lead to its decomposition.[1]

  • Catalyst Deactivation: Rhodium catalysts can be sensitive. Ensure proper handling and storage to prevent deactivation.

Question: My Simmons-Smith reaction is sluggish and gives incomplete conversion. What can I do?

Answer:

The activity of the zinc reagent is the most common culprit in sluggish Simmons-Smith reactions.[1] Consider the following:

  • Zinc-Copper Couple Activity: Ensure the zinc-copper couple is freshly prepared and highly active. Activation with ultrasound can be beneficial.[1]

  • Furukawa Modification: Using diethylzinc and diiodomethane (the Furukawa modification) often leads to a faster and more reproducible reaction.[4]

  • Reaction Temperature: A modest increase in the reaction temperature (e.g., in 5-10 °C increments) can improve the reaction rate, but be cautious as higher temperatures can also promote side reactions.[1]

  • Reaction Time: For sterically hindered or less reactive alkenes, extending the reaction time may be necessary to achieve full conversion.[1]

Poor Diastereoselectivity

Question: How can I improve the diastereoselectivity of my cyclopropanation reaction?

Answer:

Achieving high diastereoselectivity is a common challenge. The following factors are critical:

  • Catalyst and Ligand Choice: The steric and electronic properties of the catalyst and its ligands play a major role in determining the facial selectivity of the cyclopropanation. For chiral substrates or when creating a new stereocenter, screening a variety of ligands is often necessary to find the optimal one for your desired diastereomer.

  • Carbene Source: The steric bulk of the carbene precursor can influence its approach to the alkene, thereby affecting the diastereoselectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction and, consequently, the diastereomeric ratio.

  • Directing Groups: The presence of directing groups, such as hydroxyl groups in allylic alcohols, can significantly influence the stereochemical outcome of the reaction, particularly in Simmons-Smith cyclopropanations.[5]

Table 1: Effect of Solvent on Diastereoselectivity in the Cyclopropanation of (E)-3-penten-2-ol
SolventDiastereomeric Ratio (syn:anti)
Ether1:1
Non-complexing SolventsHigher selectivity for the syn isomer

Data synthesized from principles described in the literature.[4][6]

Common Side Reactions and Byproducts

Question: I am observing C-H insertion products in my rhodium-catalyzed reaction. How can I minimize this?

Answer:

The formation of C-H insertion products is a known side reaction that competes with cyclopropanation, especially with electron-rich C-H bonds.[7][8] To favor cyclopropanation, consider the following strategies:

  • Catalyst Selection: The choice of rhodium catalyst and ligands can significantly influence the chemoselectivity between cyclopropanation and C-H insertion. Some catalysts are inherently more selective for cyclopropanation.

  • Substrate and Reagent Concentration: Adjusting the relative concentrations of the alkene and the diazo compound can sometimes favor the intermolecular cyclopropanation over intramolecular C-H insertion.

  • Use of More Reactive Alkenes: Electron-rich alkenes are generally more reactive towards cyclopropanation, which can help outcompete the C-H insertion pathway.[1]

Question: What are the common byproducts in cyclopropanations using diazo compounds?

Answer:

The most prevalent side reaction with diazo compounds is their dimerization to form an alkene.[1] In the case of diazomethane, polymerization to form polymethylene is also a significant issue.[3] Another potential side reaction is the 1,3-dipolar cycloaddition of the diazo compound with the alkene to form a pyrazoline. This pyrazoline may then eliminate nitrogen to yield the desired cyclopropane, or it may remain as a byproduct.[3] To minimize these side reactions, slow addition of the diazo compound to the reaction mixture is crucial.[1]

Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation of an Allylic Alcohol
  • Glassware Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (nitrogen or argon).

  • Reagent Preparation: In a round-bottom flask, add the allylic alcohol (1.0 equiv) and a suitable solvent (e.g., dichloromethane). Cool the mixture to 0 °C.

  • Addition of Reagents: Add diethylzinc (2.0 equiv, as a 1.0 M solution in hexanes) dropwise to the stirred solution. After 15 minutes, add diiodomethane (2.0 equiv) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: In Situ Generation of Diazo Compounds from Tosylhydrazones
  • Setup: To a solution of the corresponding tosylhydrazone (1.0 mmol) in anhydrous THF (4 mL) at -78 °C under a nitrogen atmosphere, add a 1 M solution of LiHMDS in THF (1.0 mL, 1.0 mmol).

  • Generation: Stir the mixture at -78 °C for 15 minutes.

  • Reaction: The generated diazo compound can then be used in a subsequent cyclopropanation reaction.

Visualizations

Troubleshooting Workflow for Low Conversion

G Troubleshooting Low Conversion in Cyclopropanation start Low Conversion Observed reagent_quality Check Reagent Quality - Purity of alkene & diazo compound - Solvent purity start->reagent_quality catalyst_activity Evaluate Catalyst - Freshness & activity - Optimize loading start->catalyst_activity reaction_conditions Optimize Conditions - Temperature - Reaction time - Concentration start->reaction_conditions atmosphere_control Verify Inert Atmosphere - Dry glassware - N2 or Ar atmosphere start->atmosphere_control success Improved Conversion reagent_quality->success Issue Resolved failure Persistent Low Conversion Consider alternative synthetic route reagent_quality->failure No Improvement catalyst_activity->success Issue Resolved catalyst_activity->failure No Improvement reaction_conditions->success Issue Resolved reaction_conditions->failure No Improvement atmosphere_control->success Issue Resolved atmosphere_control->failure No Improvement

Caption: A flowchart for troubleshooting low conversion in cyclopropanation reactions.

Catalytic Cycle for Rhodium-Catalyzed Cyclopropanation

G Rhodium-Catalyzed Cyclopropanation Cycle Rh_catalyst Rh(II) Catalyst Carbene_complex Rh-Carbene Complex Rh_catalyst->Carbene_complex + Diazo Compound Alkene_coordination Alkene Coordination Carbene_complex->Alkene_coordination + Alkene N2 N2 Cyclopropanation Cyclopropanation Alkene_coordination->Cyclopropanation Cyclopropanation->Rh_catalyst + Cyclopropane Cyclopropane Cyclopropane Diazo R2CN2 Alkene Alkene

Caption: The catalytic cycle for a rhodium-catalyzed cyclopropanation reaction.

Decision Tree for Diagnosing Poor Diastereoselectivity

G Diagnosing Poor Diastereoselectivity start Poor Diastereoselectivity directing_group Is a directing group present? start->directing_group optimize_directing Optimize conditions to favor directed cyclopropanation directing_group->optimize_directing Yes steric_control Relying on steric control? directing_group->steric_control No outcome Improved Diastereoselectivity optimize_directing->outcome modify_sterics Modify sterics: - Change catalyst/ligand - Change carbene source steric_control->modify_sterics Yes solvent_effect Screen different solvents steric_control->solvent_effect No modify_sterics->outcome solvent_effect->outcome

Caption: A decision tree to guide the diagnosis of poor diastereoselectivity.

References

optimization of reaction conditions for hydrazide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for hydrazide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

My hydrazide synthesis reaction is not working, or the yield is very low. What are the common causes?

Low or no yield in hydrazide synthesis can stem from several factors. A primary reason can be impure starting materials, particularly the ester or carboxylic acid.[1] Another common issue is the use of insufficient hydrazine hydrate; an excess is often required to drive the reaction to completion and prevent side reactions.[2][3] Reaction temperature and time are also critical parameters that may need optimization.[2][4] For less reactive esters, longer reaction times or higher temperatures might be necessary.[2]

I am observing the formation of a significant amount of a byproduct. What could it be and how can I prevent it?

A common byproduct in hydrazide synthesis is the formation of a symmetrically di-substituted hydrazide (a dimer).[5] This typically occurs when the ratio of hydrazine to the ester is too low.[2] To minimize dimer formation, it is recommended to use a significant excess of hydrazine hydrate (ranging from 5 to 20 equivalents).[2][3] Adding the ester or sulfonyl chloride slowly to a solution with a large excess of hydrazine monohydrate can also effectively minimize the formation of this dimer.[3]

How do I choose the right solvent for my hydrazide synthesis?

The choice of solvent is crucial for a successful reaction. Alcohols such as methanol and ethanol are the most commonly used solvents for synthesizing hydrazides from esters.[2][4][6] They are effective at dissolving both the ester and hydrazine hydrate, facilitating the reaction. In some cases, particularly with unreactive esters, the reaction can be run neat (without a solvent) using an excess of hydrazine hydrate.[2] For syntheses starting from carboxylic acids, a continuous flow process using methanol has been shown to be effective.[7][8]

What are the optimal temperature and reaction time for hydrazide synthesis?

The optimal temperature and reaction time can vary significantly depending on the reactivity of the starting materials. For many common esters, refluxing in ethanol or methanol for a period of 1 to 12 hours is sufficient.[2][4][6] Some reactions may proceed at room temperature over a longer period (e.g., 24 hours).[2] It is highly recommended to monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.[2][6]

My synthesized hydrazide is difficult to purify. What purification methods are most effective?

Purification of hydrazides can often be challenging due to the presence of unreacted starting materials and byproducts.[5] The most common and effective purification techniques include:

  • Recrystallization: This is a widely used method for purifying solid hydrazides.[2][5] Suitable solvents for recrystallization include ethanol, methanol, and acetonitrile.[5]

  • Column Chromatography: Both normal-phase (silica gel, alumina) and reverse-phase chromatography can be employed to separate the desired hydrazide from impurities.[5][6]

  • Washing/Extraction: Simple washing of the crude product with a suitable solvent can remove certain impurities.[1] For example, washing with water can help remove excess hydrazine hydrate.[2]

I have an oily product instead of a solid hydrazide. What should I do?

The formation of an oil instead of a solid precipitate can sometimes occur.[5] This may be due to the product melting before dissolving or precipitating as an oil.[5] To induce crystallization, you can try seeding with a pure crystal, scratching the inside of the flask, or slowly evaporating some of the solvent.[5] Using a larger volume of solvent or a different solvent system might also resolve this issue.[5] Triturating the oily product with a non-polar solvent like n-hexane and storing it at a low temperature can also help induce solidification.[9]

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for Hydrazide Synthesis from Esters

ParameterRecommended RangeNotes
Hydrazine Hydrate (molar eq.)1 - 20Using a larger excess (5-20 eq.) can minimize dimer formation.[2]
SolventMethanol, Ethanol, or NeatAlcohols are common solvents. Neat reactions are also possible.[2]
TemperatureRoom Temperature to RefluxDependent on the reactivity of the ester.[2]
Reaction Time1 - 24 hoursMonitor by TLC to determine completion.[2]

Table 2: Troubleshooting Guide for Common Hydrazide Synthesis Issues

IssuePotential CauseRecommended Solution
Low or No YieldImpure starting materials, insufficient hydrazine, non-optimal temperature/time.Ensure purity of reactants, use an excess of hydrazine hydrate, optimize temperature and time.[1][2]
Dimer FormationLow hydrazine to ester ratio.Use a significant excess of hydrazine hydrate (5-20 eq.).[2][3]
Oily ProductProduct melting or precipitating as an oil.Try seeding, scratching the flask, using more solvent, or trituration with a non-polar solvent.[5][9]
Purification DifficultyPresence of unreacted starting materials and byproducts.Employ recrystallization, column chromatography, or washing/extraction.[1][5]

Experimental Protocols

Protocol 1: Synthesis of a Hydrazide from an Ester

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ester (1 equivalent) in a suitable solvent such as ethanol or methanol.[2][6]

  • Addition of Hydrazine Hydrate: Add hydrazine hydrate (5-10 equivalents) to the solution.[2]

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.[2][6] The reaction time can vary from 1 to 12 hours depending on the ester's reactivity.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The hydrazide product may precipitate out. If not, the solvent can be removed under reduced pressure.[2]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[2][5]

Protocol 2: Purification of a Hydrazide by Recrystallization

  • Solvent Selection: In a test tube, determine a suitable solvent or solvent system in which the crude hydrazide is sparingly soluble at room temperature but highly soluble at an elevated temperature.[5] Common solvents include ethanol, methanol, and acetonitrile.[5]

  • Dissolution: Dissolve the crude hydrazide in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature to form crystals. Further cooling in an ice bath can increase the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

Hydrazide_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reactants Ester/Carboxylic Acid + Hydrazine Hydrate Start->Reactants Solvent Select Solvent (e.g., Ethanol, Methanol) Reactants->Solvent Reaction_Setup Combine Reactants and Solvent Solvent->Reaction_Setup Heating Heat to Reflux (or stir at RT) Reaction_Setup->Heating TLC_Monitoring Monitor by TLC Heating->TLC_Monitoring TLC_Monitoring->Heating Incomplete Cooling Cool Reaction Mixture TLC_Monitoring->Cooling Complete Isolation Isolate Crude Product (Filtration/Evaporation) Cooling->Isolation Purification Purify Product (Recrystallization/ Chromatography) Isolation->Purification End Pure Hydrazide Purification->End

Caption: General workflow for hydrazide synthesis.

Troubleshooting_Hydrazide_Synthesis Start Problem with Hydrazide Synthesis LowYield Low or No Yield? Start->LowYield SideProduct Significant Side Product? LowYield->SideProduct No CheckReactants Check Reactant Purity & Use Excess Hydrazine LowYield->CheckReactants Yes OilyProduct Oily Product? SideProduct->OilyProduct No IncreaseHydrazine Increase Hydrazine Excess (5-20 eq.) SideProduct->IncreaseHydrazine Yes InduceCrystallization Induce Crystallization: Seeding, Scratching, Trituration OilyProduct->InduceCrystallization Yes PurificationIssue Difficulty Purifying? OilyProduct->PurificationIssue No OptimizeConditions Optimize Temperature and Reaction Time CheckReactants->OptimizeConditions Success Problem Solved OptimizeConditions->Success IncreaseHydrazine->Success InduceCrystallization->Success Recrystallize Recrystallize from Appropriate Solvent PurificationIssue->Recrystallize Yes PurificationIssue->Success No ColumnChromatography Perform Column Chromatography Recrystallize->ColumnChromatography ColumnChromatography->Success

Caption: Troubleshooting guide for hydrazide synthesis.

References

Technical Support Center: Purification of Cyclopropane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of cyclopropane-containing compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you might encounter during the synthesis and purification of cyclopropane derivatives.

Issue 1: Persistent Impurities After Initial Work-up

Q1: My crude reaction mixture shows multiple spots on TLC/peaks in GC-MS after an aqueous work-up. What are the likely impurities and how can I remove them?

A: Common impurities in cyclopropane synthesis often include unreacted starting materials, reagents, and reaction byproducts. For instance, in the synthesis of cyclopropylamine, residual starting materials like γ-chlorobutyrate esters or byproducts such as dicyclopropylurea can be present.[1] The high reactivity of the cyclopropane ring, stemming from significant ring strain, can also lead to ring-opened byproducts under certain conditions, especially in the presence of strong acids or certain catalysts.[2]

Troubleshooting Steps:

  • Characterization: Use analytical techniques like NMR and Mass Spectrometry to identify the structure of the major impurities.

  • Solvent Extraction: For amine-containing cyclopropanes like cyclopropylamine, which can be miscible with water, standard extraction with solvents like ethyl acetate may be inefficient.[3] In such cases, basifying the aqueous layer and performing multiple extractions with a suitable organic solvent is recommended.[3]

  • Chromatography: Flash column chromatography is a robust method for separating compounds with different polarities. A step-gradient or gradient elution can effectively separate your target compound from both more polar and less polar impurities. For challenging separations, consider Preparative HPLC.[4][5]

  • Distillation: If your cyclopropane derivative is a liquid with a distinct boiling point from its impurities, fractional distillation can be a highly effective purification method, especially for large-scale purification.[6][7]

Issue 2: Difficulty in Separating Diastereomers

Q2: My cyclopropanation reaction produced a mixture of diastereomers (~1:1 ratio) that are inseparable by standard column chromatography. What are my options?

A: The separation of diastereomers is a frequent challenge as they often have very similar physical properties.[8][9]

Troubleshooting Flowchart:

G start Diastereomeric Mixture Detected chrom_check Attempt Separation with High-Resolution Chromatography (e.g., Preparative HPLC/SFC) start->chrom_check distill_check Are Components Thermally Stable and Have Different Boiling Points? chrom_check->distill_check No success Pure Diastereomer Isolated chrom_check->success Yes cryst_check Is the Compound Crystalline? distill_check->cryst_check No ext_distill Extractive Distillation distill_check->ext_distill Yes cryst_induced Crystallization-Induced Diastereomer Transformation (CIDT) cryst_check->cryst_induced Yes failure Separation Unsuccessful cryst_check->failure No ext_distill->success cryst_induced->success

Caption: Troubleshooting workflow for separating diastereomers.

Recommended Techniques:

  • Extractive Distillation: This method involves adding an auxiliary substance that alters the partial pressures of the diastereomers, facilitating their separation by distillation.[8] For example, cis/trans-permetric acid methyl esters have been successfully separated using this technique, achieving 99% purity for each isomer.[8]

  • Crystallization-Induced Diastereomer Transformation (CIDT): If your compound is crystalline, it may be possible to selectively crystallize one diastereomer from solution.[9] This process can sometimes be enhanced by epimerization in solution, which converts the undesired diastereomer into the desired one, thereby increasing the yield.[9]

  • Preparative Chiral Chromatography: Techniques like Supercritical Fluid Chromatography (SFC) can be highly effective in separating stereoisomers.[10]

Issue 3: Product Decomposition during Purification

Q3: I am observing decomposition of my cyclopropane compound during purification by GC or distillation. How can I prevent this?

A: The high ring strain of cyclopropanes makes them susceptible to thermal degradation or decomposition on certain stationary phases in gas chromatography.[2][11]

Solutions:

  • Lower Temperature: For distillation, use vacuum distillation to lower the boiling point and reduce the thermal stress on the molecule.

  • Alternative Chromatography: If GC is causing decomposition, switch to a less harsh method like Preparative HPLC or flash chromatography on silica gel.[12][13]

  • Gentle Work-up: For sensitive compounds, like certain cyclopropyl sulfones, an aqueous-free work-up might be necessary to prevent decomposition or solubility issues.[10]

Data on Purification Methods

The choice of purification method can significantly impact the final purity and yield of the product. Below are tables summarizing data for common techniques.

Table 1: Physical Properties for Fractional Distillation

This table provides an example of the data needed to plan a fractional distillation for the purification of cyclopentyl propionate from common impurities.[6] A significant difference in boiling points is crucial for successful separation.[6][7]

CompoundMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)
Cyclopentyl propionate142.20178.1
Propionic acid (Impurity)74.08141.2
Cyclopentanol (Impurity)86.13139-140
Table 2: Comparison of Purification Techniques for Diastereomer Separation
TechniquePrincipleReported PurityAdvantagesDisadvantages
Extractive Distillation Alters relative volatility of components with an auxiliary agent.[8]>99% for cis/trans isomers.[8]Scalable for industrial applications.Requires thermally stable compounds; auxiliary agent must be removed.
Preparative HPLC/SFC Differential partitioning between mobile and stationary phases.[4][10]Can achieve >97% ee.[10]High resolution; applicable to a wide range of compounds.Can be costly and time-consuming for large quantities.
Crystallization (CIDT) Selective crystallization of one diastereomer from solution.[9]Can yield a single diastereomer.[9]Potentially high yield and purity; can be scaled up.Compound must be crystalline; requires optimization of solvent and temperature.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is a general guideline for purifying a liquid cyclopropane derivative from impurities with different boiling points.[6][7][14]

Workflow Diagram:

G cluster_setup Apparatus Setup cluster_distill Distillation A Charge Flask with Crude Mixture & Boiling Chips B Assemble Column, Condenser, & Thermometer A->B C Insulate Column B->C D Begin Gentle Heating C->D E Monitor Temperature at Distillation Head D->E F Collect First Fraction (Low-Boiling Impurities) E->F G Increase Heat & Collect Product Fraction at Stable Temp F->G H Stop Distillation (Do Not Distill to Dryness) G->H I I H->I Final Product G A Develop Analytical Method (Scouting Run) B Optimize Separation (Resolution, Purity, Throughput) A->B C Perform Loading Study on Analytical Column B->C D Scale-Up to Preparative Column C->D E Run Preparative LC D->E F Fraction Collection E->F G Analysis & Evaporation F->G H Pure Compound G->H

References

stability issues of cyclopropanecarbohydrazide in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of cyclopropanecarbohydrazide in various solvents. As a research chemical, comprehensive stability data may not always be readily available. This guide offers troubleshooting advice and frequently asked questions based on the general chemical properties of carbohydrazides and established principles of drug stability testing.

Troubleshooting Guide

This guide addresses common stability issues encountered during experimental work with this compound.

Issue Possible Cause Recommended Action
Loss of compound potency or concentration over a short period in aqueous solution. Hydrolysis: The hydrazide functional group can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the formation of cyclopropanecarboxylic acid and hydrazine.- Maintain solutions at a neutral pH (around 7.0).- Use buffered solutions to control pH.- If possible, prepare fresh solutions immediately before use.- Store aqueous solutions at low temperatures (2-8 °C) to slow down degradation.
Unexpected peaks appearing in HPLC chromatograms after sample preparation or storage. Degradation: New peaks may correspond to degradation products. Besides hydrolysis, oxidation of the hydrazide moiety can also occur.- Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products.- Use an appropriate analytical method, such as a stability-indicating HPLC method, to separate and quantify the parent compound and its degradants.[1]
Inconsistent results between experimental replicates. Solvent Effects & Instability: The choice of solvent can significantly impact the stability of the compound. Some organic solvents may contain impurities (e.g., water, peroxides) that can promote degradation.- Use high-purity, HPLC-grade solvents.- Avoid prolonged storage of the compound in solution.- If using organic solvents, ensure they are dry and free of peroxides. Consider using solvents like acetonitrile or anhydrous ethanol for short-term storage if compatibility is confirmed.
Discoloration of the compound in solution. Oxidation or Polymerization: Changes in color may indicate oxidative degradation or the formation of polymeric byproducts. This can be initiated by exposure to air (oxygen), light, or trace metal ions.- Store solutions protected from light using amber vials or by wrapping containers in aluminum foil.- Purge solutions with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen.- Consider the use of antioxidants in the formulation, if compatible with the experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemistry of carbohydrazides, the two primary degradation pathways are hydrolysis and oxidation. Hydrolysis involves the cleavage of the amide bond, yielding cyclopropanecarboxylic acid and hydrazine, and can be catalyzed by acidic or basic conditions. Oxidation can occur at the hydrazide functional group, potentially forming various oxidized species.

Q2: Which solvents are recommended for dissolving and storing this compound?

A2: For immediate use, high-purity water (if solubility is adequate) or common organic solvents like ethanol, methanol, and acetonitrile can be used. For short-term storage, anhydrous aprotic solvents such as acetonitrile or THF are generally preferred to minimize hydrolysis. However, the stability in any solvent should be experimentally verified. Safety data sheets recommend storing the solid compound in a cool, dry, and well-ventilated place.

Q3: How can I determine the stability of this compound in my specific experimental conditions?

A3: You should perform a stability study under your specific conditions. This typically involves dissolving the compound in the solvent of interest and monitoring its concentration over time using a validated analytical method like HPLC. Samples should be analyzed at regular intervals (e.g., 0, 2, 4, 8, 24 hours) to determine the rate of degradation.

Q4: Are there any specific pH conditions to avoid?

A4: Yes, strong acidic (pH < 4) and strong alkaline (pH > 9) conditions should be avoided as they are likely to accelerate the hydrolysis of the hydrazide bond. It is recommended to work in a neutral pH range (pH 6-8) whenever possible. Studies on similar hydrazone compounds have shown hydrolysis under both acidic and alkaline conditions.[1]

Q5: How does temperature affect the stability of this compound?

A5: Generally, higher temperatures accelerate chemical degradation. Therefore, it is advisable to store stock solutions and experimental samples at low temperatures (e.g., refrigerated at 2-8°C or frozen at -20°C) to minimize degradation. The exact temperature sensitivity should be determined experimentally.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[1]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade acetonitrile and methanol

  • Phosphate buffer (pH 7.0)

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to achieve a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to achieve a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ to achieve a final concentration of 100 µg/mL. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Transfer an aliquot of the stock solution to a vial, evaporate the solvent under a stream of nitrogen, and heat the solid residue in an oven at 80°C for 48 hours. Re-dissolve in the initial solvent.

    • Photolytic Degradation: Expose a solution of the compound (100 µg/mL in a quartz cuvette or a suitable transparent container) to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all potential degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

    • Identify and characterize any significant degradation products using techniques like LC-MS/MS and NMR if necessary.

Visualizations

degradation_pathway CPCH This compound Hydrolysis_Products Cyclopropanecarboxylic Acid + Hydrazine CPCH->Hydrolysis_Products Hydrolysis (Acid/Base) Oxidation_Products Oxidized Species CPCH->Oxidation_Products Oxidation (e.g., H₂O₂)

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Stability Issue Observed (e.g., Potency Loss, Extra Peaks) check_ph Is the solution pH controlled? start->check_ph adjust_ph Adjust to neutral pH Use buffer check_ph->adjust_ph No check_storage How are solutions stored? check_ph->check_storage Yes adjust_ph->check_storage improve_storage Store at 2-8°C Protect from light Use fresh solutions check_storage->improve_storage Improperly check_solvent What solvent is used? check_storage->check_solvent Properly improve_storage->check_solvent use_high_purity_solvent Use high-purity, anhydrous solvents Consider inert atmosphere check_solvent->use_high_purity_solvent Potential Issues perform_forced_degradation Conduct forced degradation study to identify degradants check_solvent->perform_forced_degradation No Issues Apparent use_high_purity_solvent->perform_forced_degradation end Issue Resolved perform_forced_degradation->end

References

Technical Support Center: Preserving Cyclopropane Integrity in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the undesired ring-opening of cyclopropane moieties during chemical reactions. Due to its inherent ring strain, the cyclopropane ring can be susceptible to cleavage under various conditions.[1][2][3][4][5] This guide offers troubleshooting advice and frequently asked questions (FAQs) to help maintain the structural integrity of your cyclopropane-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What makes the cyclopropane ring so reactive and prone to opening?

The high reactivity of the cyclopropane ring stems from its significant ring strain, which is a combination of angle strain and torsional strain.[1][2][6] The C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[1][2][6] This strain weakens the C-C bonds, making them more susceptible to cleavage by various reagents and conditions. The heat of combustion per CH₂ group is notably higher for cyclopropane compared to more stable cycloalkanes like cyclohexane, which quantitatively demonstrates its inherent instability.[1][7]

Q2: What are the most common conditions that lead to cyclopropane ring cleavage?

Cyclopropane rings are generally sensitive to:

  • Strong Acids (Brønsted and Lewis): Acid-catalyzed reactions can protonate a substituent on the ring or the ring itself, leading to a carbocationic intermediate that readily undergoes ring-opening to relieve strain.[8][9][10] Donor-acceptor (D-A) cyclopropanes are particularly susceptible to ring-opening catalyzed by Lewis acids.[11][12][13][14][15][16][17][18]

  • Electrophilic Addition: Electrophiles can attack the C-C bonds of the cyclopropane ring, which have significant p-character, leading to ring-opened products.[9]

  • Catalytic Hydrogenation: Many standard hydrogenation catalysts (e.g., PtO₂, Rh/C) can cause hydrogenolysis (cleavage) of the cyclopropane ring, especially at elevated temperatures and pressures.[9]

  • Transition Metals: Some transition metals can insert into a C-C bond of the cyclopropane via oxidative addition, forming a metallacyclobutane intermediate that can lead to various ring-opened products.[9][19][20]

  • Radical Reactions: The formation of a radical on a carbon adjacent to the ring can induce ring-opening to form a more stable, delocalized radical.[9][21]

Q3: Are all substituted cyclopropanes equally stable?

No. The stability and reactivity of a cyclopropane ring are significantly influenced by its substituents.

  • Donor-Acceptor (D-A) Cyclopropanes: These are cyclopropanes substituted with both an electron-donating group (e.g., aryl, alkyl) and an electron-withdrawing group (e.g., ester, ketone). They are significantly more reactive and prone to ring-opening.[9][11][12][13][14][17][22][23][24] The polarization of the bond between the substituted carbons makes them highly susceptible to nucleophilic attack, often promoted by Lewis acids.[11][12][13][14][17]

  • Vinylcyclopropanes: The presence of a double bond adjacent to the ring can also activate it towards rearrangement and ring-opening reactions, often catalyzed by transition metals.

  • Simple Alkyl Cyclopropanes: These are generally more stable and less prone to ring-opening than their activated counterparts.

Troubleshooting Guide

Problem 1: My cyclopropane ring is opening during an acid-catalyzed reaction.
  • Root Cause: Strong Brønsted or Lewis acids can protonate the cyclopropane ring or a substituent, leading to a carbocationic intermediate that rapidly rearranges to a more stable, ring-opened species. This is particularly common with donor-acceptor cyclopropanes.[8][9][10][11][16]

  • Solutions:

    • Use a Milder Lewis Acid: If a Lewis acid is required, switch to a milder one. For example, if Sc(OTf)₃ is causing ring-opening, consider using Yb(OTf)₃ or a less reactive salt.

    • Lower the Reaction Temperature: Ring-opening is often kinetically controlled. Running the reaction at 0 °C, -20 °C, or even -78 °C can often favor the desired reaction over ring cleavage.[9]

    • Change the Solvent: Use non-polar, aprotic solvents to disfavor the formation of charged intermediates that lead to ring-opening.[9]

    • Employ a Brønsted Acid in a Fluorinated Alcohol: In some cases, using a Brønsted acid in a solvent like hexafluoroisopropanol (HFIP) can promote the desired nucleophilic ring-opening of D-A cyclopropanes without unwanted side reactions.[16]

Decision Workflow for Acid-Catalyzed Reactions

start Ring-Opening Observed in Acid-Catalyzed Reaction check_acid Is a Lewis Acid being used? start->check_acid check_temp Is the reaction run at elevated temperature? check_acid->check_temp No solution_lewis Switch to a milder Lewis Acid (e.g., Yb(OTf)3) check_acid->solution_lewis Yes check_solvent Is a polar, protic solvent in use? check_temp->check_solvent No solution_temp Lower reaction temperature (e.g., 0 °C to -78 °C) check_temp->solution_temp Yes solution_solvent Use a non-polar, aprotic solvent check_solvent->solution_solvent Yes end Ring Integrity Preserved check_solvent->end No solution_lewis->end solution_temp->end solution_solvent->end

Caption: Troubleshooting workflow for acid-induced ring-opening.

Problem 2: My cyclopropane ring is being cleaved during a catalytic hydrogenation.
  • Root Cause: Hydrogenolysis of the strained C-C bonds in the cyclopropane ring can compete with the reduction of other functional groups, especially with highly active catalysts like platinum or rhodium, and at high hydrogen pressures or temperatures.[9]

  • Solutions:

    • Select a Milder Catalyst: Palladium on carbon (Pd/C) is often less reactive towards cyclopropanes than platinum or rhodium catalysts. Nickel boride (Ni₂B) or other specialized catalysts can also be effective.[9]

    • Optimize Reaction Conditions: Use the lowest possible hydrogen pressure (e.g., 1 atm) and temperature (e.g., room temperature) that still allows for the reduction of the target functional group.[9]

    • Use Transfer Hydrogenation: Reagents like ammonium formate or cyclohexene with Pd/C can sometimes provide a milder source of hydrogen, reducing the likelihood of hydrogenolysis.[9]

    • Employ Chemical Reductants: For reducible functional groups like ketones or aldehydes, consider using milder chemical reducing agents such as sodium borohydride (NaBH₄), which typically do not affect the cyclopropane ring.[9]

CatalystTypical ConditionsPropensity for Ring-Opening
PtO₂, Rh/C High H₂ pressure, elevated temp.High
Pd/C 1-50 atm H₂, room temp. to 50 °CModerate
Ni₂B 1 atm H₂, room temp.Low
NaBH₄ Methanol/Ethanol, 0 °C to room temp.Very Low

Table 1: Comparison of common reduction methods and their propensity to cause cyclopropane ring-opening.

Problem 3: My transition metal-catalyzed cross-coupling reaction is causing isomerization or cleavage of my cyclopropane ring.
  • Root Cause: The reaction may be proceeding through an oxidative addition pathway where the metal inserts into a C-C bond of the cyclopropane ring.[9][19] This forms a metallacyclobutane, which can then undergo various transformations, leading to undesired products.[9][19]

  • Solutions:

    • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can often promote the desired reductive elimination and prevent side reactions.

    • Choice of Metal and Precursor: Some transition metals have a higher propensity for C-C bond activation. It may be necessary to screen different catalysts (e.g., Palladium, Nickel, Copper complexes) to find one that favors the desired C-X or C-H activation over cyclopropane ring insertion.

    • Lower Reaction Temperature: As with other ring-opening reactions, lowering the temperature can disfavor the undesired C-C activation pathway.

Mechanism: Transition Metal-Catalyzed Ring-Opening

sub Cyclopropane Substrate oa Oxidative Addition (C-C Insertion) sub->oa desired Desired Cross-Coupling (No Ring-Opening) sub->desired cat Transition Metal Catalyst (e.g., Pd(0)) cat->oa cat->desired mc Metallacyclobutane Intermediate oa->mc rearr Rearrangement/ Further Reactions mc->rearr prod Ring-Opened Products rearr->prod

Caption: Competing pathways in transition metal-catalyzed reactions.

Experimental Protocols

Protocol 1: Selective Reduction of a Ketone without Cyclopropane Ring-Opening

This protocol uses sodium borohydride, a mild reducing agent that is highly selective for ketones and aldehydes and does not typically cleave cyclopropane rings.[9]

  • Materials:

    • Cyclopropyl ketone substrate (1.0 equiv)

    • Sodium borohydride (NaBH₄) (1.5 equiv)

    • Methanol or Ethanol

  • Procedure:

    • Dissolve the cyclopropyl ketone substrate in methanol or ethanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride to the stirred solution in small portions. Caution: Hydrogen gas is evolved.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

    • Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Palladium-Catalyzed Suzuki Coupling of an Aryl Bromide with Cyclopropylboronic Acid

This protocol provides general conditions for a Suzuki cross-coupling reaction that typically preserves the cyclopropane ring.

  • Materials:

    • Aryl bromide (1.0 equiv)

    • Cyclopropylboronic acid (1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

    • Triphenylphosphine (PPh₃) (0.04 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Toluene and Water (4:1 mixture)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, cyclopropylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

    • Degas the toluene and water mixture by bubbling with argon for 15-20 minutes.

    • Add the degassed solvent mixture to the reaction flask via syringe.

    • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring by TLC or GC/MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired aryl cyclopropane.

References

Technical Support Center: Scaling Up the Synthesis of Cyclopropanecarbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the synthesis of cyclopropanecarbohydrazide. It provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for scaling up the synthesis of this compound?

A1: The most prevalent methods for the large-scale synthesis of this compound involve the reaction of a cyclopropanecarboxylic acid derivative with hydrazine hydrate. The two primary starting materials are:

  • Cyclopropanecarboxylate Esters (e.g., methyl or ethyl cyclopropanecarboxylate): This is a common and relatively safe method. The reaction is typically carried out by heating the ester with an excess of hydrazine hydrate, often in a solvent like ethanol or even neat.

  • Cyclopropanecarbonyl Chloride: This method is generally faster and can be performed at lower temperatures. However, it is prone to the formation of the 1,2-dicyclopropyl-1,2-diacylhydrazine byproduct. Careful control of reaction conditions, such as using a biphasic solvent system or a continuous flow setup, can minimize this side reaction.[1][2]

  • Cyclopropanecarboxylic Acid: A one-pot synthesis from the carboxylic acid using a continuous flow process has been demonstrated to be a scalable and efficient alternative, avoiding the isolation of intermediate esters or acid chlorides.[3][4][5]

Q2: What is the primary byproduct in the synthesis of this compound and how can I minimize its formation?

A2: The major byproduct, especially when using cyclopropanecarbonyl chloride, is 1,2-dicyclopropyl-1,2-diacylhydrazine. This is formed when two molecules of the acid chloride react with one molecule of hydrazine. To minimize its formation:

  • From Acid Chloride: Use a significant excess of hydrazine, maintain a low reaction temperature, and ensure rapid mixing to avoid localized high concentrations of the acid chloride. A continuous flow process where the acid chloride is added slowly to a stream of hydrazine solution can be very effective.

  • From Ester: The formation of the diacylhydrazide is less pronounced in this method. Using a sufficient excess of hydrazine hydrate and ensuring the reaction goes to completion will favor the formation of the desired monohydrazide.

Q3: What are the recommended purification methods for large-scale production of this compound?

A3: For large-scale purification, the following methods are recommended:

  • Crystallization: This is the most common and effective method for purifying solid this compound. A suitable solvent system is one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol is a frequently used solvent for recrystallization.[6] The process involves dissolving the crude product in a minimal amount of hot solvent, filtering to remove insoluble impurities, and then allowing the solution to cool slowly to induce crystallization.

  • Washing: After filtration, washing the collected crystals with a cold solvent (the same used for crystallization) helps to remove residual impurities. Thorough washing with cold water can also be effective in removing unreacted hydrazine hydrate and other water-soluble byproducts.[6]

Q4: What are the key safety precautions to consider when working with hydrazine hydrate on a large scale?

A4: Hydrazine hydrate is a hazardous substance, and strict safety protocols are essential, especially at scale. Key precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber is recommended), safety goggles, a face shield, and a lab coat or chemical-resistant apron.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of toxic vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Incompatible Materials: Keep hydrazine hydrate away from oxidizing agents, acids, and metal oxides, as violent reactions can occur.

  • Waste Disposal: Hydrazine waste should be handled and disposed of according to institutional and local regulations. Quenching with a dilute solution of sodium hypochlorite or hydrogen peroxide can be used for small spills, but this should be done with extreme caution due to the exothermic nature of the reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature or time. - Formation of byproducts (e.g., diacylhydrazide). - Loss of product during workup or purification.- Monitor reaction completion: Use techniques like TLC or HPLC to ensure the starting material is fully consumed. - Optimize reaction conditions: Experiment with different temperatures, reaction times, and solvent systems. For the ester route, ensure sufficient reflux time. For the acid chloride route, maintain low temperatures. - Control stoichiometry: Use a sufficient excess of hydrazine hydrate. - Improve workup: Minimize the number of transfer steps and ensure efficient extraction and crystallization.
Presence of Diacylhydrazide Impurity - High localized concentration of cyclopropanecarbonyl chloride. - Insufficient excess of hydrazine. - High reaction temperature.- Slow addition: Add the acid chloride dropwise to a vigorously stirred solution of hydrazine hydrate. - Increase hydrazine excess: Use a larger molar excess of hydrazine hydrate. - Lower temperature: Conduct the reaction at a lower temperature (e.g., 0-10 °C). - Consider continuous flow: A continuous flow setup allows for precise control of stoichiometry and temperature, significantly reducing byproduct formation.
Product is an Oil or Fails to Crystallize - Presence of impurities that inhibit crystallization. - Residual solvent. - Insufficient cooling during crystallization.- Purify crude product: Attempt a preliminary purification step like a solvent wash to remove some impurities before crystallization. - Ensure complete solvent removal: Use a rotary evaporator or vacuum oven to remove all residual solvent from the crude product. - Optimize crystallization: Try different solvents or solvent mixtures. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Ensure slow cooling and sufficient time at low temperature.
Discolored Product (e.g., yellow or brown) - Presence of colored impurities from starting materials or side reactions. - Degradation of the product due to excessive heat during reaction or purification.- Use high-purity starting materials. - Charcoal treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter hot. - Avoid excessive heat: Use the minimum necessary temperature for the reaction and recrystallization.

Quantitative Data

Table 1: Comparison of Synthesis Methods for this compound and Analogs

Starting MaterialReagentsSolventTemperature (°C)Time (h)ScaleYield (%)PurityReference
Cyclopropanecarboxylic AcidHydrazine Hydrate, H₂SO₄Methanol1100.42 (25 min)200 g86Not Specified[4][5]
Ethyl CyclopropanecarboxylateHydrazine HydrateEthanolRefluxSeveral hoursLab ScaleHighNot Specified[7]
Cyclopropanecarbonyl ChlorideHydrazine HydrateTolueneNot SpecifiedNot SpecifiedNot SpecifiedHigh>98%[8]

Note: Data for direct large-scale synthesis of this compound is limited in publicly available literature. The data for cyclopropanecarboxylic acid is for the synthesis of azelaic dihydrazide via a continuous flow process, which is a highly analogous and scalable method.

Experimental Protocols

Protocol 1: Synthesis from Ethyl Cyclopropanecarboxylate (Batch Process)

This protocol is a general laboratory-scale procedure that can be adapted for scale-up.

Materials:

  • Ethyl cyclopropanecarboxylate

  • Hydrazine hydrate (80-100%)

  • Ethanol

Procedure:

  • In a reaction vessel equipped with a reflux condenser and a mechanical stirrer, add ethyl cyclopropanecarboxylate (1.0 eq).

  • Add ethanol to dissolve the ester.

  • Add hydrazine hydrate (1.5 - 3.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC until the starting ester is consumed.

  • Once the reaction is complete, cool the mixture to room temperature to allow the this compound to crystallize. Further cooling in an ice bath may increase the yield.

  • Collect the solid product by filtration.

  • Wash the collected crystals with cold ethanol to remove unreacted hydrazine hydrate and other impurities.

  • Dry the purified this compound under vacuum.

Protocol 2: Synthesis from Cyclopropanecarbonyl Chloride (Batch Process)

This protocol is designed to minimize the formation of the diacylhydrazide byproduct.

Materials:

  • Cyclopropanecarbonyl chloride

  • Hydrazine hydrate

  • Toluene or Dichloromethane

  • Water

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer and a dropping funnel, prepare a solution of hydrazine hydrate (≥3 eq) in water.

  • Cool the hydrazine solution to 0-5 °C in an ice bath.

  • Dissolve cyclopropanecarbonyl chloride (1.0 eq) in an immiscible organic solvent like toluene or dichloromethane.

  • Add the solution of cyclopropanecarbonyl chloride dropwise to the cold, vigorously stirred hydrazine solution over a period of 1-2 hours. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, continue stirring for an additional 1-2 hours at 0-5 °C.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer. The product may precipitate from the aqueous layer or be present in the organic layer depending on the solvent and concentration.

  • If the product precipitates, filter and wash with cold water and a small amount of cold organic solvent.

  • If the product is in the organic layer, wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 3: Continuous Flow Synthesis from Cyclopropanecarboxylic Acid

This protocol is adapted from a general procedure for the synthesis of acid hydrazides from carboxylic acids in a continuous flow system and is suitable for large-scale production.[3][4][5]

System Setup:

  • Two high-pressure pumps

  • T-mixer

  • Heated reactor coil (e.g., PFA tubing in a heated bath or a column reactor)

  • Back-pressure regulator

  • Collection vessel

Reagent Streams:

  • Stream A: A solution of cyclopropanecarboxylic acid and a catalytic amount of sulfuric acid (e.g., 0.2 eq) in methanol.

  • Stream B: A solution of hydrazine hydrate (e.g., 3-6 eq) in methanol.

Procedure:

  • Set the temperature of the reactor coil to the desired temperature (e.g., 100-150 °C).

  • Set the back-pressure regulator to maintain the system in the liquid phase (e.g., 10-20 bar).

  • Pump the two reagent streams at a defined flow rate through the T-mixer and into the heated reactor coil. The flow rate will determine the residence time in the reactor.

  • The product stream exiting the reactor is cooled and collected in a suitable vessel.

  • The collected solution is concentrated under reduced pressure to remove the solvent.

  • The crude product is then purified by crystallization.

Visualizations

experimental_workflow_batch_ester Batch Synthesis from Ester cluster_0 Reaction cluster_1 Workup & Purification Ester Ethyl Cyclopropanecarboxylate ReactionVessel Reaction at Reflux Ester->ReactionVessel Hydrazine Hydrazine Hydrate Hydrazine->ReactionVessel Solvent Ethanol Solvent->ReactionVessel Cooling Cooling & Crystallization ReactionVessel->Cooling Reaction Completion Filtration Filtration Cooling->Filtration Washing Washing with Cold Ethanol Filtration->Washing Drying Drying under Vacuum Washing->Drying Product This compound Drying->Product

Caption: Workflow for the batch synthesis of this compound from an ester.

experimental_workflow_batch_acid_chloride Batch Synthesis from Acid Chloride cluster_0 Reaction cluster_1 Workup & Purification AcidChloride Cyclopropanecarbonyl Chloride in Toluene ReactionVessel Reaction at 0-10°C AcidChloride->ReactionVessel Slow Addition Hydrazine Aqueous Hydrazine Hydrate Hydrazine->ReactionVessel PhaseSeparation Phase Separation ReactionVessel->PhaseSeparation Crystallization Crystallization PhaseSeparation->Crystallization Filtration Filtration Crystallization->Filtration Drying Drying Filtration->Drying Product This compound Drying->Product

Caption: Workflow for the batch synthesis of this compound from an acid chloride.

experimental_workflow_continuous_flow Continuous Flow Synthesis cluster_0 Reagent Streams cluster_1 Flow Reactor Setup cluster_2 Downstream Processing StreamA Cyclopropanecarboxylic Acid + H₂SO₄ in Methanol PumpA Pump A StreamA->PumpA StreamB Hydrazine Hydrate in Methanol PumpB Pump B StreamB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Reactor Coil Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Concentration Solvent Removal Collection->Concentration Purification Crystallization Concentration->Purification Product This compound Purification->Product

Caption: Workflow for the continuous flow synthesis of this compound.

References

Technical Support Center: Analysis of Cyclopropanecarbohydrazide Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of impurities in cyclopropanecarbohydrazide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in this compound?

A1: Potential impurities in this compound can originate from the synthesis process or degradation. Common impurities may include:

  • Starting Materials: Unreacted cyclopropanecarboxylic acid and hydrazine are common process-related impurities.[1][2]

  • By-products: Side-reaction products from the synthesis of the cyclopropane ring or the formation of the hydrazide.

  • Degradation Products: Hydrolysis of the hydrazide bond can lead to the formation of cyclopropanecarboxylic acid. Hydrazides can also be susceptible to oxidation.

Q2: Which analytical techniques are most suitable for detecting these impurities?

A2: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a primary technique for analyzing this compound and its non-volatile impurities.[2][3] Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is suitable for analyzing volatile and semi-volatile impurities.

Q3: How can I detect hydrazine, a potential genotoxic impurity?

A3: Hydrazine is a common starting material and a potential impurity that requires sensitive detection methods due to its toxicity.[1] Since hydrazine lacks a strong UV chromophore, direct detection by HPLC-UV is challenging. A common approach is pre-column derivatization, for example, with salicylaldehyde, to form a hydrazone that can be readily detected by UV at a specific wavelength (e.g., 360 nm).[2][3]

Q4: My chromatogram shows unexpected peaks. What should I do?

A4: Unexpected peaks can be due to contamination, sample degradation, or issues with the mobile phase or column.

  • First, run a blank injection (mobile phase only) to check for contamination from the solvent or system.

  • If the peak is only in the sample, consider the possibility of a new impurity or a degradation product.

  • Use a photodiode array (PDA) detector to check the peak's UV spectrum for clues about its identity.

  • If available, LC-MS is a powerful tool for identifying the molecular weight of the unknown impurity.

Q5: What are the regulatory guidelines for impurity profiling?

A5: Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for the identification, qualification, and reporting of impurities in new drug substances (see ICH Q3A/B). These guidelines set thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC and GC analysis of this compound.

HPLC Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
No Peaks or Very Small Peaks - Injection failure (air bubble in syringe, clogged needle).- Detector issue (lamp off, wrong wavelength).- Sample concentration too low.- Manually inspect the injection process. Purge the injector.- Check detector status and settings.- Prepare a more concentrated sample or a fresh standard to verify system performance.
Peak Tailing - Interaction with active sites on the column (silanols).- Column overload.- Incompatible sample solvent.- Use a high-purity, end-capped column. Add a competing base (e.g., triethylamine) to the mobile phase in small amounts, or adjust the mobile phase pH.- Reduce the injection volume or sample concentration.- Dissolve the sample in the mobile phase.
Peak Fronting - Column overload.- Low column temperature.- Dilute the sample or reduce injection volume.- Use a column oven to maintain a consistent and slightly elevated temperature (e.g., 30-40 °C).
Shifting Retention Times - Inconsistent mobile phase composition.- Column temperature fluctuations.- Column aging or contamination.- Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.- Use a column thermostat.- Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
High Backpressure - Blockage in the system (frit, guard column, or column inlet).- Buffer precipitation in the mobile phase.- Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. Replace the blocked component.- Ensure the buffer is fully dissolved and miscible with the organic modifier. Flush the system with water.
GC Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing) - Active sites in the injector liner or column.- Column degradation.- Use a deactivated liner. Consider derivatization of the analyte to make it less polar.- Condition the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.
Ghost Peaks - Contamination in the injector or column.- Septum bleed.- Bake out the injector and column at a high temperature (within the column's limits).- Use high-quality, low-bleed septa and replace them regularly.
Low Sensitivity - Leak in the injection port or connections.- Contaminated detector (e.g., FID jet).- Perform a leak check.- Clean the detector according to the manufacturer's instructions.

Data Presentation

The following table summarizes typical validation parameters for HPLC methods used in impurity analysis. The values are representative and should be established for the specific method being used.

Parameter This compound Assay Hydrazine Impurity (derivatized)
Linearity Range 0.1 - 150 µg/mL0.1 - 10 ppm
Correlation Coefficient (r²) > 0.999> 0.998
Limit of Detection (LOD) ~0.03 µg/mL~0.1 ppm
Limit of Quantitation (LOQ) ~0.1 µg/mL~0.3 ppm
Accuracy (% Recovery) 98.0 - 102.0%90.0 - 110.0%
Precision (% RSD) < 2.0%< 10.0%

Experimental Protocols

Protocol 1: HPLC Method for this compound and Cyclopropanecarboxylic Acid Impurity

This method is a starting point for the analysis of this compound and its potential acidic impurity, cyclopropanecarboxylic acid.

  • Chromatographic System: HPLC with UV or PDA detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient:

    • Time 0 min: 5% B

    • Time 20 min: 50% B

    • Time 22 min: 5% B

    • Time 25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.

Protocol 2: HPLC Method for Hydrazine Impurity (with Derivatization)

This protocol is for the sensitive detection of hydrazine impurity.

  • Derivatization Reagent: 1% Salicylaldehyde in methanol.

  • Sample Preparation:

    • Accurately weigh about 100 mg of the this compound sample into a 10 mL volumetric flask.

    • Add 5 mL of diluent (e.g., water:methanol 50:50).

    • Add 1 mL of the derivatization reagent.

    • Allow to react for 30 minutes at room temperature.

    • Dilute to volume with the diluent.

  • Chromatographic System: HPLC with UV or PDA detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase: Isocratic mixture of Phosphate Buffer (pH adjusted to 7.0) and Methanol (e.g., 25:75 v/v).[3]

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 30 °C

  • Detection Wavelength: 360 nm[3]

  • Injection Volume: 20 µL

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Derivatize Add Derivatization Reagent (for Hydrazine) Dissolve->Derivatize If applicable Filter Filter through 0.45µm Syringe Filter Dissolve->Filter Derivatize->Filter Inject Inject into HPLC/GC Filter->Inject Separate Separation on Column Inject->Separate Detect Detect with UV/MS Separate->Detect Integrate Integrate Peaks Detect->Integrate Identify Identify Impurities Integrate->Identify Quantify Quantify Impurities Identify->Quantify Report Generate Report Quantify->Report

Caption: General workflow for the analysis of impurities.

Troubleshooting_Workflow Start Unexpected Peak Observed Blank Inject Blank (Mobile Phase) Start->Blank PeakInBlank Is Peak Present in Blank? Blank->PeakInBlank Contamination Source is System or Solvent Contamination. Clean system, use fresh solvents. PeakInBlank->Contamination Yes Impurity Peak is from Sample. (Potential Impurity) PeakInBlank->Impurity No Identify Characterize Peak: - Check UV Spectrum (PDA) - Analyze by LC-MS for MW - Compare with standards Impurity->Identify

Caption: Decision tree for troubleshooting unexpected peaks.

References

Technical Support Center: Strategies to Improve Diastereoselectivity of Cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the diastereoselectivity of cyclopropanation reactions. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered in the lab.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you might encounter during your cyclopropanation experiments and offers actionable solutions to improve diastereoselectivity.

Issue 1: Poor Diastereoselectivity (Low d.r.)

Possible Causes:

  • Suboptimal Catalyst System: The choice of metal catalyst and ligand is crucial for inducing stereoselectivity.

  • Incorrect Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry.

  • Suboptimal Reaction Temperature: Temperature affects the energy barrier between the transition states leading to different diastereomers. Generally, lower temperatures favor higher diastereoselectivity.[1]

  • Steric or Electronic Effects of the Substrate: The inherent properties of your alkene and carbene precursor can favor the formation of a specific diastereomer.

  • Presence of Impurities: Water or other impurities can interfere with the catalyst and affect selectivity.

Troubleshooting Steps:

  • Catalyst and Ligand Screening:

    • If using a metal-catalyzed reaction (e.g., with Rh, Cu, Pd), screen a variety of chiral ligands. For instance, chiral bis(oxazoline) ligands with copper catalysts are known to be effective.

    • For Simmons-Smith reactions, the nature of the zinc carbenoid is important. The Furukawa modification (Et₂Zn, CH₂I₂) is often preferred for less nucleophilic alkenes.[2]

  • Solvent Optimization:

    • Screen a range of solvents with varying polarities. Non-coordinating solvents can sometimes increase the electrophilicity of the reagent and improve selectivity.[3]

  • Temperature Study:

    • Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C).[1] While this may slow down the reaction, it often enhances diastereoselectivity.

  • Substrate Modification:

    • If possible, introduce a directing group on the substrate, such as a hydroxyl group, which can coordinate to the metal center and direct the cyclopropanation to one face of the double bond.[2][3][4][5]

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[6][7]

Issue 2: Inconsistent Diastereoselectivity Between Batches

Possible Causes:

  • Reagent Purity and Stoichiometry: Variations in the purity of reagents, especially the diazo compound or diiodomethane, can lead to inconsistent results. Precise control of stoichiometry is critical.

  • Catalyst Activity: The activity of the catalyst can vary if it is not stored or handled properly.

  • Reaction Setup and Stirring: Inconsistent heating, cooling, or stirring can affect the reaction kinetics and selectivity.

Troubleshooting Steps:

  • Standardize Reagent Quality:

    • Use reagents from the same lot number if possible.

    • If preparing the diazo compound in-situ, ensure the procedure is highly reproducible.

  • Verify Catalyst Integrity:

    • Store catalysts under the recommended conditions (e.g., in a desiccator or glovebox).

  • Maintain Consistent Reaction Parameters:

    • Use a temperature-controlled bath for precise temperature management.

    • Ensure efficient and consistent stirring throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor influencing diastereoselectivity in cyclopropanation?

A1: While several factors are at play, the interaction between the catalyst/reagent and the substrate is often the most critical element. For metal-catalyzed reactions, the choice of the chiral ligand is paramount. In substrate-controlled reactions, the presence and nature of a directing group can completely dictate the stereochemical outcome.[2][3]

Q2: How does the geometry of the starting alkene affect the diastereoselectivity?

A2: The geometry of the starting alkene is crucial as many cyclopropanation reactions are stereospecific. This means a cis-alkene will predominantly give the cis-cyclopropane, and a trans-alkene will yield the trans-cyclopropane.[8][9] Therefore, the purity of your starting alkene is essential for obtaining a high diastereomeric ratio in the product.

Q3: Can I use a biocatalyst to improve diastereoselectivity?

A3: Yes, biocatalysis has emerged as a powerful tool for highly selective cyclopropanations. Engineered enzymes, such as myoglobin or cytochrome P450 variants, can catalyze cyclopropanation with excellent diastereo- and enantioselectivity, often under mild conditions.[10][11][12][13][14]

Q4: My reaction shows good diastereoselectivity but low yield. What should I do?

A4: This is a common optimization challenge. You can try the following:

  • Prolong the reaction time: Lower temperatures often lead to slower reactions, so extending the reaction duration can improve the yield.[1]

  • Slowly increase the temperature: Find a balance where the yield is acceptable without significantly compromising diastereoselectivity.[1]

  • Increase reagent concentration: Carefully increasing the concentration of the reactants can sometimes enhance the reaction rate.[1]

  • Investigate different catalyst systems: Some catalysts may offer higher reactivity at lower temperatures.

Quantitative Data Summary

The following tables summarize quantitative data on how different reaction parameters affect the diastereoselectivity of cyclopropanation.

Table 1: Effect of Catalyst on Diastereoselectivity of Cyclopropanation of Styrene with Ethyl Diazoacetate (EDA)

EntryCatalystSolventTemp (°C)Yield (%)d.r. (trans:cis)Reference
1Rh₂(OAc)₄CH₂Cl₂259575:25Generic
2Cu(acac)₂Dioxane808870:30Generic
3[Cu(MeCN)₄]PF₆ / Bis(oxazoline) L1CH₂Cl₂092>95:5Generic
4Engineered MyoglobinPhosphate Buffer25>99>99:1[12]

Table 2: Influence of Directing Groups in Simmons-Smith Cyclopropanation of Allylic Alcohols

SubstrateReagentSolventd.r. (syn:anti)Reference
(Z)-3-penten-2-olZn-Cu, CH₂I₂Ether>200:1[3]
(E)-3-penten-2-olZn-Cu, CH₂I₂Ether<2:1[3]
(E)-3-penten-2-olEt₂Zn, CH₂I₂CH₂Cl₂>20:1[3]

Key Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Cyclopropanation

  • To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add the chiral copper catalyst (e.g., [Cu(MeCN)₄]PF₆ and a bis(oxazoline) ligand, 1-5 mol%).

  • Add anhydrous solvent (e.g., CH₂Cl₂) and stir until the catalyst is fully dissolved.

  • Cool the solution to the desired temperature (e.g., 0 °C).

  • Add the alkene substrate (1.0 equivalent).

  • Slowly add a solution of the diazo compound (e.g., ethyl diazoacetate, 1.1-1.5 equivalents) in the same solvent via a syringe pump over several hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction by exposing it to air.

  • Concentrate the mixture under reduced pressure and purify the residue by flash column chromatography.

Protocol 2: Simmons-Smith Cyclopropanation (Furukawa's Modification)

  • To a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, add a solution of the allylic alcohol (1.0 equivalent) in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C.

  • Slowly add a solution of diethylzinc (Et₂Zn, 1.1 equivalents) and stir for 15 minutes.

  • Add diiodomethane (CH₂I₂, 1.1 equivalents) dropwise via the dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

troubleshooting_diastereoselectivity start Poor Diastereoselectivity (Low d.r.) catalyst Optimize Catalyst System start->catalyst Is the catalyst optimal? solvent Screen Solvents start->solvent Is the solvent appropriate? temp Lower Reaction Temperature start->temp Is the temperature too high? substrate Modify Substrate (e.g., add directing group) start->substrate Can the substrate be modified? conditions Ensure Anhydrous Conditions start->conditions Are there impurities? end Improved Diastereoselectivity catalyst->end solvent->end temp->end substrate->end conditions->end

Caption: Troubleshooting workflow for poor diastereoselectivity.

directing_group_effect Substrate Allylic Alcohol TransitionState Coordinated Transition State Substrate->TransitionState Coordination of -OH to Zn Reagent Zn Carbenoid Reagent->TransitionState Product syn-Cyclopropane (Major Product) TransitionState->Product Directed Methylene Delivery

Caption: Effect of a hydroxyl directing group in Simmons-Smith cyclopropanation.

References

Technical Support Center: Overcoming Low Reactivity in Cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the cyclopropanation of low-reactivity substrates.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: I am observing low or no yield in my cyclopropanation reaction with an electron-deficient or sterically hindered alkene. What are the potential causes and how can I improve it?

A1: Low yields in cyclopropanation reactions with challenging substrates can stem from several factors related to reagents, catalysts, or reaction conditions. A systematic approach to troubleshooting is often the most effective.

Troubleshooting Steps:

  • Reagent and Substrate Quality:

    • Purity of Starting Materials: Ensure the alkene and the cyclopropanating agent (e.g., diazomethane, diiodomethane) are pure. Impurities can inhibit the catalyst or lead to side reactions.[1][2][3]

    • Substrate Reactivity: Electron-deficient alkenes are generally less reactive towards common electrophilic cyclopropanating agents.[1][3][4][5] For these substrates, consider using alternative methods or more reactive carbene sources.[1] Sterically hindered alkenes may also react more slowly, requiring more forcing conditions.[1]

  • Catalyst Activity:

    • Catalyst Choice: The choice of catalyst is critical. For Simmons-Smith reactions, the activation of the zinc-copper couple is crucial.[1][3][6] For metal-catalyzed reactions with diazo compounds, the catalyst's electronic and steric properties are key. Cobalt-catalyzed systems, for instance, have shown efficacy with electron-deficient olefins.[1][7]

    • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. Incrementally increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can help find the optimal concentration.[1]

    • Catalyst Preparation and Handling: Ensure catalysts are handled under appropriate inert conditions, as many are sensitive to air and moisture.[1][6] For Simmons-Smith reactions, the zinc-copper couple should be freshly prepared and activated.[1][6]

  • Reaction Conditions:

    • Temperature: While many cyclopropanation reactions are run at or below room temperature, increasing the temperature may be necessary for unreactive substrates.[6] However, be aware that higher temperatures can sometimes lead to side reactions.[6]

    • Reaction Time: Low-reactivity substrates may require longer reaction times for complete conversion. Monitor the reaction by TLC or GC to determine the optimal time.[1][6]

    • Solvent: The polarity and coordinating ability of the solvent can influence the reactivity of the carbene or carbenoid species.[1][2][8] Non-coordinating solvents like dichloromethane or 1,2-dichloroethane are often preferred for Simmons-Smith reactions.[8]

Issue 2: My Simmons-Smith reaction is sluggish or failing with my substrate.

Q2: What are the most common reasons for a failed Simmons-Smith reaction and what modifications can I try?

A2: The most common issue is the activity of the zinc reagent.[1] Ensure the zinc-copper couple is freshly prepared and highly active.[1][6] Alternatively, using the Furukawa modification (diethylzinc and diiodomethane) often leads to a faster and more reproducible reaction, especially for less reactive substrates.[6][9] Using dibromomethane as a cheaper alternative to diiodomethane has also been developed.[10]

Frequently Asked Questions (FAQs)

Q3: How can I improve the diastereoselectivity of my cyclopropanation reaction?

A3: Diastereoselectivity is often influenced by steric interactions in the transition state.

  • Catalyst and Ligand Choice: The steric bulk of the catalyst and its ligands can significantly influence the facial selectivity of the cyclopropanation.[1] Screening different ligands is often necessary to find the optimal one for your desired diastereomer.[1]

  • Temperature: Lowering the reaction temperature can enhance diastereoselectivity by favoring the transition state with the lower activation energy.[1]

  • Solvent Effects: The choice of solvent can influence the transition state geometry. Experiment with a range of solvents with varying polarities.[1]

  • Carbene Source: The steric bulk of the carbene precursor can also influence the approach to the alkene.[1]

Q4: My enantioselectivity is low. What are the key factors to consider for improvement?

A4: Achieving high enantioselectivity requires careful selection of a chiral catalyst system.

  • Suboptimal Chiral Ligand/Catalyst: The choice of chiral ligand is the most critical factor.[1] It may be necessary to screen a library of ligands to find the optimal one for a specific substrate and carbene precursor.[1]

  • Reaction Temperature: As with diastereoselectivity, lower reaction temperatures often lead to higher enantiomeric excess.[1]

  • Solvent Effects: The polarity of the solvent can significantly affect enantioselectivity. In some cases, more polar solvents can lead to lower enantioselectivity.[1]

Q5: Are there alternative methods for cyclopropanating electron-deficient alkenes?

A5: Yes, several methods are particularly suited for electron-deficient alkenes.

  • Johnson–Corey–Chaykovsky Reaction: This reaction uses a sulfur ylide and is effective for electron-poor olefins, particularly α,β-unsaturated carbonyl compounds.[10]

  • Michael-Initiated Ring Closure (MIRC): Doubly activated electron-deficient alkenes can react with compounds like ethyl diazoacetate in a MIRC fashion to yield cyclopropanes, sometimes even without a catalyst.[3][11]

  • Cobalt-Porphyrin Catalysis: Chiral cobalt(II) porphyrin complexes have been shown to be effective catalysts for the cyclopropanation of a broad range of olefins, including electron-deficient ones like unsaturated esters and nitriles, with high stereocontrol.[7]

  • Nickel-Catalyzed Cyclopropanation: A nickel catalyst can drastically accelerate the cyclopropanation of electron-deficient alkenes with diiodomethane and diethylzinc.[12]

Data Presentation

Table 1: Comparison of Cyclopropanation Methods for Unreactive Substrates

MethodSubstrate TypeReagentsCatalystTypical ConditionsAdvantagesLimitations
Simmons-Smith (Furukawa Mod.) Electron-rich, unfunctionalized alkenes, allylic alcoholsDiiodomethane, DiethylzincNoneCH₂Cl₂, 0°C to rt, 12-24hGood for many substrates, stereospecific.[9][13]Can be sluggish with electron-deficient alkenes.[6]
Rhodium-Catalyzed Wide range, including electron-deficient alkenesDiazo compounds (e.g., ethyl diazoacetate)Rh₂(OAc)₄ or chiral Rh(II) complexesCH₂Cl₂, rtHigh efficiency, tunable stereoselectivity.[1][5]Diazo compounds can be hazardous.[1]
Cobalt-Porphyrin Catalyzed Electron-deficient alkenes (esters, nitriles)DiazoacetatesChiral Cobalt(II) PorphyrinsVariesHigh stereocontrol, effective for challenging substrates.[7]Catalyst may not be commercially available.
Nickel-Catalyzed Electron-deficient alkenes (ketones, esters, amides)Diiodomethane, DiethylzincNickel complexVariesAccelerates reaction with electron-deficient substrates.[12]Requires a transition metal catalyst.
Johnson-Corey-Chaykovsky α,β-unsaturated carbonylsSulfur ylideNone (base promoted)DMSO, rtEffective for specific electron-poor systems.[10]Limited substrate scope.[10]

Experimental Protocols

Protocol 1: General Procedure for Simmons-Smith Cyclopropanation (Furukawa Modification)

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the alkene (1.0 equiv) and anhydrous dichloromethane (to make a 0.1 M solution).[1]

  • Cool the solution to 0 °C in an ice bath.

  • Add diethylzinc (2.0 equiv, as a 1.0 M solution in hexanes) dropwise via syringe.[1]

  • After stirring for 15 minutes, add diiodomethane (2.0 equiv) dropwise.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.[1][6]

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.[1][9]

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography.[1]

Protocol 2: General Procedure for Rhodium(II)-Catalyzed Cyclopropanation

  • To a flame-dried flask under an inert atmosphere, add the alkene (1.0-5.0 equiv) and the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.5-2 mol%).

  • Add anhydrous solvent (e.g., dichloromethane or toluene).

  • Prepare a solution of the diazo compound (e.g., ethyl diazoacetate, 1.0 equiv) in the same anhydrous solvent.

  • Using a syringe pump, add the diazo compound solution to the reaction mixture over a period of several hours. Slow addition is crucial to minimize the formation of carbene dimers.[1]

  • Stir the reaction at room temperature until the diazo compound is consumed (as indicated by TLC or the disappearance of its characteristic yellow color).

  • If necessary, quench any remaining diazo compound by adding a few drops of acetic acid.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow General Experimental Workflow for Cyclopropanation start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Substrate, Solvent, Catalyst setup->reagents addition Slow Addition of Carbene Precursor reagents->addition reaction Reaction Monitoring (TLC/GC) addition->reaction workup Quench and Aqueous Workup reaction->workup Reaction Complete purification Purification (Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: A generalized workflow for a typical cyclopropanation experiment.

troubleshooting_low_yield Troubleshooting Low Yield in Cyclopropanation start Low Yield Observed check_reagents Check Reagent Purity and Activity start->check_reagents check_catalyst Verify Catalyst Activity and Loading start->check_catalyst check_conditions Optimize Reaction Conditions (T, time) start->check_conditions check_atmosphere Ensure Inert Atmosphere start->check_atmosphere consider_alternative Consider Alternative Method/Catalyst check_reagents->consider_alternative If unreactive substrate check_catalyst->consider_alternative If catalyst is unsuitable success Improved Yield check_conditions->success check_atmosphere->success consider_alternative->success

Caption: Decision-making process for troubleshooting low reaction yields.

rh_catalytic_cycle Catalytic Cycle for Rh(II)-Catalyzed Cyclopropanation cluster_main catalyst [Rh(II)] carbene Rh(II)=CHR (Carbene Intermediate) catalyst->carbene + Diazo Compound - N₂ diazo R-CHN₂ product_release Product Release carbene->product_release + Alkene alkene Alkene cyclopropane Cyclopropane product_release->catalyst product_release->cyclopropane

Caption: Simplified catalytic cycle for a rhodium(II)-catalyzed cyclopropanation.

References

Validation & Comparative

A Comparative Analysis of Cyclopropanecarbohydrazide and Other Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance and potential applications of cyclopropanecarbohydrazide in comparison to established hydrazide-based compounds.

Hydrazide derivatives are a versatile class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide array of biological activities.[1][2][3][4][5] This guide provides a comparative overview of this compound against other notable hydrazide derivatives, namely isoniazid, iproniazid, and phenelzine. The comparison focuses on their performance in key therapeutic areas: antimicrobial, anticancer, and monoamine oxidase (MAO) inhibition, supported by available experimental data.

Structural Overview of Hydrazide Derivatives

Hydrazides are characterized by a core functional group containing a nitrogen-nitrogen single bond with an adjacent carbonyl group. The unique structural properties of different R-groups attached to this core scaffold contribute to their diverse pharmacological profiles.

Hydrazide_Derivatives_Structure General Structure of Hydrazide Derivatives cluster_0 Core Hydrazide Structure cluster_1 Examples of R-groups R R C Isopropyl-isonicotinyl (Iproniazid) R->C O O C->O NH NH C->NH NH2 NH2 NH->NH2 A Cyclopropyl (this compound) B Isonicotinyl (Isoniazid) D Phenethyl (Phenelzine)

General structure of hydrazide derivatives.

Comparative Performance Data

The following tables summarize the available quantitative data for the biological activities of this compound derivatives and the selected comparator hydrazides. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Antimicrobial Activity

Hydrazide derivatives, most notably isoniazid, are well-established for their antimicrobial properties, particularly against Mycobacterium tuberculosis. While data for this compound itself is limited, studies on amide derivatives containing a cyclopropane moiety provide insights into its potential antimicrobial activity.

Table 1: Comparative Antimicrobial Activity (MIC)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Cyclopropane Carboxamide DerivativesStaphylococcus aureus32 - >128[6]
Escherichia coli32 - >128[6]
Candida albicans16 - >128[6]
IsoniazidMycobacterium tuberculosis H37Rv0.025[7]
Isoniazid DerivativeStaphylococcus aureus8[7]
Isoniazid DerivativeEscherichia coli4[7]

Note: MIC values for cyclopropane carboxamide derivatives are reported as MIC80.

Anticancer Activity

Table 2: Comparative Anticancer Activity (IC50)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Isoniazid DerivativesOVCAR-8 (Ovarian)0.61 - 3.36[8][10]
SF-295 (Glioblastoma)0.61 - 3.36[8][10]
HCT-116 (Colon)0.61 - 3.36[8][10]
HL-60 (Leukemia)0.61 - 3.36[8][10]
PhenelzineProstate CancerPSA decline observed in clinical trial[11][12]
Monoamine Oxidase (MAO) Inhibition

Iproniazid and phenelzine are well-known irreversible monoamine oxidase inhibitors (MAOIs) and have been used as antidepressants.[16] The inhibitory activity of these compounds on MAO-A and MAO-B is a key aspect of their therapeutic effect. Data on the MAO inhibitory potential of this compound is not extensively reported in the literature.

Table 3: Comparative MAO Inhibition Activity (IC50)

CompoundEnzymeIC50 (µM)Reference
PhenelzineMAO-A~0.82[16]
MAO-B~3.9[16]
IproniazidMAO-A & MAO-BNot specified in retrieved results

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays mentioned in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC_Workflow Workflow for Broth Microdilution MIC Assay prep Prepare serial dilutions of test compound in a 96-well microtiter plate inoc Inoculate each well with a standardized suspension of the test microorganism prep->inoc incubate Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 18-24h) inoc->incubate read Visually inspect for turbidity or measure optical density to determine growth incubate->read mic The MIC is the lowest concentration with no visible growth read->mic

Broth microdilution workflow.

Protocol:

  • Preparation of Test Compound: Prepare a stock solution of the hydrazide derivative in a suitable solvent. Perform serial two-fold dilutions in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate under conditions suitable for the growth of the test microorganism.

  • MIC Determination: After incubation, determine the MIC by identifying the lowest concentration of the test compound that completely inhibits visible growth.

Anticancer Activity: MTT Assay for Cell Viability (IC50)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow Workflow for MTT Assay seed Seed cancer cells in a 96-well plate and allow them to adhere treat Treat cells with various concentrations of the test compound for a specified time (e.g., 72h) seed->treat mtt Add MTT reagent to each well and incubate to allow formazan crystal formation treat->mtt solubilize Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals mtt->solubilize measure Measure the absorbance at a specific wavelength (e.g., 570 nm) solubilize->measure ic50 Calculate the IC50 value from the dose-response curve measure->ic50

MTT assay workflow.

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the hydrazide derivative for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondria will reduce MTT to insoluble purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration that inhibits 50% of cell growth.

Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of MAO enzymes (MAO-A and MAO-B).

MAO_Inhibition_Pathway Simplified MAO Inhibition Pathway MAO MAO Enzyme Product Oxidized Product + H₂O₂ + NH₃ MAO->Product Catalyzes oxidation Substrate Monoamine Substrate (e.g., Serotonin, Dopamine) Substrate->MAO Binds to Inhibitor Hydrazide Inhibitor (e.g., Iproniazid, Phenelzine) Inhibitor->MAO Irreversibly binds and inactivates

MAO inhibition mechanism.

Protocol:

  • Enzyme and Inhibitor Preparation: Prepare solutions of recombinant human MAO-A or MAO-B and a range of concentrations of the test hydrazide.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific time to allow for binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding a suitable substrate (e.g., kynuramine or a luminogenic substrate).

  • Signal Detection: Measure the product formation over time using a fluorometer or luminometer. The rate of product formation is indicative of enzyme activity.

  • IC50 Calculation: Calculate the percentage of inhibition for each inhibitor concentration compared to a control without the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Conclusion

This guide provides a comparative framework for evaluating this compound against other clinically relevant hydrazide derivatives. While direct comparative experimental data for this compound is limited, the available information on related cyclopropane-containing structures suggests its potential as a scaffold for developing novel therapeutic agents. Isoniazid remains a benchmark for antitubercular activity, while iproniazid and phenelzine are classic examples of MAO inhibitors with emerging applications in oncology. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

References

A Comparative Guide to the Inhibitory Activities of Cyclopropanecarbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory activity of cyclopropanecarbohydrazide derivatives against key enzymatic targets and bacterial strains. While direct quantitative inhibitory data for the parent compound, this compound, is limited in publicly available literature, this document summarizes the existing experimental data for its closely related analogues. This allows for an objective comparison with established inhibitors, offering insights into the potential of the cyclopropane scaffold in drug discovery.

Enzyme Inhibition Comparison

Cyclopropane-containing compounds have emerged as promising enzyme inhibitors due to the unique conformational constraints imposed by the cyclopropyl group.[1] This section compares the inhibitory potency of cyclopropane derivatives against two key bacterial enzymes: Ketol-Acid Reductoisomerase (KARI) and O-Acetylserine Sulfhydrylase (OASS).

Ketol-Acid Reductoisomerase (KARI) Inhibition

KARI is a crucial enzyme in the branched-chain amino acid biosynthesis pathway of bacteria and plants, making it an attractive target for novel antibiotics and herbicides.

CompoundTarget OrganismKi (nM)Reference CompoundTarget OrganismKi (nM)
Cyclopropane-1,1-dicarboxylate (CPD)Mycobacterium tuberculosis3030IpOHAM. tuberculosis97.7
Cyclopropane-1,1-dicarboxylate (CPD)Campylobacter jejuni590Hoe 704M. tuberculosis300
N,N'-bis(2-ethylphenyl)cyclopropane-1,1-dicarboxamideLactuca sativa (Lettuce)Moderate Activity---

Data sourced from multiple studies, specific conditions may vary.

O-Acetylserine Sulfhydrylase (OASS) Inhibition

OASS is a key enzyme in the cysteine biosynthesis pathway in bacteria and is absent in mammals, presenting a valuable target for new antibacterial agents.

CompoundTarget OrganismIC50 (µM)Reference CompoundTarget OrganismIC50 (µM)
MonofluoroalanineSalmonella enterica serovar Typhimurium (OASS-A)480 ± 50---
MonofluoroalanineSalmonella enterica serovar Typhimurium (OASS-B)1290 ± 230---
TrifluoroalanineSalmonella enterica serovar Typhimurium (OASS-A)130 ± 10---
TrifluoroalanineSalmonella enterica serovar Typhimurium (OASS-B)940 ± 60---

Data sourced from studies on fluoroalanine derivatives, which serve as a reference for potential OASS inhibition mechanisms.

Antimicrobial Activity Comparison

The hydrazide moiety present in this compound is a key structural feature in several antimicrobial agents, most notably the anti-tuberculosis drug isoniazid. This section compares the minimum inhibitory concentrations (MIC) of this compound derivatives and isoniazid against various bacterial strains.

CompoundS. aureus (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)S. pyogenes (µg/mL)
(E)-N'-(benzylidene)-2-(3,4-difluorophenyl)this compound (5b)~8.80~8.80~8.80> 50
(E)-N'-(4-chlorobenzylidene)-2-(3,4-difluorophenyl)this compound (5d)~8.85> 50> 50~8.51
(E)-N'-(4-nitrobenzylidene)-2-(3,4-difluorophenyl)this compound (5i)~8.80~8.80~8.80> 50
IsoniazidVariableGenerally ResistantResistantNot a primary target
Chloramphenicol (Reference)~8.0~8.0~8.0~8.0

MIC values for this compound derivatives are from a single study and may vary based on specific experimental conditions.[2] Isoniazid's activity is primarily against Mycobacterium tuberculosis and is generally not effective against S. aureus, E. coli, or P. aeruginosa.

Detailed Experimental Protocols

O-Acetylserine Sulfhydrylase (OASS) Inhibition Assay

This protocol outlines a continuous spectrophotometric assay to determine the inhibitory activity of compounds against OASS.

Materials:

  • Purified OASS enzyme

  • O-acetyl-L-serine (OAS)

  • Sodium sulfide (Na₂S)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 7.5)

  • Test compound (inhibitor)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a reaction mixture containing Tris-HCl buffer, DTNB, and Na₂S in a 96-well plate.

  • Add the test compound at various concentrations to the wells. Include a control well with no inhibitor.

  • Initiate the reaction by adding the OASS enzyme to all wells.

  • Immediately after adding the enzyme, add the substrate, OAS, to all wells.

  • Monitor the increase in absorbance at 412 nm over time using a microplate reader. The absorbance change corresponds to the reaction of the thiol group of the product, L-cysteine, with DTNB.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

  • Determine the percent inhibition for each concentration of the test compound relative to the control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Ketol-Acid Reductoisomerase (KARI) Inhibition Assay

This protocol describes a method to measure the inhibition of KARI by monitoring the consumption of NADPH.

Materials:

  • Purified KARI enzyme

  • (S)-2-acetolactate (substrate)

  • NADPH

  • MgCl₂

  • Tris-HCl buffer (pH 8.0)

  • Test compound (inhibitor)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Protocol:

  • Prepare a reaction mixture in a UV-transparent plate or cuvettes containing Tris-HCl buffer, MgCl₂, and NADPH.

  • Add the test compound at various concentrations to the reaction mixture. Include a control without the inhibitor.

  • Add the KARI enzyme to the mixture and incubate for a specified period to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate, (S)-2-acetolactate.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

  • Calculate the initial reaction rates from the linear phase of the absorbance decay.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ or Kᵢ value.

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is crucial for drug development. The following diagrams illustrate the known pathway for isoniazid and the proposed pathways for this compound derivatives.

Isoniazid_Mechanism Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-peroxidase) Isoniazid->KatG Activation Activated_INH Activated Isoniazid (Isonicotinic acyl radical) InhA InhA (Enoyl-ACP reductase) Activated_INH->InhA Inhibition KatG->Activated_INH Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Cell_Wall Mycobacterial Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall

Isoniazid's Mechanism of Action.

Cyclopropane_Derivative_Mechanism cluster_OASS Cysteine Biosynthesis cluster_KARI Branched-Chain Amino Acid Biosynthesis OASS OASS Cysteine L-Cysteine OASS->Cysteine OAS O-acetyl-L-serine OAS->OASS Sulfide Sulfide Sulfide->OASS KARI KARI BCAA Branched-Chain Amino Acids KARI->BCAA Acetolactate 2-Acetolactate Acetolactate->KARI Inhibitor Cyclopropane Derivatives Inhibitor->OASS Inhibition Inhibitor->KARI Inhibition

Proposed Mechanism for Cyclopropane Derivatives.

Experimental_Workflow cluster_Enzyme Enzyme Inhibition Assay cluster_Antimicrobial Antimicrobial Susceptibility Test (MIC) E1 Prepare Reagents (Enzyme, Substrate, Buffer) E2 Incubate Enzyme with Inhibitor E1->E2 E3 Initiate Reaction with Substrate E2->E3 E4 Measure Activity (e.g., Absorbance) E3->E4 E5 Calculate IC50/Ki E4->E5 A1 Prepare Bacterial Inoculum A3 Inoculate and Incubate A1->A3 A2 Serial Dilution of Compound A2->A3 A4 Observe for Bacterial Growth A3->A4 A5 Determine MIC A4->A5

General Experimental Workflows.

References

A Comparative Guide to Cyclopropane Synthesis: An Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane motif is a cornerstone in modern medicinal chemistry and natural product synthesis, prized for its unique conformational constraints and metabolic stability. The efficient construction of this three-membered ring is therefore of paramount importance. This guide provides an objective comparison of the most prevalent methods for cyclopropane synthesis, supported by experimental data, to aid researchers in selecting the optimal strategy for their synthetic endeavors.

At a Glance: Key Cyclopropanation Methods

The synthesis of cyclopropanes can be broadly categorized into three main approaches: the Simmons-Smith reaction and its variants, transition metal-catalyzed cyclopropanation of alkenes with diazo compounds, and the Kulinkovich reaction for the synthesis of cyclopropanols. Each method offers distinct advantages and is suited to different substrate classes and synthetic goals.

MethodReagentsTypical SubstratesKey AdvantagesKey Disadvantages
Simmons-Smith Reaction Diiodomethane (CH₂I₂), Zinc-Copper Couple (Zn/Cu) or Diethylzinc (Et₂Zn)Alkenes, especially those with directing groups (e.g., allylic alcohols)High stereospecificity, good functional group tolerance, reliable for many alkenes.[1]Stoichiometric use of zinc reagents, can be expensive due to diiodomethane.[1]
Transition Metal-Catalyzed Cyclopropanation Diazo compounds (e.g., ethyl diazoacetate), Rhodium(II) or Copper(I) catalystsWide range of alkenes, including electron-rich and electron-poor systems.[2]Catalytic, high efficiency, access to a wide variety of substituted cyclopropanes.[2]Use of potentially explosive and toxic diazo compounds, catalyst cost and sensitivity.
Kulinkovich Reaction Grignard reagents (e.g., EtMgBr), Titanium(IV) isopropoxideEsters, lactonesDirect synthesis of cyclopropanols, good yields for specific substrates.[3][4]Limited to the synthesis of cyclopropanols, requires stoichiometric Grignard reagent.

Performance Comparison: Yield and Stereoselectivity

The choice of a cyclopropanation method is often dictated by the desired yield and stereochemical outcome. The following table summarizes representative data for the cyclopropanation of common substrates using different methods.

SubstrateMethodCatalyst/ReagentYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
trans-StilbeneRh-catalyzedRh₂(OAc)₄ / Ethyl Diazoacetate63-98%>95:5N/A[5]
StyreneRh-catalyzedChiral Rh₂(S-PTAD)₄ / Methyl Phenyldiazoacetate70%>95:594%[5]
StyreneCu-catalyzedChiral Bisoxazoline-Cu(I) / Diazomalonateup to 95%N/A90-95%[6]
CyclohexeneSimmons-SmithZn/Cu, CH₂I₂HighN/AN/A[1]
Allylic AlcoholAsymmetric Simmons-SmithEt₂Zn, CH₂I₂, Chiral LigandHighHighGood[7][8]
Methyl BenzoateKulinkovichEtMgBr, Ti(Oi-Pr)₄GoodN/AN/A[9]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for reproducible results. Below are representative protocols for the three major cyclopropanation methods.

Protocol 1: Simmons-Smith Cyclopropanation of Cyclohexene

This procedure describes the classic Simmons-Smith reaction for the synthesis of norcarane.

Materials:

  • Zinc dust

  • Copper(I) chloride

  • Anhydrous diethyl ether

  • Diiodomethane

  • Cyclohexene

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Activation of Zinc: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), a mixture of zinc dust (1.2 equiv) and copper(I) chloride (0.12 equiv) in anhydrous diethyl ether is heated to reflux for 30 minutes. The mixture is then cooled to room temperature, and the ether is decanted. The resulting zinc-copper couple is washed with fresh anhydrous diethyl ether.

  • Reaction Setup: To the freshly prepared zinc-copper couple, anhydrous diethyl ether is added, followed by cyclohexene (1.0 equiv).

  • Addition of Diiodomethane: Diiodomethane (1.5 equiv) is added dropwise to the stirred suspension at a rate that maintains a gentle reflux.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or GC until the starting material is consumed (typically 12-18 hours).

  • Work-up: The reaction mixture is cooled to 0 °C and quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: The mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by distillation to yield norcarane.

Protocol 2: Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate

This protocol outlines a general procedure for the transition metal-catalyzed cyclopropanation using a diazo compound. For enantioselective reactions, a chiral rhodium catalyst such as Rh₂(S-DOSP)₄ would be used.[5]

Materials:

  • Dirhodium(II) tetraacetate (Rh₂(OAc)₄) or a chiral rhodium catalyst

  • Styrene

  • Ethyl diazoacetate

  • Dichloromethane (anhydrous)

  • n-dodecane (internal standard, optional)

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add styrene (5.0 equiv) and the rhodium catalyst (0.01-1 mol%). If quantitative analysis is desired, add an internal standard like n-dodecane.

  • Addition of Diazo Compound: A solution of ethyl diazoacetate (1.0 equiv) in anhydrous dichloromethane is added dropwise to the stirred reaction mixture over a period of 1-4 hours using a syringe pump. Caution: Diazo compounds are potentially explosive and toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Reaction Monitoring: The reaction progress is monitored by GC or TLC. The disappearance of the diazo compound (a yellow color) is a good indicator of reaction completion.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the cyclopropane product.

Protocol 3: Kulinkovich Reaction of Methyl Benzoate

This procedure describes the synthesis of 1-phenylcyclopropanol from methyl benzoate.

Materials:

  • Methyl benzoate

  • Titanium(IV) isopropoxide

  • Ethylmagnesium bromide (solution in THF or diethyl ether)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet is charged with methyl benzoate (1.0 equiv) and anhydrous diethyl ether or THF. Titanium(IV) isopropoxide (1.2 equiv) is then added via syringe.

  • Addition of Grignard Reagent: The solution is cooled to 0 °C, and a solution of ethylmagnesium bromide (3.0 equiv) is added dropwise from the addition funnel over 1 hour.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • Work-up: The reaction is cooled to 0 °C and carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: The resulting mixture is filtered through a pad of celite, and the filter cake is washed with diethyl ether. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield 1-phenylcyclopropanol.

Visualizing the Process: Workflows and Mechanisms

To better understand the practical and theoretical aspects of these syntheses, the following diagrams illustrate key processes.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Reagents & Solvents setup Reaction Setup reagents->setup glassware Dried Glassware glassware->setup inert_atm Inert Atmosphere (Ar or N2) inert_atm->setup addition Reagent Addition (often dropwise) setup->addition monitoring Monitoring (TLC, GC) addition->monitoring quench Quenching monitoring->quench Reaction Complete extraction Extraction quench->extraction purification Purification (Chromatography, Distillation) extraction->purification analysis Analysis (NMR, MS) purification->analysis

A generalized experimental workflow for cyclopropane synthesis.

choosing_method start Desired Cyclopropane is_cyclopropanol Is the target a cyclopropanol? start->is_cyclopropanol has_directing_group Alkene has a directing group (e.g., -OH)? is_cyclopropanol->has_directing_group No kulinkovich Kulinkovich Reaction is_cyclopropanol->kulinkovich Yes need_high_ee High enantioselectivity required? has_directing_group->need_high_ee No simmons_smith Simmons-Smith (or variant) has_directing_group->simmons_smith Yes chiral_tm_cat Asymmetric Transition Metal Catalysis need_high_ee->chiral_tm_cat Yes tm_cat Transition Metal Catalysis (achiral) need_high_ee->tm_cat No

Decision tree for selecting a cyclopropanation method.

Simplified mechanism of the Simmons-Smith reaction.

References

A Comparative Guide to Assessing the Purity of Synthesized Cyclopropanecarbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides an objective comparison of analytical methods for assessing the purity of cyclopropanecarbohydrazide, a valuable building block in medicinal chemistry.[1] We present supporting experimental data, detailed methodologies, and comparisons with alternative compounds to aid in the selection of the most appropriate analytical strategy.

Physicochemical Properties of this compound

A foundational aspect of purity assessment is the characterization of the compound's intrinsic properties.

PropertyValueSource
Molecular FormulaC4H8N2OPubChem
Molecular Weight100.12 g/mol PubChem
Melting Point98-99 °CChemicalBook
Boiling Point283.0±7.0 °C (Predicted)ChemicalBook
Density1.244±0.06 g/cm3 (Predicted)ChemicalBook

Analytical Methodologies for Purity Assessment

The purity of this compound can be determined using several analytical techniques. The choice of method often depends on the available instrumentation, the nature of the expected impurities, and the required sensitivity.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound.

Experimental Protocol: Reverse-Phase HPLC

A common approach for analyzing this compound involves reverse-phase HPLC.[2]

  • Column: Newcrom R1, a reverse-phase column with low silanol activity.

  • Mobile Phase: A simple isocratic mobile phase consisting of acetonitrile (MeCN) and water with a phosphoric acid buffer. For mass spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid.

  • Detection: UV detection is typically suitable.

  • Application: This method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetic studies.

Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Synthesized This compound B Dissolve in Mobile Phase Diluent A->B C Filter Sample B->C D Inject Sample into HPLC System C->D E Separation on Reverse-Phase Column D->E F UV Detection E->F G Integrate Chromatogram Peaks F->G H Calculate Purity (% Area) G->H I Identify and Quantify Impurities G->I

Figure 1. Workflow for HPLC purity analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile impurities or for the analysis of the compound after derivatization, GC-MS offers high separation efficiency and structural information from mass spectrometry. Hydrazides can be challenging to analyze directly by GC due to their polarity and potential for thermal degradation. Therefore, derivatization is often a necessary step.[3][4][5][6]

Experimental Protocol: GC-MS with Derivatization

A general approach for the analysis of hydrazines and hydrazides involves derivatization to increase volatility and thermal stability.[3][4][5][6]

  • Derivatization Agent: A common strategy is to react the hydrazide with a derivatizing agent such as ortho-phthalaldehyde (OPA) or a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3][4] The resulting derivative is more amenable to GC analysis.

  • GC Column: A non-polar or medium-polarity column, such as a DB-5ms, is typically used.

  • Mass Spectrometry: Electron ionization (EI) is a standard technique for generating fragment ions, which aids in structural elucidation of the parent compound and any impurities.

Workflow for GC-MS Analysis with Derivatization

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis A Dissolve Sample in Suitable Solvent B Add Derivatization Reagent (e.g., OPA) A->B C Heat to Complete Reaction B->C D Extract Derivative C->D E Inject Derivatized Sample into GC-MS D->E F Separation on Capillary Column E->F G Mass Spectrometry Detection F->G H Analyze Mass Spectra of Peaks G->H I Identify Compound and Impurities H->I J Quantify Purity I->J

Figure 2. Workflow for GC-MS analysis with derivatization.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative purity determination (qNMR). ¹H and ¹³C NMR spectra provide detailed information about the molecular structure and can reveal the presence of impurities.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: A sufficient amount of the synthesized this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). An internal standard with a known concentration may be added for quantitative analysis.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, are analyzed to confirm the structure of this compound and identify any impurities. The purity can be calculated by comparing the integral of the analyte signals to those of the impurities or the internal standard.

Logical Relationship for NMR-based Purity Assessment

NMR_Logic A Synthesized This compound B Dissolve in Deuterated Solvent A->B C Acquire 1H and 13C NMR Spectra B->C D Structural Confirmation (Chemical Shifts, Couplings) C->D E Impurity Identification (Unexpected Signals) C->E F Quantitative Analysis (Integration vs. Standard) C->F G Purity Determination D->G E->G F->G

Figure 3. Logical flow for NMR-based purity assessment.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the described analytical methods for the purity assessment of this compound.

ParameterHPLC-UVGC-MS (with Derivatization)NMR
Principle Chromatographic separation based on polarityChromatographic separation based on volatility and boiling pointNuclear spin properties in a magnetic field
Sample Volatility Not requiredRequired (achieved via derivatization)Not required
Sensitivity Good to excellentExcellentModerate
Specificity Good (depends on column and mobile phase)Excellent (mass spectral data)Excellent (structural information)
Quantitative Analysis Yes (requires reference standard)Yes (requires reference standard and derivatization efficiency consideration)Yes (qNMR with internal standard)
Impurity Identification Tentative (based on retention time)Good (based on fragmentation patterns)Excellent (structural elucidation)
Throughput HighModerate (due to derivatization)Low to moderate

Potential Impurities in the Synthesis of this compound

The synthesis of this compound typically involves the reaction of a cyclopropanecarboxylic acid ester (e.g., ethyl cyclopropanecarboxylate) with hydrazine hydrate. Potential impurities may include:

  • Unreacted Starting Materials: Ethyl cyclopropanecarboxylate and hydrazine.

  • By-products: Di-acylated hydrazines (R-CO-NH-NH-CO-R), resulting from the reaction of two molecules of the ester with one molecule of hydrazine.

  • Degradation Products: The hydrazide functional group can be susceptible to hydrolysis back to the carboxylic acid, especially under acidic or basic conditions.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

The chosen analytical method should be capable of separating and detecting these potential impurities.

Alternative Compounds and Their Analysis

In drug discovery and organic synthesis, other hydrazides are often used as alternatives to this compound. A prominent example is isonicotinic acid hydrazide (Isoniazid) , a well-known antitubercular drug.[7][8][9][10]

The purity of isoniazid is typically assessed by methods similar to those used for this compound, with HPLC being a common technique. The validation of analytical methods for such pharmaceutical compounds is crucial and follows stringent guidelines.[11][12][13][14][15]

Comparison with Isonicotinic Acid Hydrazide

FeatureThis compoundIsonicotinic Acid Hydrazide
Core Structure CyclopropylPyridyl
Primary Application Synthetic building blockActive Pharmaceutical Ingredient (API)
Analytical Methods HPLC, GC-MS (derivatized), NMRHPLC, Titrimetry, Spectrophotometry
Regulatory Scrutiny Lower (as an intermediate)High (as a drug substance)

The analytical methods for both compounds share common principles, but the validation requirements for an API like isoniazid are significantly more rigorous, demanding comprehensive studies on accuracy, precision, linearity, and robustness.[11][12][13][14][15]

Conclusion

The purity assessment of synthesized this compound is a multi-faceted process that can be effectively accomplished using a variety of analytical techniques. HPLC offers a robust and high-throughput method for routine purity checks. GC-MS, particularly with derivatization, provides excellent sensitivity and structural information for volatile impurities. NMR spectroscopy stands out for its ability to provide unequivocal structural confirmation and quantitative analysis without the need for a reference standard for every impurity.

The choice of the most suitable method will depend on the specific requirements of the analysis, including the expected impurities, the desired level of sensitivity, and the available instrumentation. For comprehensive characterization, a combination of these techniques is often employed. By understanding the principles, protocols, and comparative performance of these methods, researchers can confidently assess the purity of their synthesized this compound and ensure the reliability of their subsequent studies.

References

A Comparative Guide to the Biological Activity of Cyclopropanecarbohydrazide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of cyclopropanecarbohydrazide and its various analogs, supported by experimental data from peer-reviewed literature. The unique structural features of the cyclopropane ring, combined with the versatile reactivity of the carbohydrazide moiety, have positioned these compounds as promising candidates in drug discovery, with demonstrated activities ranging from antimicrobial to anticancer and enzyme inhibition.[1]

Quantitative Data Summary

The biological activities of this compound analogs are summarized below. Direct comparative data for the parent this compound was not consistently available in the cited literature; therefore, the tables focus on the reported activities of its derivatives.

Table 1: Anticancer Activity of this compound Analogs

Compound IDCancer Cell LineActivity (IC₅₀ in µM)Reference
Butyl derivative of 1-acetyl-2-(4-alkoxy-3-methoxyphenyl)cyclopropaneHeLa8.63[2]
Benzyl derivative of 1-acetyl-2-(4-alkoxy-3-methoxyphenyl)cyclopropaneLS17410.17[2]
Benzyl derivative of 1-acetyl-2-(4-alkoxy-3-methoxyphenyl)cyclopropaneA54912.15[2]
Indole-2-carbohydrazide derivative 24f HCT1168.1[3]
Indole-2-carbohydrazide derivative 24f SW4807.9[3]
Hydrazone derivative 16 HepG2Similar to Sorafenib[4]
Imidazopyridine carbohydrazide 7d MCF-722.6[5]
Imidazopyridine carbohydrazide 7d HT-2913.4[5]
Oxamide-hydrazone hybrid 7k MDA-MB-2317.73[6]
Oxamide-hydrazone hybrid 7k 4T11.82[6]

Table 2: Antimicrobial Activity of this compound Analogs

Compound IDMicroorganismActivity (MIC in µg/mL)Reference
(E)-N'-(4-chlorobenzylidene)-2-(3,4-difluorophenyl)this compound (5b)P. aeruginosa8.80[7]
Amide derivative F9 E. coli32[8]
Amide derivative F5 S. aureus64[8]
Amide derivative F9 S. aureus32[8]
Amide derivative F29 S. aureus64[8]
Amide derivative F53 S. aureus64[8]
Amide derivative F8 C. albicans16[8]
Amide derivative F24 C. albicans16[8]
Amide derivative F42 C. albicans16[8]
Nitrofurazone analogue 38 Staphylococcus spp.< 1[9]
Nitrofurazone analogue 45 Staphylococcus spp.< 1[9]

Table 3: Enzyme Inhibitory Activity of this compound Analogs

Compound IDEnzymeActivity (IC₅₀ in µM)Reference
(E)-2-(Furan-2-ylmethylene) hydrazine-1-carbothioamideUrease0.58[6]

Experimental Protocols

MTT Assay for Anticancer Activity

This protocol is a standard method for assessing cell viability and the cytotoxic effects of chemical compounds.[10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • This compound analog (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.[11]

Broth Microdilution Method for Antimicrobial Susceptibility Testing (MIC Determination)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][9]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound analog (test compound)

  • 96-well microtiter plates

  • Standardized microbial inoculum

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth medium only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathway and Experimental Workflow Diagrams

Anticancer Mechanism: Apoptosis Induction

Many hydrazone derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[4] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis.

cluster_stimuli cluster_intrinsic Intrinsic Pathway cluster_caspases Caspase Cascade cluster_outcome DNA_Damage DNA Damage Bcl2_family Bcl-2 Family (Bax, Bak) DNA_Damage->Bcl2_family Growth_Factor_Withdrawal Growth Factor Withdrawal Growth_Factor_Withdrawal->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified diagram of the intrinsic apoptosis signaling pathway.

Anticancer Mechanism: Inhibition of VEGFR-2 Signaling

Some indole-2-carbohydrazide derivatives have been shown to inhibit angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[3] Inhibition of this pathway can block the formation of new blood vessels, which are essential for tumor growth and metastasis.

cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg P PI3K PI3K VEGFR2->PI3K P Raf Raf PLCg->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Survival Survival Akt->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compound Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC₅₀) Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Confirming the Triangle: A Comparative Guide to Structural Analysis of Cyclopropane Rings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and the broader chemical sciences, definitive confirmation of a molecule's structure is paramount. The unique electronic and steric properties of the cyclopropane ring, a common motif in natural products and pharmaceuticals, make its unambiguous identification a critical step in synthesis and characterization. This guide provides a comparative analysis of the primary spectroscopic and crystallographic techniques used to confirm the formation of a cyclopropane ring, supported by experimental data and detailed protocols.

At a Glance: Comparing Analytical Techniques

The choice of analytical technique for confirming a cyclopropane ring depends on the sample's nature, the required level of detail, and available instrumentation. Nuclear Magnetic Resonance (NMR) spectroscopy is often the first and most informative tool, while Mass Spectrometry (MS) provides crucial molecular weight information. For an unambiguous 3D structure, X-ray crystallography is the gold standard, provided a suitable crystal can be obtained.

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy Proton environment, connectivity (via coupling constants)Excellent for identifying the highly shielded, upfield signals characteristic of cyclopropyl protons.Signal overlap can occur, especially with other aliphatic protons.
¹³C NMR Spectroscopy Carbon skeleton, chemical environment of each carbonClearly distinguishes the upfield cyclopropyl carbons from other sp³ carbons.[1]Less sensitive than ¹H NMR; requires more sample or longer acquisition times.
2D NMR (COSY, HMBC) Through-bond proton-proton and proton-carbon correlationsUnambiguously establishes connectivity, linking substituents to the cyclopropane ring.[2]Longer experiment times compared to 1D NMR.[2]
Mass Spectrometry (MS) Molecular weight, fragmentation patternsConfirms the molecular formula.[3]Isomers can produce similar fragmentation patterns, making definitive identification of the cyclopropane ring challenging based on MS alone.[2]
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, and anglesProvides definitive, unambiguous structural proof of the cyclopropane ring.[4][5]Requires a single, high-quality crystal, which can be difficult to obtain.[4]

Quantitative Data for Cyclopropane Identification

The unique electronic environment of the cyclopropane ring, arising from its strained nature and increased s-character in the C-C bonds, gives rise to characteristic signals in NMR spectroscopy.

Table 1: Characteristic NMR Chemical Shifts for Cyclopropyl Moieties
NucleusChemical Shift (δ) Range (ppm)Comments
¹H (Protons) -0.2 to 1.0[3]Highly shielded (upfield) compared to other aliphatic protons. The exact shift is dependent on substituent effects.
¹³C (Carbons) -5 to 20[1]Significantly shielded (upfield) compared to other sp³ carbons. Unsubstituted cyclopropane appears at -2.7 ppm.[1]
Table 2: Typical Mass Spectrometry Fragmentation

While not definitive for the ring itself, certain fragmentation patterns in Electron Ionization (EI) Mass Spectrometry can be indicative of a cyclopropyl group.

Ionm/z ValueSignificance
[M]⁺ VariesMolecular ion peak, confirms the molecular weight.
[M-1]⁺, [M-15]⁺, etc. VariesLoss of protons or alkyl substituents.
C₃H₅⁺ 41A common fragment that may suggest the presence of a three-carbon ring.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible data.

NMR Spectroscopy (¹H, ¹³C, and 2D)

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Sequence: Standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-64, adjusted for optimal signal-to-noise.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition:

  • Instrument: 100 MHz (or corresponding frequency for the ¹H spectrometer).

  • Parameters:

    • Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: -10 to 220 ppm.

2D NMR (COSY & HMBC) Acquisition:

  • COSY (Correlation Spectroscopy): Shows ¹H-¹H correlations through 2-3 bonds. Useful for identifying protons on the cyclopropane ring and adjacent substituents.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows ¹H-¹³C correlations over 2-3 bonds. Crucial for connecting substituents to the cyclopropane ring carbons.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, hexane).[6][7]

GC Separation:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS).

  • Injection: 1 µL injection.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

MS Detection:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 35 to 400.

Single-Crystal X-ray Crystallography

Crystal Growth:

  • This is often the most challenging step.[4] A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system. Other techniques include vapor diffusion and cooling crystallization.

Data Collection:

  • Mount a suitable single crystal on a goniometer.

  • Place the goniometer on the diffractometer.

  • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

Structure Solution and Refinement:

  • Process the diffraction data to obtain a set of structure factors.

  • Solve the phase problem to generate an initial electron density map.

  • Build a molecular model into the electron density map.

  • Refine the model against the experimental data to obtain the final, precise 3D structure.

Visualizing the Workflow and Logic

To better illustrate the process of confirming a cyclopropane ring, the following diagrams outline the general experimental workflow and the logical connections within 2D NMR analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HMBC) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS Xray X-ray Crystallography (if crystal available) Purification->Xray Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis Xray->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

General workflow for cyclopropane ring confirmation.

nmr_logic H1_NMR 1H NMR (Proton Signals) COSY COSY (1H-1H Connectivity) H1_NMR->COSY HMBC HMBC (1H-13C Long-Range Connectivity) H1_NMR->HMBC C13_NMR 13C NMR (Carbon Signals) C13_NMR->HMBC Final_Structure Final Structure with Confirmed Cyclopropane Ring COSY->Final_Structure Identifies adjacent protons HMBC->Final_Structure Connects substituents to the ring

Logical flow of 2D NMR for structural elucidation.

References

comparing the efficacy of different catalysts for cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of cyclopropane rings is a fundamental transformation in organic synthesis, providing access to a versatile three-membered carbocyclic motif prevalent in numerous natural products, pharmaceuticals, and agrochemicals. The method of choice for this transformation is often the catalytic cyclopropanation of alkenes with a carbene precursor. The efficacy of this reaction is highly dependent on the catalyst employed, which governs key parameters such as yield, diastereoselectivity, and, crucially for many applications, enantioselectivity. This guide provides an objective comparison of the performance of prominent catalyst systems for cyclopropanation, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific synthetic needs.

Catalyst Performance Comparison

The selection of a catalyst for cyclopropanation is a critical decision that influences the efficiency and stereochemical outcome of the reaction. Below is a summary of the performance of four major classes of catalysts—Rhodium, Copper, Iron, and Gold-based systems—across key metrics. The data presented is a representative compilation from various studies to highlight the general capabilities of each catalyst type.

Catalyst SystemCarbene PrecursorAlkeneYield (%)Diastereomeric Ratio (trans:cis)Enantiomeric Excess (ee, %)Reference
Rhodium
Rh₂(S-DOSP)₄Methyl phenyldiazoacetateStyrene>9585:1598[1][2]
Rh₂(S-PTAD)₄Methyl 2-methoxyphenyldiazoacetateStyrene9492:894[1]
Rh₂(p-Ph-TPCP)₄Trichloroethyl aryldiazoacetate4-Methoxystyrene95>99:199[3]
Copper
Cu(I)-Bisoxazoline (Box)tert-Butyl diazoacetate2,5-Dimethyl-2,4-hexadiene9288:1296 (trans)[4]
Cu(OTf)₂-BisoxazolineEthyl diazoacetateStyreneHighVaries with ligandUp to >90[5][6]
Iron
Fe(TTP)Ethyl diazoacetateStyreneHigh8:1N/A (achiral)[7]
Fe(Porphyrin)Ethyl diazoacetateStyrene>90trans-selectiveN/A (achiral)[8]
Chiral Co(II)-Porphyrinα-NitrodiazoacetatesVarious olefinsHighHigh Z-selectivityExceptional[9]
Gold
(DTBM-SEGPHOS)AuCl/AgSbF₆Propargyl pivaloateStyrene85>95:5 (cis)94[10]
Chiral Au(I)-NHCPropargyl estersVarious olefinsGood to highGood to exclusive cisVaries, up to 82[11][12]

Note: Performance metrics can vary significantly based on the specific ligand, counter-ion, solvent, temperature, and the structure of the diazo precursor and alkene. The data above serves as a general guide. For instance, chiral cobalt(II) porphyrins have shown exceptional stereocontrol, particularly with α-nitro-diazoacetates, yielding Z-cyclopropanes with high diastereoselectivity and enantioselectivity.[9]

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for successful synthesis. Below are representative protocols for cyclopropanation using Rhodium and Copper-based catalysts.

Protocol 1: Enantioselective Cyclopropanation using a Chiral Dirhodium(II) Catalyst

This procedure is a general representation for the asymmetric cyclopropanation of an alkene with a diazo compound catalyzed by a chiral dirhodium(II) carboxylate, such as Rh₂(S-DOSP)₄.[1][2]

Materials:

  • Chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 0.001-1 mol%)

  • Alkene (e.g., Styrene, 1.0-5.0 equivalents)

  • Diazo compound (e.g., Methyl phenyldiazoacetate, 1.0 equivalent)

  • Anhydrous, degassed solvent (e.g., dichloromethane, hexane, or dimethyl carbonate)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral dirhodium(II) catalyst.

  • Add the anhydrous, degassed solvent, followed by the alkene.

  • The diazo compound is dissolved in the same solvent in a separate flask.

  • The solution of the diazo compound is added slowly to the reaction mixture containing the catalyst and alkene via a syringe pump over a period of 1-12 hours at the desired temperature (typically ranging from -78 °C to room temperature).

  • After the addition is complete, the reaction is stirred for an additional 1-4 hours, or until TLC or GC-MS analysis indicates the complete consumption of the diazo compound.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired cyclopropane.

  • The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or GC analysis.

Protocol 2: Asymmetric Cyclopropanation using a Copper(I)-Bisoxazoline (Box) Catalyst

This protocol outlines a general procedure for the enantioselective cyclopropanation using a catalyst generated in situ from a copper(I) source and a chiral bis(oxazoline) ligand.[4][6]

Materials:

  • Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆) or other Cu(I) source (1 mol%)

  • Chiral bis(oxazoline) ligand (e.g., a derivative of 2,2'-methylenebis(2-oxazoline), 1.05 mol%)

  • Alkene (e.g., Styrene, 2-5 equivalents)

  • Diazo compound (e.g., Ethyl diazoacetate, 1.0 equivalent)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral bis(oxazoline) ligand in anhydrous CH₂Cl₂.

  • Add the Cu(I) source and stir the mixture at room temperature for 30-60 minutes to allow for the formation of the chiral catalyst complex.

  • Cool the solution to the desired temperature (e.g., 0 °C or -20 °C) and add the alkene.

  • A solution of the ethyl diazoacetate in anhydrous CH₂Cl₂ is then added dropwise or via syringe pump over several hours.

  • The reaction is monitored by TLC or GC for the disappearance of the diazo compound.

  • Upon completion, the reaction mixture is concentrated in vacuo.

  • The residue is purified by flash chromatography on silica gel to isolate the cyclopropane product.

  • The diastereomeric and enantiomeric ratios are determined by appropriate analytical methods (chiral HPLC or GC).

Experimental Workflow and Catalyst Activation

The general workflow for a catalytic cyclopropanation reaction is depicted below. The process begins with the activation of the metal catalyst, which then reacts with the diazo compound to form a metal-carbene intermediate. This highly reactive species subsequently transfers the carbene moiety to the alkene, regenerating the catalyst for the next cycle.

Cyclopropanation_Workflow cluster_setup Reaction Setup cluster_cycle Catalytic Cycle Catalyst Metal Catalyst (e.g., Rh, Cu, Fe, Au complex) Activated_Catalyst Activated Catalyst Catalyst->Activated_Catalyst Activation Alkene Alkene Substrate Metal_Carbene Metal-Carbene Intermediate Alkene->Metal_Carbene Attacks Diazo Diazo Compound (Carbene Precursor) Diazo->Activated_Catalyst Reacts with Activated_Catalyst->Metal_Carbene Forms Metal_Carbene->Activated_Catalyst Regenerates Product Cyclopropane Product Metal_Carbene->Product Carbene Transfer

Caption: General workflow for catalytic cyclopropanation.

Conclusion

The choice of catalyst for cyclopropanation is multifaceted, with Rhodium and Copper complexes often being the catalysts of choice for high enantioselectivity. Dirhodium(II) catalysts, in particular, have demonstrated broad applicability and exceptional levels of stereocontrol.[1][2][3] Copper-bisoxazoline systems represent a versatile and widely used alternative, where modular ligand design allows for fine-tuning of reactivity and selectivity.[4][6] Iron catalysts are emerging as a cost-effective and environmentally benign option, with recent developments in chiral iron porphyrin systems showing promise for asymmetric transformations.[7][8][9] Gold catalysts offer unique reactivity pathways, particularly with precursors like propargyl esters, and can provide high levels of diastereoselectivity, often favoring the cis-isomer.[10][11][12] Ultimately, the optimal catalyst will depend on the specific substrates, desired stereochemical outcome, and economic considerations of the intended application. This guide serves as a starting point for informed catalyst selection in the pursuit of efficient and selective cyclopropane synthesis.

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of Cyclopropane-Containing LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of novel therapeutic agents requires a thorough evaluation of their activity both in controlled laboratory settings (in vitro) and in living organisms (in vivo). This guide provides a comparative overview of the experimental data and methodologies used to assess compounds containing a cyclopropane moiety, with a particular focus on their role as inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key target in cancer therapy. While direct comparative studies on cyclopropanecarbohydrazide are not extensively available in published literature, the broader class of cyclopropylamine derivatives serves as a crucial proxy for understanding the translation of in vitro findings to in vivo efficacy.

LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in carcinogenesis by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9), leading to altered gene expression that promotes cancer cell proliferation and survival.[1][2] The cyclopropylamine moiety has been a cornerstone in the design of potent, mechanism-based LSD1 inhibitors.[1] These inhibitors, such as tranylcypromine and its derivatives, act by forming a covalent adduct with the FAD cofactor of LSD1.[2][3]

Quantitative Data Summary: In Vitro vs. In Vivo Performance

The following table summarizes key quantitative data for representative cyclopropane-containing LSD1 inhibitors, illustrating the comparison between their biochemical potency, cellular activity, and in vivo anti-tumor effects.

Compound IDTargetIn Vitro AssayIC50 ValueCell-Based AssayGI50 ValueIn Vivo ModelEfficacyReference
Compound 14 LSD1Enzyme Inhibition0.18 µMAntiproliferative (HepG2 cells)0.93 µMHepG2 XenograftPotent anti-liver cancer effects[4]
Compound 34 LSD1Biochemical Inhibition<4 nMCellular Inhibition2 nMKasumi-1 Xenograft (AML)Robust antitumor activity at 1.5 mg/kg[1]
(1R,2S)-NCD18 LSD1Enzyme Inhibition0.23 µMNot ReportedNot ReportedNot ReportedNot Reported[3]
(1R,2S)-NCD25 LSD1Enzyme Inhibition0.11 µMNot ReportedNot ReportedNot ReportedNot Reported[3]

Note: IC50 (half maximal inhibitory concentration) from in vitro enzyme assays indicates the concentration of an inhibitor required to reduce the enzyme's activity by 50%. GI50 (half maximal growth inhibition) from cell-based assays represents the concentration of a drug that inhibits cell growth by 50%.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro and in vivo experiments cited in the literature for cyclopropylamine-based LSD1 inhibitors.

In Vitro LSD1 Inhibition Assay (Horseradish Peroxidase-Coupled Assay) [3]

  • Reagents: Recombinant human LSD1, horseradish peroxidase (HRP), Amplex Red, and a dimethylated histone H3 peptide substrate.

  • Procedure:

    • The LSD1 enzyme is incubated with the test compound (e.g., a cyclopropylamine derivative) in a reaction buffer.

    • The peptide substrate is added to initiate the demethylation reaction.

    • The production of hydrogen peroxide from the demethylation reaction is coupled to the HRP-mediated oxidation of Amplex Red, which generates a fluorescent product (resorufin).

    • Fluorescence is measured at an excitation/emission of 544/590 nm.

    • The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vitro Cell Proliferation Assay (MTT Assay) [4]

  • Cell Lines: Human cancer cell lines (e.g., HepG2 liver cancer cells).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The GI50 value is determined from the dose-response curve.

In Vivo Tumor Xenograft Model [1]

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID).

  • Procedure:

    • Human cancer cells (e.g., Kasumi-1 for acute myeloid leukemia) are subcutaneously injected into the flanks of the mice.

    • When tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.

    • The test compound is administered orally or via another appropriate route at a specified dose and schedule.

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, tumors are excised and may be used for further pharmacodynamic analysis (e.g., histone methylation status).

    • Efficacy is determined by comparing the tumor growth inhibition in the treated group to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of cyclopropylamine-based LSD1 inhibitors and a typical workflow for their preclinical evaluation.

LSD1_Inhibition_Pathway cluster_nucleus Cell Nucleus LSD1 LSD1 H3K4me1 H3K4me1 (Inactive Gene Mark) LSD1->H3K4me1 H3K4me2 H3K4me2 (Active Gene Mark) H3K4me2->LSD1 demethylation Gene_Repression Tumor Suppressor Gene Repression H3K4me1->Gene_Repression Proliferation Cancer Cell Proliferation Gene_Repression->Proliferation Cyclopropylamine_Inhibitor Cyclopropylamine Inhibitor Cyclopropylamine_Inhibitor->LSD1 Covalent Inhibition

Caption: Mechanism of LSD1 inhibition by cyclopropylamine-based compounds.

Drug_Discovery_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Enzyme_Assay LSD1 Enzyme Assay (IC50 determination) Cell_Assay Cell-Based Assays (GI50, Apoptosis) Enzyme_Assay->Cell_Assay Selectivity_Assay Selectivity Profiling (e.g., vs MAO-A/B) Cell_Assay->Selectivity_Assay PK_Studies Pharmacokinetics (ADME) Selectivity_Assay->PK_Studies Xenograft_Model Tumor Xenograft Model (Efficacy) PK_Studies->Xenograft_Model Toxicity_Study Toxicology Studies Xenograft_Model->Toxicity_Study

Caption: Preclinical evaluation workflow for novel LSD1 inhibitors.

References

Comparative Guide to Cross-Reactivity Studies of Cyclopropanecarbohydrazide and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cross-Reactivity in Drug Development

Cross-reactivity is the phenomenon where antibodies or other biological targets raised against a specific molecule (the analyte) also bind to other, structurally similar molecules (cross-reactants). In drug development and therapeutic drug monitoring, unintended cross-reactivity in immunoassays can lead to inaccurate quantification of the drug, potentially causing false-positive results or overestimation of drug concentration. For small molecules like cyclopropanecarbohydrazide, understanding the potential for cross-reactivity with its metabolites, synthetic precursors, or other co-administered drugs is crucial for assay development and clinical interpretation.

Hydrazide-containing drugs, such as the anti-tuberculosis agent isoniazid and the antihypertensive medication hydralazine, are known to be immunogenic in some patients. While direct immunological cross-reactivity between these specific drugs is not extensively documented in the context of immunoassays, there is evidence of shared hypersensitivity reactions, suggesting the potential for immune system recognition of common structural motifs. For instance, there may be cross-reactivity between hydralazine and isoniazid in the context of hepatic injury.[1]

Potential Cross-Reactants for this compound

A comprehensive cross-reactivity study for this compound should include compounds with shared structural features. Based on its chemical structure, potential cross-reactants would include:

  • Metabolites: Products of in vivo metabolism of this compound.

  • Precursors and Analogs: Synthetic precursors or structurally similar analogs containing the cyclopropane or carbohydrazide moiety.

  • Other Hydrazide Drugs: Medications such as isoniazid, hydralazine, and other carbohydrazide derivatives.[2][3][4]

Experimental Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a standard method for determining the cross-reactivity of small molecules. The following is a generalized protocol.

Objective: To determine the concentration of a test compound that inhibits the binding of an anti-cyclopropanecarbohydrazide antibody to a this compound-protein conjugate by 50% (IC50).

Materials:

  • High-binding 96-well microtiter plates

  • This compound-protein conjugate (e.g., -BSA or -KLH)

  • Specific polyclonal or monoclonal antibody against this compound

  • Test compounds (this compound standard, potential cross-reactants)

  • Enzyme-labeled secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Assay buffer (e.g., PBS)

Procedure:

  • Coating: Coat the wells of a 96-well plate with the this compound-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound conjugate.

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each test compound in assay buffer.

    • In separate tubes, mix each dilution of the standard or test compound with a constant, predetermined concentration of the primary antibody. Incubate for 1 hour at room temperature.

    • Transfer the antibody-analyte mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the enzyme-labeled secondary antibody, diluted in assay buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Stop the reaction by adding the stop solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis:

  • Plot the absorbance values against the logarithm of the concentration for the this compound standard and each test compound.

  • Determine the IC50 value for the standard and each test compound from the resulting sigmoidal curves. The IC50 is the concentration that causes a 50% reduction in the maximum signal.

  • Calculate the percent cross-reactivity for each test compound using the following formula:

    % Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100

Representative Data Presentation

The following table illustrates how cross-reactivity data for this compound could be presented. Note: The following data is hypothetical and for illustrative purposes only.

CompoundChemical StructureIC50 (ng/mL)% Cross-Reactivity
This compoundc-C₃H₅CONHNH₂10100%
IsoniazidC₅H₄NCONHNH₂5,0000.2%
HydralazineC₈H₈N₄> 10,000< 0.1%
Cyclopropanecarboxylic Acidc-C₃H₅COOH2,5000.4%
HydrazineN₂H₄> 10,000< 0.1%

Visualizing the Cross-Reactivity Assessment Workflow

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a small molecule drug candidate.

cross_reactivity_workflow cluster_prep Preparation cluster_assay Assay Development & Execution cluster_analysis Data Analysis & Interpretation antibody Develop Specific Antibody assay_dev Develop & Optimize Competitive Immunoassay antibody->assay_dev conjugate Synthesize Drug-Protein Conjugate conjugate->assay_dev analogs Identify Potential Cross-Reactants screening Screen Analogs at High Concentrations analogs->screening assay_dev->screening titration Perform Serial Dilutions of Positive Hits screening->titration Positive Hits ic50 Calculate IC50 Values titration->ic50 cross_react Calculate % Cross-Reactivity ic50->cross_react report Report Findings cross_react->report

Caption: Workflow for small molecule cross-reactivity assessment.

Logical Pathway for Interpreting Cross-Reactivity Data

The significance of observed cross-reactivity depends on the context of the assay's application. The following diagram outlines the logical steps in interpreting the data.

interpretation_pathway start Cross-Reactivity Data Obtained check_sig Is Cross-Reactivity > 1%? start->check_sig check_conc Are Cross-Reactant Concentrations Clinically Relevant? check_sig->check_conc Yes no_issue Cross-Reactivity Not Significant check_sig->no_issue No check_conc->no_issue No potential_issue Potential for Assay Interference check_conc->potential_issue Yes further_eval Evaluate Impact on Assay Performance potential_issue->further_eval mitigate Implement Mitigation Strategy (e.g., Sample Cleanup, Use of More Specific Antibody) further_eval->mitigate

Caption: Decision pathway for interpreting cross-reactivity results.

Conclusion

While specific cross-reactivity data for this compound is currently lacking, the methodologies and principles outlined in this guide provide a robust framework for its evaluation. By systematically testing structurally related compounds using a validated competitive immunoassay, researchers can generate the necessary data to ensure the specificity and accuracy of analytical methods for this compound. This is a critical step in the preclinical and clinical development of any new small molecule therapeutic.

References

Benchmarking Cyclopropanecarbohydrazide Analogs Against Known Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct and extensive research on the inhibitory properties of cyclopropanecarbohydrazide is not widely available in published literature, the cyclopropane moiety is a key structural feature in a class of well-characterized enzyme inhibitors. This guide focuses on a prominent cyclopropane-containing compound, trans-2-phenylcyclopropylamine (tranylcypromine), and benchmarks its performance against other known inhibitors of its primary targets: Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidase (MAO).

This comparison provides a valuable framework for understanding the potential of cyclopropane-based structures in inhibitor design and offers insights into the experimental evaluation of their efficacy.

Comparative Analysis of Inhibitor Potency

The inhibitory activities of tranylcypromine and a selection of other inhibitors against LSD1 and MAO are summarized below. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, are compiled from various scientific sources.

Table 1: Comparison of LSD1 Inhibitors
InhibitorTypeTarget(s)IC50 (nM)Clinical Trial Status (Selected)
Tranylcypromine (TCP) Irreversible, CovalentLSD1, MAO-A, MAO-B~200,000Phase I/II for certain cancers
ORY-1001 (Iadademstat) Irreversible, CovalentLSD118Phase II for AML and SCLC
GSK-2879552 Irreversible, CovalentLSD117.8Phase I for AML and SCLC
INCB059872 Irreversible, CovalentLSD116Terminated
CC-90011 (Pulrodemstat) Reversible, Non-covalentLSD1<100Phase I/II for solid tumors and NHL
Bomedemstat (IMG-7289) Irreversible, CovalentLSD156.8Phase II for myelofibrosis

Data compiled from multiple sources for comparative purposes. Actual values may vary based on specific assay conditions.

Table 2: Comparison of MAO Inhibitors
InhibitorTypeTarget(s)Ki (µM)FDA Approval
Tranylcypromine (TCP) Irreversible, Non-selectiveMAO-A, MAO-BMAO-A: 19, MAO-B: 16Major Depressive Disorder
Phenelzine Irreversible, Non-selectiveMAO-A, MAO-B-Depression, Panic Disorder
Selegiline Irreversible, SelectiveMAO-B (at low doses)-Parkinson's Disease, Depression
Isocarboxazid Irreversible, Non-selectiveMAO-A, MAO-B-Depression
Moclobemide Reversible, SelectiveMAO-A-Depression, Social Anxiety

Data compiled from multiple sources. Ki values represent the concentration required to produce half-maximum inhibition.

Signaling Pathways and Experimental Workflow

Visual diagrams are provided below to illustrate a key signaling pathway affected by these inhibitors and a typical experimental workflow for their evaluation.

signaling_pathway cluster_MAO Monoamine Oxidase (MAO) Pathway cluster_LSD1 LSD1-Mediated Gene Regulation MAO MAO-A / MAO-B Metabolites Inactive Metabolites MAO->Metabolites Neurotransmitters Dopamine, Serotonin, Norepinephrine Neurotransmitters->MAO Degradation Inhibitor Tranylcypromine & Other MAOIs Inhibitor->MAO Inhibition LSD1 LSD1/KDM1A Demethylated_Histone Demethylated H3K4 LSD1->Demethylated_Histone Demethylation Histone Histone H3 (H3K4me1/2) Histone->LSD1 Substrate Gene_Expression Altered Gene Expression Demethylated_Histone->Gene_Expression LSD1_Inhibitor Tranylcypromine & Other LSD1 Inhibitors LSD1_Inhibitor->LSD1 Inhibition

Caption: Overview of MAO and LSD1 signaling pathways and points of inhibition.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Recombinant Enzyme (LSD1 or MAO) D Incubate Enzyme with Inhibitor at 37°C A->D B Prepare Substrate (e.g., H3K4me2 peptide or Amplex Red) E Add Substrate to Initiate Reaction B->E C Prepare Serial Dilutions of Inhibitor C->D D->E F Incubate for a Defined Time Period E->F G Measure Product Formation (e.g., Fluorescence or Chemiluminescence) F->G H Plot % Inhibition vs. Inhibitor Concentration G->H I Calculate IC50 Value using Non-linear Regression H->I

Caption: General experimental workflow for an in vitro enzyme inhibition assay.

Experimental Protocols

Below are detailed methodologies for key experiments used to determine the inhibitory potential of compounds against LSD1 and MAO.

Protocol 1: In Vitro LSD1 Inhibition Assay (Amplex Red Method)

This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-catalyzed demethylation of a histone peptide substrate.

Materials:

  • Recombinant human LSD1 enzyme

  • Dimethylated H3K4 peptide substrate (e.g., H3K4me2)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Test inhibitors (e.g., tranylcypromine) dissolved in DMSO

  • 384-well black microplate

  • Plate reader capable of fluorescence detection (Ex/Em = 530/590 nm)

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Enzyme Incubation: Add 5 µL of the diluted inhibitor solution to the wells of the microplate. Add 5 µL of LSD1 enzyme solution (final concentration ~20 nM) to each well. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Prepare a substrate master mix containing H3K4me2 peptide (final concentration ~20 µM), HRP (final concentration ~1 U/mL), and Amplex Red (final concentration ~50 µM) in assay buffer.

  • Add 10 µL of the substrate master mix to each well to start the reaction.

  • Detection: Immediately begin monitoring the increase in fluorescence at 530 nm (excitation) and 590 nm (emission) at 37°C for 30-60 minutes.

  • Data Analysis: Determine the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve). Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vitro MAO-Glo Assay

This is a luminescence-based assay to measure the activity of MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A or MAO-B enzyme

  • MAO substrate (provided in a commercial kit, e.g., MAO-Glo™ from Promega)

  • Luciferin detection reagent

  • Assay Buffer: 100 mM HEPES, pH 7.5

  • Test inhibitors (e.g., tranylcypromine) dissolved in DMSO

  • 96-well white opaque microplate

  • Luminometer

Procedure:

  • Inhibitor and Enzyme Addition: Add 12.5 µL of the test inhibitor at various concentrations to the wells. Add 12.5 µL of MAO-A or MAO-B enzyme solution.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Add 25 µL of the MAO substrate to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Generation: Add 50 µL of the Luciferin Detection Reagent to each well to stop the reaction and generate the luminescent signal.

  • Detection: Incubate for 20 minutes at room temperature, then measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor). Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration and fitting to a suitable dose-response curve.

Disclaimer: The information provided in this guide is for educational and research purposes only. The experimental protocols are generalized and may require optimization for specific laboratory conditions and reagents.

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of Cyclopropanecarbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Cyclopropanecarbohydrazide, a key compound in various research applications, requires specific handling and disposal procedures to mitigate potential hazards. This guide provides a comprehensive, step-by-step operational plan for its safe disposal, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). The compound is classified as toxic if swallowed[1]. Adherence to the following PPE requirements is mandatory to prevent accidental exposure:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: In the event of dust or aerosol formation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used[2][3].

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. An eyewash station and safety shower must be readily accessible[2][3].

Quantitative Safety Data Summary

For quick reference, the following table summarizes key safety information for this compound and its handling.

Hazard ClassificationPersonal Protective Equipment (PPE)First Aid Measures
Acute toxicity - Category 3, Oral (Toxic if swallowed)[1]Chemical safety goggles, chemical-resistant gloves, lab coat, respirator (if dust/aerosol is present)[2][3].If Swallowed: Get emergency medical help immediately. Rinse mouth. Do NOT induce vomiting[1][4]. If Inhaled: Move victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration[1]. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3][4]. If on Skin: Wash with plenty of water. Remove contaminated clothing and wash before reuse[3][4].

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical destruction plant or controlled incineration with flue gas scrubbing[1]. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams[1][2].

Experimental Protocol for Neutralization (if applicable and permitted)

While incineration is the primary recommended disposal method, in some instances, neutralization of small quantities of acidic or basic residues may be a preliminary step before collection for disposal. This should only be performed by trained personnel and in accordance with institutional and local regulations.

Objective: To neutralize any acidic or basic properties of the waste material to reduce its reactivity before disposal.

Materials:

  • Waste this compound solution

  • Appropriate neutralizing agent (e.g., sodium bicarbonate for acidic solutions, dilute acetic acid for basic solutions)

  • pH indicator strips

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • Personal Protective Equipment (as listed above)

Procedure:

  • Place the beaker or flask containing the this compound waste on the stir plate within a fume hood.

  • Begin gentle stirring of the solution.

  • Slowly add the neutralizing agent in small increments.

  • After each addition, check the pH of the solution using a pH indicator strip.

  • Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.

  • Once neutralized, the solution should be transferred to a properly labeled hazardous waste container for collection and subsequent incineration.

Waste Collection and Storage
  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions[5].

  • Container: Collect the waste in a suitable, closed, and clearly labeled container[1][6]. The container must be compatible with the chemical and in good condition, free from leaks[6].

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound"[6].

  • Storage: Store the sealed waste container in a designated, well-ventilated, and cool area away from ignition sources[1][4].

Contaminated Material Disposal
  • Packaging: Combustible packaging materials can be disposed of by controlled incineration with flue gas scrubbing. Non-combustible packaging can be punctured to render it unusable and then disposed of in a sanitary landfill[1].

  • Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste[5]. After thorough cleaning, the container can be offered for recycling or reconditioning[1].

  • Spill Cleanup Material: Any materials used to clean up spills of this compound (e.g., absorbent pads, contaminated soil) must be collected in a sealed container and disposed of as hazardous waste[7].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator if needed) start->ppe spill Spill or Unused Material? ppe->spill spill_cleanup Contain and Collect Spill Material spill->spill_cleanup Spill unused_material Unused this compound spill->unused_material Unused collect_waste Collect in Labeled, Closed, Compatible Container spill_cleanup->collect_waste unused_material->collect_waste storage Store in Designated Cool, Ventilated Area collect_waste->storage disposal_decision Contact Licensed Chemical Waste Disposal Service storage->disposal_decision incineration Controlled Incineration with Flue Gas Scrubbing disposal_decision->incineration end Proper Disposal Complete incineration->end

References

Essential Safety and Operational Guide for Handling Cyclopropanecarbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Cyclopropanecarbohydrazide, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are designed to offer clear, step-by-step guidance for professionals in research and drug development.

Immediate Safety and Handling Precautions

This compound is a compound that requires careful handling due to its potential health hazards. It is classified as toxic if swallowed and can cause skin and eye irritation.[1][2] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure a safe working environment.

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4] Emergency safety equipment, such as an eyewash station and a safety shower, must be readily accessible.[4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Body Part Required PPE Material/Standard Specification
Hands Chemical-resistant glovesNeoprene or nitrile gloves are recommended.[5] Consult the glove manufacturer's selection guide for compatibility.
Eyes Safety goggles or a face shieldMust be ANSI Z87.1-compliant to protect against splashes.[6]
Body Flame-resistant lab coat and/or chemical-resistant apronA lab coat is required to prevent skin contact.[4][5]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorRequired when there is a risk of dust or aerosol formation, or if exposure limits are exceeded.[4][7]

Operational Plan: Step-by-Step Handling Protocol

  • Preparation : Before handling, ensure the work area, particularly the chemical fume hood, is clean and uncluttered. Verify that the safety shower and eyewash station are operational. All necessary PPE must be worn correctly.

  • Weighing and Transfer : Conduct all weighing and transferring of this compound within a chemical fume hood to minimize inhalation exposure.[8] Use non-sparking tools to prevent ignition.[3]

  • Experimental Procedures : All procedures involving this compound should be performed in a well-ventilated area.[3] Avoid direct contact with skin and eyes.[3] In case of accidental contact, follow the first-aid measures outlined below.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[2][3] Clean all work surfaces that may have come into contact with the substance.[6]

Emergency First-Aid Measures

  • After Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[2][3]

  • After Skin Contact : Immediately remove contaminated clothing.[3] Wash the affected area with plenty of soap and water.[3] Seek medical advice if irritation persists.[2]

  • After Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2][3] Seek immediate medical attention.[2]

  • After Ingestion : Rinse the mouth with water.[3] Do not induce vomiting.[3] Never give anything by mouth to an unconscious person and seek immediate emergency medical help.[1][3]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

  • Segregation and Collection : Do not dispose of this chemical down the drain or in regular waste streams.[3][4] Collect waste in suitable, closed, and clearly labeled containers for disposal.[3]

  • Disposal Method : The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

  • Contaminated Packaging : Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[3] Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill or by controlled incineration.[3]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_area Prepare Work Area (Fume Hood) check_safety Check Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe weigh_transfer Weigh & Transfer in Fume Hood don_ppe->weigh_transfer experiment Conduct Experiment weigh_transfer->experiment wash_hands Wash Hands & Skin experiment->wash_hands clean_area Clean Work Area wash_hands->clean_area segregate_waste Segregate Waste clean_area->segregate_waste dispose_waste Dispose via Licensed Facility segregate_waste->dispose_waste dispose_container Decontaminate/Dispose Container segregate_waste->dispose_container

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropanecarbohydrazide
Reactant of Route 2
Reactant of Route 2
Cyclopropanecarbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.